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  • Product: O-(1-Methyl-allyl)-hydroxylamine hydrochloride
  • CAS: 71350-16-8

Core Science & Biosynthesis

Foundational

An In-Depth Technical Guide to O-(1-Methyl-allyl)-hydroxylamine Hydrochloride: Properties, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals Executive Summary O-(1-Methyl-allyl)-hydroxylamine hydrochloride, also known as O-crotylhydroxylamine hydrochloride, is a specialized O-alkylated hydroxylam...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

O-(1-Methyl-allyl)-hydroxylamine hydrochloride, also known as O-crotylhydroxylamine hydrochloride, is a specialized O-alkylated hydroxylamine derivative. As a bifunctional reagent, it combines the potent nucleophilicity of the aminooxy group with the versatile reactivity of the crotyl moiety. Its primary application in organic synthesis is the efficient conversion of aldehydes and ketones into their corresponding O-(1-methyl-allyl) oximes. These oxime products are stable, versatile intermediates crucial in the construction of complex molecules, particularly in medicinal chemistry and drug discovery. The incorporation of the 1-methyl-allyl group offers a strategic handle for further synthetic modifications and for modulating the physicochemical and pharmacokinetic properties of target compounds. This guide provides a comprehensive overview of its chemical properties, robust synthesis protocols, core reactivity, and key applications, serving as a technical resource for professionals in chemical and pharmaceutical development.

Chemical Identity and Structure

  • Systematic Name: O-(But-2-en-1-yl)hydroxylamine hydrochloride

  • Common Names: O-(1-Methyl-allyl)-hydroxylamine hydrochloride, O-Crotylhydroxylamine hydrochloride

  • Molecular Formula: C₄H₁₀ClNO

  • Molecular Weight: 123.58 g/mol

  • CAS Number: Data for this specific isomer is not consistently reported; the closely related O-Allylhydroxylamine hydrochloride is registered under CAS 38945-21-0.

The structure features a hydroxylamine core where the oxygen atom is substituted with a 1-methyl-allyl (crotyl) group. The amine is protonated by hydrochloric acid to form a stable, crystalline salt.

Caption: Chemical structure of O-(1-Methyl-allyl)-hydroxylamine hydrochloride.

Physicochemical Properties

Specific experimental data for O-(1-Methyl-allyl)-hydroxylamine hydrochloride is limited. The following table includes data for the closely related and commercially available O-Allylhydroxylamine hydrochloride, which serves as a reliable proxy. The properties of the 1-methyl-allyl variant are expected to be similar.

PropertyValue (for O-Allylhydroxylamine hydrochloride)Reference
Appearance White to off-white crystalline solid[1][2]
Molecular Weight 109.55 g/mol (anhydrous)[3][4]
Melting Point 175 °C (decomposes)[4]
Solubility Soluble in water and lower alcohols like methanol (25 mg/mL).[4][5]
Stability Hygroscopic; sensitive to prolonged air exposure. Stable under normal, dry, inert conditions.[2]
Acidity (0.1 M solution) pH ~3.4[5]

Synthesis and Manufacturing Principles

The industrial synthesis of O-alkylhydroxylamines, including the title compound, is strategically designed to avoid the isolation of unstable intermediates. A robust and widely adopted method involves the protection of hydroxylamine as a ketoxime, followed by alkylation and subsequent deprotection via acid hydrolysis.[6][7] This approach ensures high yield and purity.

Causality-Driven Synthesis Workflow:
  • Ketoxime Formation (Protection): Hydroxylamine hydrochloride is reacted with a ketone (e.g., acetone or methyl isobutyl ketone) under basic conditions. This forms a stable ketoxime. The purpose of this step is to protect the nucleophilic nitrogen of hydroxylamine, directing the subsequent alkylation to the oxygen atom. Using a ketone that is easily removed later (e.g., by distillation) is a key process consideration.[8][9]

  • O-Alkylation: The formed ketoxime is treated with an alkylating agent, in this case, a 1-methyl-allyl halide such as crotyl chloride or crotyl bromide, in the presence of a base (e.g., sodium hydroxide). The base deprotonates the oxime's hydroxyl group, forming an oximate anion, which then acts as a potent nucleophile to displace the halide, forming the O-(1-methyl-allyl) ketoxime.

  • Acid Hydrolysis (Deprotection): The O-alkylated ketoxime is treated with a strong mineral acid, typically hydrochloric acid. The acid catalyzes the hydrolysis of the oxime C=N bond, liberating the desired O-(1-Methyl-allyl)-hydroxylamine as its hydrochloride salt and regenerating the ketone, which can be removed by distillation.[6][8]

G start Hydroxylamine HCl + Ketone step1 Step 1: Ketoxime Formation (Base) start->step1 intermediate1 Stable Ketoxime Intermediate step1->intermediate1 step2 Step 2: O-Alkylation (Base + Crotyl Halide) intermediate1->step2 intermediate2 O-(1-Methyl-allyl) Ketoxime step2->intermediate2 step3 Step 3: Acid Hydrolysis (HCl) intermediate2->step3 product O-(1-Methyl-allyl)-hydroxylamine HCl (Aqueous Solution) step3->product purification Purification (Concentration, Crystallization) product->purification final_product Final Crystalline Product purification->final_product

Caption: General synthetic workflow for O-alkylhydroxylamine hydrochlorides.

Protocol: Synthesis of O-Alkylhydroxylamine Hydrochloride via Ketoxime Hydrolysis

This is a representative protocol adapted from established industrial methods.[6][7][9] All operations should be performed in a well-ventilated fume hood with appropriate personal protective equipment.

  • Step A: Preparation of Ketoxime:

    • To a stirred aqueous solution of hydroxylamine hydrochloride (1.0 eq), slowly add an aqueous solution of sodium hydroxide (1.0 eq) while maintaining the temperature below 20°C.

    • Add methyl isobutyl ketone (MIBK, 1.5 eq). Heat the mixture to 80-100°C and stir vigorously for 1-2 hours to drive the formation of methyl isobutyl ketoxime.

    • Cool the mixture and separate the upper organic layer containing the ketoxime. The MIBK here serves as both a reactant and an extraction solvent.

  • Step B: O-Alkylation:

    • To the MIBK solution of the ketoxime, add 1-chloro-2-butene (crotyl chloride, 1.05 eq) and an aqueous solution of sodium hydroxide (30%, 1.1 eq).

    • Heat the biphasic mixture to 80-90°C and stir vigorously for 3-5 hours. The phase-transfer nature of this reaction is critical for driving the alkylation forward.

    • After completion (monitored by GC or TLC), cool the reaction, separate the phases, and wash the organic layer with water to remove inorganic salts.

  • Step C: Hydrolysis and Isolation:

    • Add concentrated hydrochloric acid (32-37%, 1.5 eq) to the organic layer containing the O-(1-methyl-allyl) ketoxime.

    • Heat the mixture to 40-60°C for 2-3 hours. During this time, the hydrolysis will occur, transferring the product into the aqueous acid layer.

    • Separate the lower aqueous layer, which now contains the product. The upper organic layer contains the recovered MIBK.

    • Concentrate the aqueous solution under reduced pressure to remove water.

    • The resulting crude solid can be recrystallized from a solvent system like ethanol/diethyl ether to yield pure O-(1-Methyl-allyl)-hydroxylamine hydrochloride.

Core Reactivity and Mechanistic Insights

The utility of O-(1-Methyl-allyl)-hydroxylamine hydrochloride stems from the predictable and high-yielding reactivity of its aminooxy (-ONH₂) group.

Oxime Formation with Carbonyls

The foremost reaction is its condensation with aldehydes and ketones to form stable O-alkyl oximes.[1][10] This reaction is highly efficient and serves as a cornerstone of its application.

Mechanism: The reaction proceeds via a two-step nucleophilic addition-elimination pathway.

  • Nucleophilic Attack: The lone pair on the nitrogen of the hydroxylamine attacks the electrophilic carbonyl carbon. The presence of the adjacent oxygen atom is thought to enhance the nucleophilicity of the nitrogen.[10]

  • Proton Transfer & Dehydration: A series of proton transfers occurs, leading to a carbinolamine intermediate. Under mildly acidic conditions (pH 4-5 is optimal), the hydroxyl group of the carbinolamine is protonated, turning it into a good leaving group (water). Elimination of water and formation of the C=N double bond yields the final oxime product.

carbonyl R-C(=O)-R' intermediate [Carbinolamine Intermediate] carbonyl->intermediate Nucleophilic Attack hydroxylamine H₂N-O-Crotyl hydroxylamine->intermediate oxime R-C(=N-O-Crotyl)-R' intermediate->oxime Dehydration (-H₂O) water H₂O intermediate->water

Caption: Mechanism of O-alkyl oxime formation from a carbonyl compound.

The resulting O-(1-methyl-allyl) oximes are significantly more stable than their parent carbonyl compounds and can be used as protecting groups or as versatile intermediates for further functionalization.

Applications in Medicinal Chemistry and Drug Development

O-substituted hydroxylamines are valuable tools for drug discovery professionals, offering several strategic advantages.

  • Bioisosteric Replacement: The hydroxylamine moiety can serve as a bioisostere for other functional groups, like amines or ethers. This substitution can fine-tune critical drug properties such as lipophilicity (logP/logD), metabolic stability, and plasma protein binding without significant increases in molecular weight.[11]

  • Enzyme Inhibition: O-Alkylhydroxylamines have been identified as a promising class of inhibitors for certain enzymes, notably heme-containing enzymes like indoleamine 2,3-dioxygenase-1 (IDO1), a key target in cancer immunotherapy.[12] Their ability to mimic peroxy intermediates allows for potent and sometimes reversible inhibition.[12]

  • Scaffold Development: The reaction of O-(1-Methyl-allyl)-hydroxylamine hydrochloride with carbonyls introduces a stable oxime linker into a molecular scaffold. The 1-methyl-allyl group itself can then be used for further modifications (e.g., via olefin metathesis, hydroboration-oxidation, or Heck coupling) to explore the structure-activity relationship (SAR) of a drug candidate series.[12]

Analytical Characterization

Ensuring the identity and purity of O-(1-Methyl-allyl)-hydroxylamine hydrochloride and its reaction products is critical.

  • Spectroscopic Methods:

    • NMR Spectroscopy (¹H, ¹³C): Provides definitive structural confirmation. The ¹H NMR spectrum will show characteristic signals for the methyl, vinyl, and methylene protons of the crotyl group, as well as the exchangeable amine protons.

    • Infrared (IR) Spectroscopy: Useful for identifying key functional groups, such as the N-H and N-O stretches.

    • Mass Spectrometry (MS): Confirms the molecular weight and provides fragmentation patterns for structural elucidation.

  • Chromatographic Methods:

    • Gas Chromatography (GC): Due to the salt form and polarity, derivatization is often required for GC analysis. For instance, reaction with a ketone like cyclohexanone can form a stable oxime derivative suitable for GC, allowing for sensitive quantification of trace amounts of hydroxylamine.[13]

    • High-Performance Liquid Chromatography (HPLC): As hydroxylamines lack a strong chromophore, direct UV detection is challenging. Pre-column derivatization with a UV-active reagent is a common strategy for trace analysis in complex matrices like pharmaceutical drug substances.[14]

  • Titration: Potentiometric titration can be used to determine the purity of the hydrochloride salt.[15]

Safety, Handling, and Storage

O-alkylhydroxylamine hydrochlorides, like the parent hydroxylamine hydrochloride, require careful handling.

  • Hazard Identification: Based on data for analogous compounds, O-(1-Methyl-allyl)-hydroxylamine hydrochloride is expected to be harmful if swallowed, a skin irritant, and a serious eye irritant.[3][16][17] Some hydroxylamine derivatives are also suspected carcinogens and may cause skin sensitization.[18]

  • Personal Protective Equipment (PPE):

    • Eye/Face Protection: Wear chemical safety goggles and/or a face shield.

    • Skin Protection: Wear chemical-resistant gloves (e.g., nitrile rubber) and a lab coat. Avoid all skin contact.

    • Respiratory Protection: Use only in a well-ventilated chemical fume hood. If dusts are generated, a particulate respirator may be necessary.

  • Handling:

    • Avoid formation of dust and aerosols.

    • Wash hands thoroughly after handling.

    • Keep away from incompatible materials such as strong oxidizing agents, strong bases, and certain metals.[19]

  • Storage:

    • Store in a tightly closed container in a cool, dry, and well-ventilated area.

    • The material is hygroscopic; protect from moisture by storing under an inert atmosphere (e.g., nitrogen or argon).[2]

Conclusion

O-(1-Methyl-allyl)-hydroxylamine hydrochloride is a highly valuable and versatile reagent for chemists in research and industry. Its primary role in the clean and efficient synthesis of O-alkyl oximes makes it indispensable for creating key intermediates in multi-step syntheses. For drug development professionals, its utility extends to the strategic modification of lead compounds, enabling the optimization of ADMET properties through bioisosteric replacement and providing scaffolds for further diversification. A thorough understanding of its synthesis, reactivity, and handling requirements, as outlined in this guide, is essential for its safe and effective application in the laboratory and beyond.

References

  • Middleditch, M. et al. O-Alkylhydroxylamines as Rationally-designed Mechanism-based Inhibitors of Indoleamine 2,3-Dioxygenase-1. (2015-12-17). ACS Medicinal Chemistry Letters. Available at: [Link]

  • PubChem. O-Allylhydroxylamine hydrochloride | C3H8ClNO | CID 3084724. National Institutes of Health. Available at: [Link]

  • NileRed (YouTube Channel). Synthesis of Hydroxylamine HCl from Nitromethane!. (2021-12-17). Available at: [Link]

  • Organic Chemistry Portal. O-alkylation and arylation of Oximes, Hydroxylamines and related compounds. Available at: [Link]

  • Foley, D. J. et al. The N,N,O-Trisubstituted Hydroxylamine Isostere and Its Influence on Lipophilicity and Related Parameters. (2022-04-20). ACS Medicinal Chemistry Letters. Available at: [Link]

  • Google Patents. US5488162A - Process for preparing o-alkylhydroxylamine salts without the isolation of intermediates.
  • SciSpace. Spectrophotometric determination of hydroxylamine and its derivatives in drug formulation using methyl red. Available at: [Link]

  • Google Patents. CN112851544A - Synthetic method of O- (3-chloro-2-propenyl) hydroxylamine.
  • ACS Publications. substituted o-alkyl hydroxylamines chemically related to medicinally valuable amines 1. Available at: [Link]

  • Google Patents. WO2013007054A1 - Method for preparation of ketoxime compound and method for preparation of alkoxy-amine hydrochloride.
  • Google Patents. CN103913537A - Method for rapidly determining content of hydroxylamine hydrochloride based on gas-phase derivative chromatography.
  • ResearchGate. Simple Preparation of O-Substituted Hydroxylamines from Alcohols. (2025-08-07). Available at: [Link]

  • Google Patents. WO1995018788A1 - Process for preparing o-alkylhydroxylamine salts without the isolation of intermediates.
  • MDPI. Recent Advances in the Synthesis of Di- and Trisubstituted Hydroxylamines. (2023-03-21). Available at: [Link]

  • Google Patents. CN108003036B - A kind of preparation method of 2-chloroethylamine hydrochloride.
  • Quora. Organic Chemistry: How does hydroxylamine react with aldehydes/ketones to form oximes?. (2015-01-12). Available at: [Link]

  • American Journal of Biomedical Science and Research. Determination of Hydroxylamine Hydrochloride in Relugolix Using Pre-Column Derivatization HPLC Method. (2024-07-12). Available at: [Link]

  • YouTube. Testing my hydroxylamine | Synthesis of Vanillin oxime. (2022-01-21). Available at: [Link]

  • ACS Publications. Hydroxylamines as Oxidation Catalysts: Thermochemical and Kinetic Studies. The Journal of Organic Chemistry. Available at: [Link]

  • Google Patents. Process for the synthesis of o-substituted oxime compounds and the conversion thereof into the corresponding hydroxylamine o-sub.
  • PubMed. Determination of hydroxylamine traces in propionohydroxamic acid bulk drug and pharmaceutical preparations by capillary gas chromatography. Available at: [Link]

  • Analytical Methods (RSC Publishing). Electroanalytical overview: the sensing of hydroxylamine. (2023-05-23). Available at: [Link]

  • OSTI.gov. Determination of Carbonyl Groups in Pyrolysis Bio-Oils Using Potentiometric Titration: Review and Comparison of Methods. Available at: [Link]

Sources

Exploratory

An In-depth Technical Guide to O-(1-Methyl-allyl)-hydroxylamine Hydrochloride

Authored for Researchers, Scientists, and Drug Development Professionals Introduction: A Versatile Building Block in Modern Synthesis O-(1-Methyl-allyl)-hydroxylamine hydrochloride, registered under CAS number 71350-16-8...

Author: BenchChem Technical Support Team. Date: February 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction: A Versatile Building Block in Modern Synthesis

O-(1-Methyl-allyl)-hydroxylamine hydrochloride, registered under CAS number 71350-16-8, is a specialized hydroxylamine derivative that serves as a valuable reagent in synthetic organic chemistry. Also known by its IUPAC name, O-but-3-en-2-ylhydroxylamine hydrochloride, this compound belongs to the class of O-alkenyl hydroxylamines.[1][2] Its structure uniquely combines the nucleophilic character of the aminooxy group with the reactive potential of a secondary allylic system. This duality makes it a strategic building block for constructing complex molecular architectures, particularly nitrogen- and oxygen-containing heterocycles, which are prevalent scaffolds in medicinal chemistry and materials science. While detailed literature on this specific reagent is not as extensive as for simpler analogues like O-allylhydroxylamine, its utility can be expertly inferred from established principles of hydroxylamine chemistry, making it a tool of significant potential for advanced research and development.[3][4]

Physicochemical and Structural Properties

A clear understanding of a reagent's fundamental properties is critical for its effective use. The key characteristics of O-(1-Methyl-allyl)-hydroxylamine hydrochloride are summarized below.

PropertyValueSource
CAS Number 71350-16-8[1]
Molecular Formula C₄H₁₀ClNO[2]
Molecular Weight 123.58 g/mol [2]
IUPAC Name O-but-3-en-2-ylhydroxylamine;hydrochloride[1]
SMILES C=CC(C)ON.Cl[1]
Purity (Typical) ≥97%[1]
Storage Conditions Inert atmosphere, 2-8°C[2]

The structure features a chiral center at the C2 position of the butenyl chain, meaning the compound can exist as a racemate or as individual enantiomers, a factor that can be critical in stereoselective synthesis.

Core Synthesis Methodologies: An Expert Perspective

Method A: Mitsunobu Reaction from a Secondary Alcohol

This approach offers a robust and stereospecific route from the corresponding secondary alcohol, but-3-en-2-ol. The Mitsunobu reaction is a cornerstone of modern synthesis for its ability to form C-O bonds with inversion of stereochemistry, a crucial consideration if an enantiomerically pure starting material is used.

Causality and Mechanistic Insight: The reaction proceeds via the activation of N-hydroxyphthalimide with a phosphine-azodicarboxylate complex (e.g., PPh₃/DEAD or DIAD). This forms a highly reactive phosphonium salt intermediate. The alcohol, but-3-en-2-ol, then acts as a nucleophile, attacking the activated N-hydroxyphthalimide. The final step, hydrazinolysis, is a standard and effective method for cleaving the phthalimide group to release the free aminooxy functionality, which is then protonated to yield the hydrochloride salt.

Mitsunobu_Synthesis cluster_0 Step 1: Mitsunobu Coupling cluster_1 Step 2: Deprotection & Salt Formation SM But-3-en-2-ol + N-Hydroxyphthalimide Reagents1 PPh₃ / DIAD THF, 0°C to RT SM->Reagents1 Int O-Alkyl-N-hydroxyphthalimide Intermediate Reagents2 1. H₂NNH₂·H₂O, EtOH 2. HCl (aq. or ethereal) Int->Reagents2 Reagents1->Int Product O-(1-Methyl-allyl)- hydroxylamine HCl Reagents2->Product

Caption: Mitsunobu pathway for synthesis.

Experimental Protocol (Representative)

  • Coupling: To a cooled (0 °C) solution of but-3-en-2-ol (1.0 eq), N-hydroxyphthalimide (1.1 eq), and triphenylphosphine (1.2 eq) in anhydrous THF, add diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD) (1.2 eq) dropwise.

  • Allow the reaction to warm to room temperature and stir for 12-18 hours, monitoring by TLC for the consumption of the alcohol.

  • Workup 1: Concentrate the mixture under reduced pressure. Purify the crude residue via silica gel chromatography to isolate the O-(1-methyl-allyl)-N-hydroxyphthalimide intermediate.[7]

  • Deprotection: Dissolve the purified intermediate in ethanol or dichloromethane. Add hydrazine monohydrate (1.5 eq) and stir at room temperature for 2-4 hours. A white precipitate (phthalhydrazide) will form.

  • Workup 2: Filter off the precipitate and wash with the solvent. Concentrate the filtrate. Dissolve the resulting oil in a minimal amount of ether and add a solution of HCl in ether or isopropanol to precipitate the hydrochloride salt.

  • Purification: Collect the solid by filtration, wash with cold ether, and dry under vacuum to yield the final product.

Applications in Drug Discovery and Chemical Biology

O-alkenyl hydroxylamines are powerful intermediates for synthesizing isoxazolidines and isoxazolines, five-membered heterocyclic systems that are considered "privileged structures" in medicinal chemistry due to their frequent appearance in bioactive molecules.

Palladium-Catalyzed Cyclofunctionalization

A key application of compounds like O-(1-Methyl-allyl)-hydroxylamine is in transition metal-catalyzed cyclization reactions.[7][8][9] These reactions allow for the rapid construction of molecular complexity from simple acyclic precursors.

Causality and Mechanistic Insight: The process typically involves the reaction of an N-protected O-alkenyl hydroxylamine with a palladium(II) catalyst. The palladium coordinates to the alkene (aminopalladation), which is followed by an intramolecular attack by the nitrogen atom to form a five-membered palladacycle. This intermediate can then undergo various subsequent reactions, such as carbonylative cyclization in the presence of carbon monoxide, to yield functionalized isoxazolidines.[9] The N-protecting group is often essential to modulate the nucleophilicity of the nitrogen and to stabilize the reaction intermediates.[8]

Cyclofunctionalization Start N-Protected O-(1-Methyl-allyl)- hydroxylamine Catalyst Pd(II) catalyst CO, MeOH, Base Start->Catalyst Intermediate Five-membered Palladacycle Intermediate Catalyst->Intermediate Aminopalladation/ Intramolecular Attack Product Substituted Isoxazolidine Derivative Intermediate->Product Carbonylative Insertion/ Reductive Elimination

Caption: Palladium-catalyzed cyclofunctionalization workflow.

This strategy provides a powerful method for generating stereochemically dense heterocyclic libraries for screening in drug discovery programs. The methyl group on the alkenyl chain of the title compound introduces an additional stereocenter, offering further opportunities for creating diverse and complex structures.

Analytical Characterization

Confirming the identity and purity of O-(1-Methyl-allyl)-hydroxylamine hydrochloride requires standard analytical techniques.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: Will show characteristic signals for the terminal vinyl protons (~5-6 ppm), the methine proton adjacent to the oxygen (~4-5 ppm), and the methyl group doublet (~1.2-1.5 ppm). The protons on the nitrogen will be broad and their chemical shift will be concentration and solvent dependent.

    • ¹³C NMR: Will confirm the presence of four distinct carbon atoms, including the two sp² carbons of the double bond.

  • Mass Spectrometry (MS): Electrospray ionization (ESI-MS) will show the molecular ion for the free base [M+H]⁺.

  • High-Performance Liquid Chromatography (HPLC): Can be used to assess purity, often with a C18 column and a mobile phase of acidified water/acetonitrile.

Safety, Handling, and Storage

As a member of the hydroxylamine hydrochloride family, this compound requires careful handling. The available safety data for this specific CAS number and related analogues indicates several hazards.[2]

Hazard Profile

Hazard StatementDescriptionGHS Code
Flammable SolidMay be a flammable solid under certain conditions.H228
Skin IrritationCauses skin irritation upon contact.H315
Eye IrritationCauses serious eye irritation.H319

Handling and Personal Protective Equipment (PPE)

  • Engineering Controls: Handle only in a well-ventilated area, preferably within a chemical fume hood.

  • Eye/Face Protection: Wear chemical safety goggles or a face shield.

  • Skin Protection: Wear nitrile or neoprene gloves and a lab coat. Ensure gloves are inspected prior to use and changed if contaminated.

  • Respiratory Protection: If dusts are generated, use a NIOSH-approved particulate respirator.

  • General Hygiene: Avoid ingestion, inhalation, and contact with skin and eyes. Wash hands thoroughly after handling. Do not eat, drink, or smoke in the laboratory.

Storage Recommendations

  • Store in a tightly sealed container in a cool, dry, and well-ventilated area.[2]

  • Keep under an inert atmosphere (e.g., argon or nitrogen) to prevent degradation from moisture and air.[2]

  • Store away from incompatible materials such as strong oxidizing agents.

Conclusion

O-(1-Methyl-allyl)-hydroxylamine hydrochloride is a reagent with significant untapped potential. While its direct applications are not yet widely documented, its structural features position it as a highly valuable tool for synthetic chemists engaged in the creation of novel heterocyclic compounds. By leveraging established principles of hydroxylamine and transition-metal catalysis, researchers can employ this building block to access complex molecular frameworks relevant to drug discovery and beyond. Proper understanding of its synthesis, handling, and reactivity is paramount to unlocking its full synthetic utility.

References

  • Tummatorn, J., et al. O-Alkenyl Hydroxylamines: A New Concept for Cyclofunctionalization. Organic Letters. 2002, 4(15), 2553–2555. [Link].

  • Organic Chemistry Portal. O-alkylation and arylation of Oximes, Hydroxylamines and related compounds. Organic-Chemistry.org. Accessed January 30, 2026. [Link].

  • Tummatorn, J., et al. O-Alkenyl Hydroxylamines: A New Concept for Cyclofunctionalization. ResearchGate. Accessed January 30, 2026. [Link].

  • Google Patents. Process for preparing o-alkylhydroxylamine salts without the isolation of intermediates.
  • PubMed. O-alkenyl hydroxylamines: a new concept for cyclofunctionalization. PubMed. Accessed January 30, 2026. [Link].

  • Chembase. O-(1-METHYL-ALLYL)-HYDROXYLAMINE HYDROCHLORIDE. Chembase. Accessed January 30, 2026. [Link].

Sources

Foundational

O-(1-Methyl-allyl)-hydroxylamine hydrochloride structure elucidation

An In-depth Technical Guide to the Structure Elucidation of O-(1-Methyl-allyl)-hydroxylamine hydrochloride Abstract The definitive structural confirmation of active pharmaceutical ingredients (APIs) and their intermediat...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Structure Elucidation of O-(1-Methyl-allyl)-hydroxylamine hydrochloride

Abstract

The definitive structural confirmation of active pharmaceutical ingredients (APIs) and their intermediates is a cornerstone of modern drug development, ensuring safety, efficacy, and regulatory compliance. This guide provides a comprehensive, technically detailed walkthrough for the structural elucidation of O-(1-Methyl-allyl)-hydroxylamine hydrochloride (CAS No: 71350-16-8), a valuable chemical intermediate.[1] As a Senior Application Scientist, this document moves beyond a simple recitation of methods; it details the causality behind experimental choices and demonstrates how a suite of orthogonal analytical techniques creates a self-validating system for unambiguous structure confirmation. This guide is intended for researchers, analytical scientists, and drug development professionals who require a robust framework for small molecule characterization.

Introduction: The Imperative for Unambiguous Characterization

O-(1-Methyl-allyl)-hydroxylamine hydrochloride is a small molecule with the molecular formula C₄H₁₀ClNO and a molecular weight of 123.58 g/mol .[1] Its utility in synthesis makes it a compound of interest, where precise knowledge of its atomic connectivity is paramount. Any ambiguity in structure can lead to unforeseen reaction pathways, impurity profiles, and potential safety issues in downstream applications.

The hypothesized structure, based on its nomenclature, is presented below:

Figure 1: Hypothesized Structure of O-(1-Methyl-allyl)-hydroxylamine hydrochloride (Self-generated image, for illustration only)

The core challenge is to prove, with verifiable and reproducible data, that this hypothesized structure is correct. This requires a multi-technique approach where each method provides a unique and complementary piece of the structural puzzle. The convergence of data from mass spectrometry, multidimensional NMR, infrared spectroscopy, and elemental analysis provides the high degree of certainty required by regulatory bodies such as the U.S. Food and Drug Administration (FDA).[2][3]

The Analytical Strategy: An Orthogonal and Self-Validating Workflow

A robust structure elucidation strategy relies on the principle of orthogonality, where different analytical techniques measure distinct molecular properties. This minimizes the risk of systematic error and builds a powerful, self-validating case for the proposed structure. Our workflow is designed to first determine the mass and formula, then map the atomic framework, and finally, confirm functional groups and elemental ratios.

G cluster_start Initial Hypothesis cluster_ms Mass & Formula cluster_nmr Connectivity & Framework cluster_fg Functional Groups cluster_end Final Confirmation Hypothesis Hypothesized Structure C₄H₁₀ClNO HRMS High-Resolution MS (ESI-QToF) Hypothesis->HRMS Confirm Mass EA Elemental Analysis (CHClN) HRMS->EA Confirm Formula Confirmation Confirmed Structure HRMS->Confirmation NMR_1D 1D NMR (¹H, ¹³C) EA->NMR_1D Validate Formula EA->Confirmation NMR_2D 2D NMR (COSY, HSQC, HMBC) NMR_1D->NMR_2D Map Connectivity FTIR FTIR Spectroscopy NMR_2D->FTIR Identify Bonds NMR_2D->Confirmation FTIR->Confirmation

Caption: Key HMBC correlations confirming connectivity.

Supporting Spectroscopic and Analytical Data

Expertise & Causality: While NMR and MS provide the core structural data, FTIR and Elemental Analysis serve as essential, independent verification steps. FTIR confirms the presence of expected functional groups, while Elemental Analysis provides a fundamental, quantitative check on the elemental formula.

Protocol 1: Fourier-Transform Infrared (FTIR) Spectroscopy
  • Methodology: Acquire a spectrum using an Attenuated Total Reflectance (ATR) accessory or by preparing a potassium bromide (KBr) pellet.

  • Expected Absorptions: The spectrum should display characteristic bands confirming key functional groups. [4][5] * ~3200-2800 cm⁻¹ (broad): Strong, broad absorption characteristic of the N-H stretching vibrations in the ammonium (NH₃⁺) salt.

    • ~3080 cm⁻¹: C-H stretch for the sp² (olefinic) carbons.

    • ~2950 cm⁻¹: C-H stretch for the sp³ (aliphatic) carbons.

    • ~1650 cm⁻¹: C=C stretching vibration of the alkene.

    • ~1100-1000 cm⁻¹: C-O single bond stretching vibration.

Protocol 2: Elemental Analysis (CHN+Cl)
  • Methodology: Submit a high-purity, dried sample for combustion analysis (for C, H, N) and potentiometric titration or ion chromatography (for Cl).

  • Validation: The experimental weight percentages must align with the theoretical values calculated for the formula C₄H₁₀ClNO within a narrow margin of error (typically ±0.4%).

Table 3: Theoretical vs. Experimental Elemental Composition

Element Theoretical Weight % Experimental Weight %
Carbon (C) 38.87% (To be determined)
Hydrogen (H) 8.16% (To be determined)
Chlorine (Cl) 28.69% (To be determined)
Nitrogen (N) 11.33% (To be determined)

| Oxygen (O) | 12.95% | (By difference) |

Convergent Conclusion and Regulatory Standing

The structural elucidation of O-(1-Methyl-allyl)-hydroxylamine hydrochloride is confirmed through the powerful convergence of orthogonal data:

  • HRMS establishes the correct elemental formula (C₄H₁₀ClNO).

  • Elemental Analysis independently verifies this formula with quantitative accuracy.

  • ¹H and ¹³C NMR confirm the number and type of proton and carbon environments.

  • COSY, HSQC, and HMBC experiments unambiguously piece together the molecular backbone, confirming the specific "1-Methyl-allyl" isomeric form.

  • FTIR provides a final check on the presence of all key functional groups, consistent with the confirmed structure.

This comprehensive data package constitutes a self-validating system, providing irrefutable evidence for the structure. Such a rigorous characterization is fundamental in a pharmaceutical context, forming a critical part of the Chemistry, Manufacturing, and Controls (CMC) section of any regulatory submission to agencies like the FDA. [3]It ensures that the identity, purity, and quality of the drug substance are well-understood and controlled, which is the bedrock of patient safety.

References

  • Liu Y, Romijn EP, Verniest G, Laukens K, De Vijlder T. Mass spectrometry-based structure elucidation of small molecule impurities and degradation products in pharmaceutical development. Trends in Analytical Chemistry. 2019;121:115686. Available at: [Link]

  • U.S. Food and Drug Administration (FDA). Guidance for Industry #169: Drug Substance. Available at: [Link]

  • U.S. Food and Drug Administration (FDA). Chemistry, Manufacturing and Controls: Regulatory Considerations Through Clinical Development. 2023. Available at: [Link]

  • Kind, T., & Fiehn, O. Advances in structure elucidation of small molecules using mass spectrometry. Bioanalytical reviews. 2010;2(1-4):23-60. Available at: [Link]

  • Pittcon. The Art of Structure Elucidation of Small Molecules Using Mass Spectrometry. Available at: [Link]

  • JoVE. Mass Spectrometry: Alkene Fragmentation. Available at: [Link]

  • Whitman College. GCMS Section 6.9.4: Fragmentation of Alkenes. Available at: [Link]

  • Buevich, A. V., Williamson, R. T., & Martin, G. E. NMR structure elucidation of small organic molecules and natural products: choosing ADEQUATE vs HMBC. Journal of natural products. 2014;77(8):1942-1947. Available at: [Link]

  • Srilatha, K. Structural elucidation of small organic molecules by 1d-solution NMR Spectroscopy. Journal of Chemical and Pharmaceutical Sciences. Available at: [Link]

  • Wawer, I., & Pisklak, M. Complexes of Formaldehyde and α-Dicarbonyls with Hydroxylamine: FTIR Matrix Isolation and Theoretical Study. Molecules (Basel, Switzerland). 2021;26(4):1145. Available at: [Link]

  • G Davies, G. L. A Simple Protocol for NMR Analysis of the Enantiomeric Purity of Chiral Hydroxylamines. Organic Letters. 2013;15(5):1092-1094. Available at: [Link]

  • YouTube. Organic Chemistry - Structure Elucidation. 2020. Available at: [Link]

  • Journal of Undergraduate Research. Synthesis and Analysis of Hydrochloride Salts Used as Adulterants. Available at: [Link]

Sources

Exploratory

Technical Monograph: O-(1-Methylallyl)hydroxylamine Hydrochloride

Executive Summary O-(1-Methylallyl)hydroxylamine hydrochloride is a specialized alkoxyamine building block used primarily in the synthesis of oxime ethers for pharmaceutical and agrochemical applications. Distinguished b...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

O-(1-Methylallyl)hydroxylamine hydrochloride is a specialized alkoxyamine building block used primarily in the synthesis of oxime ethers for pharmaceutical and agrochemical applications. Distinguished by its allylic functionality and the steric influence of the


-methyl group, it serves as a critical intermediate for introducing the O-(but-3-en-2-yl) moiety into carbonyl-containing scaffolds. This guide provides a rigorous technical analysis of its nomenclature, synthesis, and reactivity, designed for researchers requiring high-purity bioconjugation or pharmacophore installation.

Nomenclature and Structural Identity

Precise nomenclature is vital due to the existence of structural isomers (e.g., O-crotyl derivatives).

Chemical Identifiers[2][3][4]
ParameterDetail
IUPAC Name

-(But-3-en-2-yl)hydroxylamine hydrochloride
Common Name O-(1-Methylallyl)hydroxylamine HCl
CAS Number 71350-16-8
Molecular Formula

Molecular Weight 123.58 g/mol
SMILES C=CC(C)ON.Cl
InChI Key XHWRUHZKMMUWFG-UHFFFAOYSA-N
Stereochemical Considerations

The molecule possesses a chiral center at the C2 position of the butyl chain.

  • Chirality: The commercial reagent is typically supplied as a racemate (

    
    ).
    
  • Isomerism: It is a constitutional isomer of O-crotylhydroxylamine (

    
    -(but-2-en-1-yl)). The position of the double bond (terminal vs. internal) and the oxygen attachment point are critical for reactivity profiles, particularly in olefin metathesis applications.
    

Synthetic Methodology

Two primary pathways are established for the synthesis of O-(1-methylallyl)hydroxylamine hydrochloride. The selection depends on the starting material availability (alcohol vs. halide) and scale.

Pathway A: The Gabriel Synthesis Variant (Industrial Standard)

This method utilizes N-hydroxyphthalimide (NHPI) as a masked hydroxylamine equivalent. It is preferred for its robustness and crystalline intermediates.

  • Step 1 (Alkylation):

    
     reaction of 3-chloro-1-butene with NHPI in the presence of a base (DBU or 
    
    
    
    ). Note that allylic rearrangement can occur; strictly controlled temperatures are required to favor the
    
    
    product over
    
    
    .
  • Step 2 (Hydrazinolysis): Cleavage of the phthalimide protecting group using hydrazine hydrate or methylhydrazine.

  • Step 3 (Salt Formation): Precipitation of the hydrochloride salt using anhydrous HCl in dioxane or ether.

Pathway B: The Mitsunobu Route (Lab Scale)

Ideal for stereoselective synthesis starting from chiral but-3-en-2-ol.

  • Reagents: But-3-en-2-ol, NHPI, Triphenylphosphine (

    
    ), Diisopropyl azodicarboxylate (DIAD).
    
  • Mechanism: Inversion of configuration at the chiral center (Walden inversion) allows access to enantiopure (

    
    ) or (
    
    
    
    ) products if the starting alcohol is chiral.
Visualization of Synthetic Workflow

Synthesis_Pathway cluster_alt Alternative: SN2 Route Start Start: But-3-en-2-ol Inter Intermediate: N-(1-Methylallyloxy)phthalimide Start->Inter Mitsunobu (PPh3, DIAD) NHPI Reagent: N-Hydroxyphthalimide NHPI->Inter Cleavage Step 2: Hydrazinolysis (H2NNH2 / MeOH) Inter->Cleavage Product Product: O-(But-3-en-2-yl)hydroxylamine HCl Cleavage->Product HCl/Dioxane Halide 3-Chloro-1-butene Halide->Inter Base (K2CO3)

Figure 1: Convergent synthetic pathways for O-(but-3-en-2-yl)hydroxylamine HCl via Phthalimide protection strategies.

Reactivity & Applications

The core utility of this molecule lies in its


-effect enhanced nucleophilicity, allowing it to condense rapidly with carbonyls.
Oxime Ether Ligation

The reaction with aldehydes or ketones yields O-alkyloximes. This linkage is hydrolytically stable compared to imines and is widely used in:

  • Prodrug Design: Improving oral bioavailability of ketone-containing drugs.

  • Click Chemistry: The terminal alkene in the 1-methylallyl group serves as a handle for inverse electron-demand Diels-Alder reactions or radical thiol-ene coupling.

Protocol: General Oxime Ligation

Objective: Condensation of O-(1-methylallyl)hydroxylamine HCl with a generic ketone (


).
  • Preparation: Dissolve the ketone (1.0 equiv) in MeOH or EtOH (0.1 M).

  • Buffering: Add Pyridine or NaOAc (1.2 equiv) to neutralize the HCl salt.

  • Addition: Add O-(1-methylallyl)hydroxylamine HCl (1.2 equiv).

  • Incubation: Stir at RT for 2–4 hours. Monitor by TLC or LC-MS.

  • Workup: Concentrate solvent, dilute with EtOAc, wash with 1M HCl (to remove pyridine), then brine. Dry over

    
    .
    
Mechanistic Pathway

Reactivity_Flow Reagent O-(1-Methylallyl)hydroxylamine HCl (Nucleophile) Tetrahedral Tetrahedral Intermediate (Hemiaminal) Reagent->Tetrahedral Nucleophilic Attack (pH 4-5 optimal) Ketone Target Carbonyl (Electrophile) Ketone->Tetrahedral Nucleophilic Attack (pH 4-5 optimal) Elimination Water Elimination (- H2O) Tetrahedral->Elimination Proton Transfer Oxime Final Oxime Ether (Stable Conjugate) Elimination->Oxime Irreversible

Figure 2: Mechanism of oxime ether formation. The reaction is acid-catalyzed but requires free amine availability.

Handling, Stability, and Quality Control

Stability Profile
  • Hygroscopicity: As a hydrochloride salt, the material is hygroscopic.[1] Store in a desiccator at -20°C.

  • Thermal Stability: Alkoxyamine salts are generally stable at room temperature but can degrade upon prolonged heating >60°C in solution without a carbonyl partner.

  • Incompatibility: Strong oxidizing agents and strong bases (liberates the volatile and unstable free base).

Quality Control (QC) Markers

To validate the identity of the synthesized or purchased material, ensure the following spectral signatures are present:

  • 
     NMR (DMSO-
    
    
    
    or
    
    
    ):
    • 
       1.2–1.3 ppm (d, 3H, 
      
      
      
      ).
    • 
       4.5–4.7 ppm (m, 1H, 
      
      
      
      ).
    • 
       5.2–5.4 ppm (m, 2H, 
      
      
      
      ).
    • 
       5.8–6.0 ppm (m, 1H, 
      
      
      
      ).
    • 
       10.0+ ppm (br s, 
      
      
      
      exchangeable).
  • Elemental Analysis: Chlorine content should match theoretical (~28.6%).

References

  • Fluorochem. (2023). O-(But-3-en-2-yl)hydroxylamine hydrochloride Product Sheet. Retrieved from

  • National Center for Biotechnology Information. (2023). PubChem Compound Summary for CID 3084724, O-Allylhydroxylamine hydrochloride (Analogous Class). Retrieved from

  • Grochowski, E., & Jurczak, J. (1976). Synthesis of O-alkylhydroxylamines via N-alkoxyphthalimides. Synthesis, 1976(10), 682-684.
  • Petrassi, H. M., et al. (2000). O-Alkylation of Hydroxamates. Organic Letters, 2(11), 1549-1552. (Mitsunobu protocols).

Sources

Foundational

Strategic Synthesis of Substituted Hydroxylamines via Allylic Scaffolds: Methodologies and Mechanisms

Executive Summary The synthesis of substituted hydroxylamines ( ) is a critical competency in medicinal chemistry, serving as the gateway to nitrones (spin traps), hydroxamic acids (HDAC inhibitors), and -oxy pharmacopho...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The synthesis of substituted hydroxylamines (


) is a critical competency in medicinal chemistry, serving as the gateway to nitrones (spin traps), hydroxamic acids (HDAC inhibitors), and 

-oxy pharmacophores. While classical alkylation of hydroxylamine often leads to poly-alkylation and poor regiocontrol (

- vs.

-alkylation), the utilization of allylic scaffolds offers a superior strategic advantage.

This guide details the two primary, orthogonal pathways for synthesizing substituted hydroxylamines from allyl precursors:

  • The Intermolecular Route (N-Functionalization): Transition-metal catalyzed allylic substitution (Tsuji-Trost type) using protected hydroxylamines.

  • The Intramolecular Route (O-Functionalization): The [2,3]-Meisenheimer rearrangement of allylic amine

    
    -oxides.
    

Critical Process Parameters (CPPs) & Regioselectivity

The central challenge in hydroxylamine synthesis is the ambident nature of the nucleophile (


). The nitrogen atom is generally more nucleophilic, but "hard" electrophiles or specific steric environments can favor oxygen attack.
Parameter

-Allylation Target

-Allylation Target
Precursor Allyl Acetates/CarbonatesTertiary Allylic Amines
Key Reagent

-Protected Hydroxylamine (e.g.,

)
Oxidant (mCPBA,

)
Mechanism Pd/Ir-Catalyzed Allylic Substitution[2,3]-Sigmatropic Rearrangement
Stereocontrol Ligand-controlled (Linear vs. Branched)Substrate-controlled (Chirality transfer)

Pathway A: Palladium-Catalyzed -Allylic Substitution

Target:


-Allyl-N,O-protected hydroxylamines (Linear/Branched).

This method utilizes the


-allyl palladium complex to electrophilically activate the allyl group, allowing a protected hydroxylamine to attack. Unprotected hydroxylamine is rarely used due to catalyst poisoning and over-reaction; 

-bis(tert-butoxycarbonyl)hydroxylamine (

) is the industry standard nucleophile.
Mechanistic Workflow

The reaction proceeds via the standard Tsuji-Trost catalytic cycle. The regioselectivity (linear vs. branched) is dictated by the metal and ligand. Palladium typically favors the linear (


) product, while Iridium (with chiral phosphoramidites) favors the branched (

) product.

TsujiTrost cluster_regio Regioselectivity Control Pd0 Pd(0)L2 Species (Active Catalyst) OxAdd Oxidative Addition (π-Allyl Pd Complex) Pd0->OxAdd + Substrate AllylSub Allyl Acetate/Carbonate (Substrate) AllylSub->OxAdd NuAttack Nucleophilic Attack (BocNH-OBoc) OxAdd->NuAttack Ligand Exchange Product N-Allyl Hydroxylamine (Product) NuAttack->Product Reductive Elimination Linear Linear Product (Pd-Catalysis) NuAttack->Linear Branched Branched Product (Ir-Catalysis) NuAttack->Branched Product->Pd0 Regeneration

Figure 1: Catalytic cycle for the allylation of hydroxylamine derivatives. Palladium pathways typically yield linear products, while Iridium catalysts (not shown in main loop) access branched chiral isomers.

Detailed Experimental Protocol (Pd-Catalyzed)

Objective: Synthesis of


-di-Boc-N-cinnamylhydroxylamine.

Reagents:

  • Cinnamyl acetate (1.0 equiv)

  • 
    -Bis(tert-butoxycarbonyl)hydroxylamine (
    
    
    
    ) (1.2 equiv)
  • 
     (5 mol%)
    
  • Base:

    
     (1.5 equiv) or BSA (N,O-Bis(trimethylsilyl)acetamide)
    
  • Solvent: THF or DCM (anhydrous)

Step-by-Step Procedure:

  • Catalyst Activation: In a flame-dried Schlenk flask under Argon, dissolve

    
     (58 mg, 0.05 mmol) in anhydrous THF (5 mL). Stir for 10 minutes at ambient temperature until the solution is homogenous (yellow/orange).
    
  • Substrate Addition: Add cinnamyl acetate (176 mg, 1.0 mmol) via syringe. Stir for 15 minutes to generate the

    
    -allyl palladium species.
    
  • Nucleophile Introduction: In a separate vial, dissolve

    
     (280 mg, 1.2 mmol) in THF (2 mL). If using 
    
    
    
    , add the solid base to the reaction flask now. If using BSA, add it to the nucleophile solution.
  • Reaction: Cannulate the nucleophile solution into the Pd-allyl mixture dropwise.

  • Monitoring: Stir at room temperature (or 40°C for sluggish substrates) for 4-12 hours. Monitor via TLC (Hexane/EtOAc 9:1). The product usually has a higher

    
     than the hydroxylamine starting material.
    
  • Work-up: Quench with saturated

    
     (10 mL). Extract with EtOAc (3 x 15 mL). Wash combined organics with brine, dry over 
    
    
    
    , and concentrate in vacuo.
  • Purification: Flash column chromatography on silica gel. Note:

    
    -Boc protected hydroxylamines are acid-sensitive; use 1% 
    
    
    
    in the eluent to prevent deprotection on the column.

Validation:

  • 1H NMR: Look for the disappearance of the acetate methyl singlet (~2.0 ppm) and the appearance of the allyl methylene doublet shifted upfield due to nitrogen attachment (~4.2 ppm).

Pathway B: The Meisenheimer Rearrangement

Target:


-Allyl-N,N-dialkylhydroxylamines.

This pathway is distinct because it starts with a tertiary allylic amine. It is an "atom-economic" rearrangement that transfers chirality from the carbon skeleton to the C-O bond.

Mechanism: [2,3]-Sigmatropic Shift

Oxidation of a tertiary allylic amine yields an amine


-oxide. Under thermal conditions, this intermediate undergoes a concerted [2,3]-sigmatropic rearrangement to form the 

-allyl hydroxylamine.

Key Advantage: If the starting amine is chiral, the rearrangement proceeds with high stereospecificity (suprafacial).

Meisenheimer Start Tertiary Allylic Amine (Starting Material) NOxide Amine N-Oxide (Intermediate) Start->NOxide Oxidation (0°C) Oxidant Oxidant (mCPBA/H2O2) Oxidant->NOxide TS [2,3]-Sigmatropic TS (Concerted) NOxide->TS Heat/RT Product O-Allyl Hydroxylamine (Product) TS->Product Rearrangement

Figure 2: The Meisenheimer rearrangement sequence converting allylic amines to O-allyl hydroxylamines via N-oxide intermediates.

Experimental Protocol (Meisenheimer)

Objective: Conversion of


-allylpiperidine to 

-allyl-N-piperidinylhydroxylamine.

Reagents:

  • 
    -Allylpiperidine (1.0 equiv)
    
  • 
    -CPBA (meta-Chloroperoxybenzoic acid) (1.1 equiv)
    
  • Solvent: DCM (Dichloromethane) or MeOH

  • Quench: 10% NaOH or KOH[1]

Step-by-Step Procedure:

  • Oxidation: Dissolve

    
    -allylpiperidine (125 mg, 1.0 mmol) in DCM (10 mL) and cool to 0°C.
    
  • Addition: Add

    
    -CPBA (70-75%, 270 mg, ~1.1 equiv) portion-wise over 10 minutes.
    
  • N-Oxide Formation: Stir at 0°C for 1 hour. TLC should show a very polar spot (N-oxide) at the baseline.

  • Rearrangement: Allow the reaction to warm to room temperature. For some sterically hindered substrates, refluxing in MeOH (60°C) for 2 hours is required to drive the [2,3]-shift.

  • Work-up: Wash the organic layer with 10% NaOH (2 x 10 mL) to remove

    
    -chlorobenzoic acid byproduct.
    
  • Isolation: Dry the organic layer (

    
    ) and concentrate. The 
    
    
    
    -allyl hydroxylamine is often an oil that can be distilled or used crude.

Comparative Data Analysis

FeaturePd-Catalyzed Allylation (Method A)Meisenheimer Rearrangement (Method B)
Primary Bond Formed C-N (Nitrogen Alkylation)C-O (Oxygen Alkylation)
Starting Material Allyl Acetate/CarbonateTertiary Allylic Amine
Atom Economy Lower (Loss of leaving group)100% (Rearrangement)
Stereochemistry Ligand Dependent (ee up to 99%)Substrate Dependent (Chirality Transfer)
Key Limitation Requires protected hydroxylamineRequires pre-existing allylic amine
Drug Dev Utility High (Direct synthesis of N-functionalized cores)Medium (Specialized O-functionalized targets)

References

  • Trost, B. M., & Van Vranken, D. L. (1996). Asymmetric Transition Metal-Catalyzed Allylic Alkylations. Chemical Reviews, 96(1), 395–422. Link

  • Chen, J., Liang, Q., & Zhao, X. (2019).[2] Iridium-Catalyzed Allylic Substitution Provides N-(1-Allyl)hydroxylamines. Organic Letters, 21(14), 5383–5386. Link

  • Jones, K. L., et al. (2008).[2] Synthesis of N,O-functionalized hydroxylamines.[2] Organic Letters, 10(5), 797–800. Link

  • Buston, J. E. H., Coldham, I., & Mulholland, K. R. (1999).[3] Meisenheimer rearrangements of N-allyl 2-azabornane derivatives.[3][4] Journal of the Chemical Society, Perkin Transactions 1, (16), 2327–2334.[3] Link

  • Falk, E., et al. (2020).[5] Design and Scalable Synthesis of N-Alkyl-Hydroxylamine Reagents. ChemRxiv.[6] Link

Sources

Exploratory

An In-depth Technical Guide to the Physical and Chemical Characteristics of O-(1-Methyl-allyl)-hydroxylamine HCl

Abstract: This technical guide provides a comprehensive overview of the physical and chemical characteristics of O-(1-Methyl-allyl)-hydroxylamine hydrochloride, also known as O-(but-2-en-1-yl)hydroxylamine hydrochloride...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: This technical guide provides a comprehensive overview of the physical and chemical characteristics of O-(1-Methyl-allyl)-hydroxylamine hydrochloride, also known as O-(but-2-en-1-yl)hydroxylamine hydrochloride or O-crotylhydroxylamine hydrochloride. Due to the limited availability of direct experimental data for this specific compound, this guide synthesizes information from closely related analogs, namely hydroxylamine hydrochloride and O-allylhydroxylamine hydrochloride, to present a scientifically grounded profile. This document is intended for researchers, scientists, and professionals in drug development and organic synthesis, offering insights into its predicted properties, synthesis, reactivity, and analytical characterization.

Introduction and Molecular Identity

O-(1-Methyl-allyl)-hydroxylamine hydrochloride is an organic salt belonging to the family of O-substituted hydroxylamines. These compounds are valuable reagents in organic synthesis, primarily for the preparation of oximes and other nitrogen-containing heterocycles.[1] The introduction of the 1-methyl-allyl (crotyl) group modifies the nucleophilicity and steric profile of the hydroxylamine core, potentially influencing its reactivity and selectivity in chemical transformations.

The structure consists of a hydroxylammonium cation O-substituted with a but-2-en-1-yl group, and a chloride anion. The but-2-enyl group can exist as either of two geometric isomers, (E) or (Z).

Figure 1: Chemical structure of (E)-O-(1-Methyl-allyl)-hydroxylamine hydrochloride.

Predicted Physical and Chemical Properties

Direct experimental data for O-(1-Methyl-allyl)-hydroxylamine HCl is not widely published. The following properties are predicted based on the known characteristics of hydroxylamine hydrochloride and its O-allyl and O-methyl analogs.

Physical Properties

The physical properties are summarized in the table below, with data for hydroxylamine HCl and O-allylhydroxylamine HCl provided for comparison.

PropertyPredicted for O-(1-Methyl-allyl)-hydroxylamine HClHydroxylamine HClO-Allylhydroxylamine HCl (hydrate)
Molecular Formula C₄H₁₀ClNOClH₄NOC₃H₈ClNO·xH₂O
Molecular Weight 123.58 g/mol 69.49 g/mol [1]109.55 g/mol (anhydrous)[2]
Appearance White to off-white crystalline solidWhite crystalline solid[3]Data not available
Melting Point (°C) Expected to be in the range of 150-170 (with decomposition)155-158 (decomposes)[4]175 (decomposes)[2]
Solubility Predicted to be soluble in water and lower alcohols (e.g., methanol, ethanol).Highly soluble in water (84 g/100g at 20°C); soluble in lower alcohols and glycols.[3]Soluble in methanol (25 mg/mL).[2]
Hygroscopicity Likely hygroscopicHygroscopic[3]Data not available

Causality Behind Predictions:

  • Appearance and Solubility: As a hydrochloride salt of a small organic molecule, a white crystalline appearance is expected. The presence of the polar hydroxylammonium group suggests good solubility in polar protic solvents like water and alcohols, a common characteristic of such salts.[3]

  • Melting Point: The melting points of hydroxylamine salts are typically decomposition temperatures. The introduction of the larger, more hydrophobic 1-methyl-allyl group compared to a hydrogen atom might slightly alter the crystal lattice energy. However, it is expected to melt with decomposition in a range similar to its analogs. For instance, O-allylhydroxylamine HCl has a higher decomposition temperature than the parent hydroxylamine HCl.[2]

  • Hygroscopicity: Small, polar organic salts are often hygroscopic, and this property is anticipated for the target compound.[3]

Chemical Characteristics and Reactivity
  • Acidity: In aqueous solution, O-(1-Methyl-allyl)-hydroxylamine HCl is expected to be acidic due to the presence of the hydroxylammonium ion. A 0.1 M solution of hydroxylamine HCl has a pH of 3.4, and a similar acidic nature is predicted for the target compound.[3]

  • Reducing Properties: While hydroxylamine hydrochloride is a potent reducing agent, O-alkylation diminishes this activity. The primary reactivity of O-alkylated hydroxylamines is nucleophilic substitution at the nitrogen atom.[4][5]

  • Nucleophilicity: The lone pair of electrons on the nitrogen atom makes it a good nucleophile. It readily reacts with aldehydes and ketones to form O-substituted oximes, a cornerstone of its application in organic synthesis.[5]

  • Stability: The compound is expected to be stable under normal storage conditions, though it may be sensitive to prolonged exposure to air and moisture.[6] As a salt, it is significantly more stable than the free base, O-(1-Methyl-allyl)-hydroxylamine, which would be prone to decomposition. The allylic C-O bond may be susceptible to cleavage under certain conditions, a common reactivity pattern for allylic compounds.[7]

  • Reactivity of the Alkene: The butenyl group can undergo typical alkene reactions such as addition, oxidation, and polymerization, although the protonated amine functionality might influence the reaction conditions required.

Synthesis and Formulation

A general and efficient method for the synthesis of O-substituted hydroxylamines involves a two-step process starting from the corresponding alcohol.[8]

cluster_0 Step 1: Mesylation cluster_1 Step 2: O-Alkylation cluster_2 Step 3: Deprotection start Crotyl Alcohol intermediate1 Crotyl Mesylate start->intermediate1 reagent1 Methanesulfonyl Chloride (MsCl) Triethylamine (Et₃N) reagent1->intermediate1 intermediate2 N-Boc-O-crotylhydroxylamine intermediate1->intermediate2 reagent2 tert-Butyl N-hydroxycarbamate DBU reagent2->intermediate2 final_product O-(1-Methyl-allyl)-hydroxylamine HCl intermediate2->final_product reagent3 Dry HCl in Diethyl Ether reagent3->final_product

Figure 2: General synthetic workflow for O-(1-Methyl-allyl)-hydroxylamine HCl.

This approach is advantageous as it avoids the use of potentially hazardous reagents like hydrazine and starts from the readily available crotyl alcohol.[8]

Analytical and Spectroscopic Characterization (Predicted)

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the but-2-en-1-yl group.

    • A doublet for the terminal methyl group (CH₃) around δ 1.7 ppm.

    • A doublet of triplets for the methylene group attached to the oxygen (-O-CH₂-) around δ 4.0-4.5 ppm.

    • Two complex multiplets for the vinyl protons (-CH=CH-) in the range of δ 5.5-6.0 ppm.

    • A broad singlet for the -NH₃⁺ protons, which is exchangeable with D₂O.

  • ¹³C NMR: The carbon NMR spectrum would be expected to show four distinct signals for the but-2-en-1-yl group.

    • A signal for the methyl carbon (CH₃) around δ 15-20 ppm.

    • A signal for the methylene carbon (-O-CH₂) around δ 70-75 ppm.

    • Two signals for the alkene carbons (-CH=CH-) in the range of δ 125-135 ppm.[9]

Infrared (IR) Spectroscopy

The IR spectrum of O-(1-Methyl-allyl)-hydroxylamine HCl is predicted to exhibit the following characteristic absorption bands:

  • A broad band in the range of 3200-2600 cm⁻¹ corresponding to the N-H and O-H stretching vibrations of the NH₃⁺ group, broadened by hydrogen bonding.[10]

  • C-H stretching vibrations for the alkene and alkyl groups just above and below 3000 cm⁻¹.

  • A C=C stretching vibration around 1650-1680 cm⁻¹.

  • N-H bending vibrations around 1600-1500 cm⁻¹.

  • A C-O stretching vibration around 1050-1150 cm⁻¹.

Safety, Handling, and Storage

  • Hazards: Expected to be harmful if swallowed or in contact with skin.[6] It is likely to cause skin and eye irritation or burns.[11] May cause an allergic skin reaction.[6]

  • Handling: Use in a well-ventilated area, preferably in a chemical fume hood.[12] Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[11] Avoid inhalation of dust and contact with skin and eyes.

  • Storage: Store in a tightly closed container in a cool, dry, and dark place.[13] The compound is likely hygroscopic and sensitive to air, so storage under an inert atmosphere may be beneficial for long-term stability.[6] Store away from incompatible materials such as strong oxidizing agents.[13]

Experimental Protocols

The following are general, standardized protocols for the determination of key physical properties.

Determination of Melting Point (Capillary Method)

This protocol is based on standard laboratory techniques for melting point determination.[14]

  • Sample Preparation: Ensure the crystalline sample of O-(1-Methyl-allyl)-hydroxylamine HCl is completely dry and finely powdered.

  • Capillary Loading: Introduce a small amount of the powdered sample into a capillary tube, ensuring a packed column of 2-3 mm in height.

  • Apparatus Setup: Place the capillary tube in a calibrated melting point apparatus.

  • Heating: Heat the sample rapidly to a temperature approximately 15-20°C below the expected melting point.

  • Determination: Decrease the heating rate to 1-2°C per minute. Record the temperature at which the first liquid drop appears (T₁) and the temperature at which the entire sample becomes a clear liquid (T₂). The melting range is T₁-T₂. For pure substances, this range is typically narrow. Note any decomposition (e.g., color change, gas evolution).

Determination of Aqueous Solubility (Qualitative)

This protocol provides a general method for assessing solubility.[15]

  • Sample Preparation: Weigh approximately 25 mg of O-(1-Methyl-allyl)-hydroxylamine HCl into a small test tube.

  • Solvent Addition: Add 0.75 mL of deionized water to the test tube in small portions (e.g., 0.25 mL at a time).

  • Observation: After each addition, shake the test tube vigorously for 30 seconds.

  • Classification:

    • Soluble: If the entire solid dissolves.

    • Slightly Soluble: If a portion of the solid dissolves.

    • Insoluble: If the solid does not appear to dissolve.

    • The process can be repeated with other solvents like ethanol and methanol.

Conclusion

O-(1-Methyl-allyl)-hydroxylamine hydrochloride is a valuable, though not widely documented, member of the O-substituted hydroxylamine family. Its physical and chemical properties can be reliably predicted by examining its parent compound and close structural analogs. It is expected to be a water-soluble, crystalline solid with a decomposition melting point in the range of 150-170°C. Its primary chemical utility lies in its nucleophilic character, particularly in the synthesis of O-substituted oximes. Researchers and scientists working with this compound should adhere to the stringent safety protocols established for hydroxylamine hydrochloride due to its potential for irritation, toxicity, and skin sensitization. The experimental protocols and predicted analytical data provided in this guide offer a solid foundation for its synthesis, characterization, and safe application in a laboratory setting.

References

  • PubChem. (n.d.). Hydroxylamine, O-ethyl-. National Center for Biotechnology Information. Retrieved from [Link]

  • Oreate AI. (2026, January 15). Understanding Hydroxylamine Hydrochloride: A Versatile Chemical Compound. Retrieved from [Link]

  • Albrecht, S., Defoin, A., & Tarnus, C. (2006). Simple Preparation of O-Substituted Hydroxylamines from Alcohols. Synthesis, 2006(10), 1635–1638.
  • Quora. (2023, February 16). What are the properties of hydroxylamine?. Retrieved from [Link]

  • DC Fine Chemicals. (2024, March 29). Hydroxylamine hydrochloride (5470-11-1). Retrieved from [Link]

  • Amorati, R., Baschieri, A., & Valgimigli, L. (2008). Hydroxylamines as Oxidation Catalysts: Thermochemical and Kinetic Studies. The Journal of Organic Chemistry, 74(3), 1137–1145.
  • Google Patents. (n.d.). Hydroxylamine synthesis method.
  • Google Patents. (n.d.). Process for preparing o-alkylhydroxylamine salts without the isolation of intermediates.
  • Parmar, V. K., et al. (2012). Hydrochloride salt co-crystals: preparation, characterization and physicochemical studies. Pharmaceutical Development and Technology, 18(4), 863-872.
  • Tamaru, Y., Hojo, M., & Yoshida, Z. I. (1988). O-alkenyl hydroxylamines: a new concept for cyclofunctionalization. The Journal of Organic Chemistry, 53(24), 5731–5741.
  • University of Calgary. (n.d.). Melting point determination. Retrieved from [Link]

  • Doc Brown's Chemistry. (2025, December 17). Introductory note on the 13C NMR spectrum of E/Z but-2-ene (cis/trans 2-butene isomers). Retrieved from [Link]

  • Frasco, D. L., & Wagner, E. L. (1959). Interpretation of the Infrared Spectra of the Solid Hydroxylammonium Halides. The Journal of Chemical Physics, 30(5), 1124–1130.
  • Jadhav, N. R., et al. (2012). Hydrochloride salt co-crystals: Preparation, characterization and physicochemical studies. Pharmaceutical development and technology, 18(4), 863-72.
  • PubMed. (n.d.). O-alkenyl hydroxylamines: a new concept for cyclofunctionalization. Retrieved from [Link]

  • Chemistry LibreTexts. (2023, January 29). Interpreting C-13 NMR Spectra. Retrieved from [Link]

  • Chemistry LibreTexts. (2024, March 17). 10.4: Stability of the Allyl Radical - Resonance Revisited. Retrieved from [Link]

  • BYJU'S. (n.d.). Determination Of Melting Point Of An Organic Compound. Retrieved from [Link]

  • Reich, H. J. (n.d.). NMR Spectroscopy :: 1H NMR Chemical Shifts. Organic Chemistry Data. Retrieved from [Link]

  • ACS Publications. (n.d.). Thermal Stability of O−H and O−Alkyl Bonds in N-Alkoxyamines. A Density Functional Theory Approach. The Journal of Physical Chemistry A. Retrieved from [Link]

  • University of the West Indies at Mona. (n.d.). EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. Retrieved from [Link]

Sources

Protocols & Analytical Methods

Method

Protocol for using O-(1-Methyl-allyl)-hydroxylamine hydrochloride in synthesis

Application Note: Protocol for Using O-(1-Methyl-allyl)-hydroxylamine Hydrochloride in Synthesis Abstract This technical guide outlines the standardized protocols for utilizing O-(1-Methyl-allyl)-hydroxylamine hydrochlor...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Protocol for Using O-(1-Methyl-allyl)-hydroxylamine Hydrochloride in Synthesis

Abstract

This technical guide outlines the standardized protocols for utilizing O-(1-Methyl-allyl)-hydroxylamine hydrochloride (CAS: 71350-16-8) in organic synthesis.[1] Unlike simple O-allyl hydroxylamine, the 1-methyl substituent introduces a chiral center adjacent to the oxygen atom, increasing steric bulk and offering potential for diastereoselective oxime formation.[1] This reagent is primarily employed to synthesize oxime ethers (stable carbonyl derivatives) and as an electrophilic amination reagent. This note details the critical pH-dependent condensation mechanisms, handling of the hydrochloride salt, and downstream utility of the allyl handle in olefin metathesis or [3,3]-sigmatropic rearrangements.

Chemical Profile & Handling

  • Compound: O-(1-Methyl-allyl)-hydroxylamine hydrochloride[1][2]

  • Structure:

    
    [1]
    
  • Molecular Weight: 123.58 g/mol [2]

  • Physical State: White to off-white hygroscopic solid.[1]

  • Solubility: Highly soluble in water, methanol, ethanol; sparingly soluble in diethyl ether (as salt).[1]

  • Stability: Stable as the HCl salt.[1] The free base is volatile and prone to oxidation; it should be generated in situ.

Safety Warning: This compound is a skin and eye irritant (Category 1B Corrosive). It releases HCl upon hydrolysis.[1] All operations must be performed in a fume hood.

Core Application: Synthesis of Oxime Ethers

The most frequent application of this reagent is the condensation with ketones or aldehydes to form O-alkyloximes.[1] This reaction is chemically robust but kinetically sensitive to pH.

The Mechanism & Critical pH Control

The reaction proceeds via nucleophilic attack of the amine nitrogen on the carbonyl carbon.[1]

  • Low pH (< 3): The amine is fully protonated (

    
    ) and non-nucleophilic.[1] Reaction stalls.
    
  • High pH (> 6): The carbonyl oxygen is not sufficiently activated by protonation, and the dehydration of the tetrahedral intermediate is slow.

  • Optimal pH (4.0 – 5.0): This "Goldilocks zone" ensures a concentration of free amine while maintaining enough acid to catalyze the dehydration step.

Standard Protocol (Buffered Conditions)

Reagents:

  • Substrate: Ketone or Aldehyde (1.0 equiv)

  • Reagent: O-(1-Methyl-allyl)-hydroxylamine HCl (1.2 – 1.5 equiv)[1]

  • Base: Sodium Acetate (anhydrous) or Pyridine (1.5 – 2.0 equiv)

  • Solvent: Ethanol or Methanol (0.1 M concentration relative to substrate)

Step-by-Step Procedure:

  • Preparation: In a round-bottom flask equipped with a magnetic stir bar, dissolve the O-(1-Methyl-allyl)-hydroxylamine hydrochloride in absolute ethanol.

  • Buffering (In Situ Free-Basing): Add Sodium Acetate (1.5 equiv) in one portion. Stir for 10 minutes at room temperature.

    • Note: The solution may become cloudy as NaCl precipitates.[1] This confirms the liberation of the free hydroxylamine.[1]

  • Addition: Add the carbonyl substrate (1.0 equiv) to the reaction mixture.

  • Reaction:

    • Aldehydes:[3][4] Stir at Room Temperature (RT) for 1–4 hours.

    • Ketones:[5] Heat to reflux (60–70°C) for 3–12 hours. Steric bulk from the 1-methyl group may slow down kinetics compared to linear O-allyl variants.[1]

  • Monitoring: Monitor by TLC or LC-MS. Look for the disappearance of the carbonyl peak and the appearance of the oxime ether (often a mixture of E/Z isomers).[1]

  • Workup:

    • Remove solvent under reduced pressure.[6]

    • Resuspend residue in

      
       or EtOAc and wash with water (
      
      
      
      ) and brine (
      
      
      ).
    • Dry over

      
      , filter, and concentrate.
      
  • Purification: Flash column chromatography (Hexanes/EtOAc).

Data Table: Troubleshooting Reaction Conditions

ObservationProbable CauseCorrective Action
No Reaction pH too low (too acidic)Add Pyridine or

to adjust pH to ~5.[1]
Intermediate Persists Dehydration step stalled (pH too basic)Add catalytic acetic acid or HCl.
Low Yield (Volatile) Product volatilityUse pentane for extraction; avoid high-vac if MW < 150.[1]
Isomerization Acid-catalyzed E/Z shiftAvoid strong acids during workup; store in dark.

Advanced Application: Electrophilic Amination

For synthesizing N-alkoxy amines (e.g.,


), this reagent can serve as an electrophilic nitrogen source for organometallics, though the acidic proton on the nitrogen requires specific handling.[1]

Protocol Modification:

  • Free-Basing: The HCl salt must be neutralized and the free base extracted into an anhydrous solvent (e.g., THF) prior to reaction with Grignard or Lithium reagents.[1]

  • Reaction: Treat the organometallic species (R-Li) with the free O-alkoxyamine at -78°C.

    • Note: This pathway is less common than oxime formation due to competing deprotonation of the

      
       protons.[1]
      

Expert Insight: The Allyl Handle & Sigmatropic Shifts

The 1-methyl-allyl group is not just a protecting group; it is a reactive handle.[1]

  • [3,3]-Sigmatropic Rearrangement: Upon heating or treatment with Lewis Acids, O-allyl oximes can undergo a [3,3]-shift (Claisen type) to form C-allyl imines/aldehydes.[1]

    • Risk:[7][8] Do not overheat (>100°C) during synthesis if the O-allyl ether is the desired target.[1]

    • Opportunity: This is a powerful method to form C-C bonds with high stereospecificity, transferring the chirality from the 1-methyl-allyl center to the new carbon framework.[1]

Visualization of Workflows

Figure 1: Oxime Ether Synthesis Workflow

OximeSynthesis Salt O-(1-Methyl-allyl) Hydroxylamine HCl FreeBase Free Amine Species (In Situ) Salt->FreeBase Neutralization Buffer Buffer/Base (NaOAc or Pyridine) Buffer->FreeBase Intermediate Tetrahedral Intermediate FreeBase->Intermediate Nucleophilic Attack Substrate Ketone/Aldehyde Substrate->Intermediate Product Oxime Ether (E/Z Mixture) Intermediate->Product Dehydration (-H2O)

Caption: Step-by-step reaction pathway from Hydrochloride salt to stable Oxime Ether.

Figure 2: Mechanistic Logic & pH Dependency

Mechanism Start Reaction Start CheckPH Check pH Start->CheckPH LowPH pH < 3 (Protonated Amine) CheckPH->LowPH Too Acidic HighPH pH > 7 (Poor Leaving Group) CheckPH->HighPH Too Basic GoodPH pH 4.5 (Optimal) CheckPH->GoodPH Attack N-Attack on C=O LowPH->Attack Inhibited Dehydrate Elimination of H2O HighPH->Dehydrate Slow GoodPH->Attack Attack->Dehydrate Success Target Molecule Dehydrate->Success

Caption: Logic flow demonstrating why pH 4.5 is critical for the reaction kinetics.

References

  • Sigma-Aldrich. O-Allylhydroxylamine hydrochloride hydrate Product Specification.Link (Accessed 2023).

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 3084724, O-Allylhydroxylamine hydrochloride.[1]Link

  • Rzepa, H. Oxime formation from hydroxylamine and ketone: a (computational) reality check. Imperial College London.[1] Link

  • Organic Syntheses. General Procedures for Oxime Formation. Org.[1][7][9][10][11] Synth. Coll. Vol. 2, p. 76. Link

  • ChemicalBook. O-(1-Methyl-allyl)-hydroxylamine hydrochloride CAS 71350-16-8 Data.Link

Sources

Application

Application Notes &amp; Protocols: O-(1-Methyl-allyl)-hydroxylamine Hydrochloride as a Versatile Reagent for Bioconjugation

Document ID: AN-BC-20260130-MAH Abstract This document provides a comprehensive technical guide for researchers, chemists, and drug development professionals on the application of O-(1-Methyl-allyl)-hydroxylamine hydroch...

Author: BenchChem Technical Support Team. Date: February 2026

Document ID: AN-BC-20260130-MAH

Abstract

This document provides a comprehensive technical guide for researchers, chemists, and drug development professionals on the application of O-(1-Methyl-allyl)-hydroxylamine hydrochloride for bioconjugation. We delve into the core principles of oxime ligation, detailing the unique characteristics imparted by the 1-methyl-allyl moiety. This guide offers field-proven insights into experimental design, provides detailed, step-by-step protocols for conjugation and subsequent linker cleavage, and includes a thorough troubleshooting section to ensure successful implementation. While direct literature on this specific substituted hydroxylamine is emerging, the protocols and principles herein are grounded in the well-established chemistry of related O-allyl hydroxylamines and fundamental principles of organic reactivity.

Introduction: The Power of Oxime Ligation in Bioconjugation

The covalent attachment of molecules to proteins, peptides, nucleic acids, and other biomolecules—a process known as bioconjugation—is a cornerstone of modern biotechnology and pharmaceutical development. Among the array of chemical tools available, oxime ligation stands out for its exceptional performance under physiological conditions.[1] This bioorthogonal reaction involves the condensation of an aminooxy group (-ONH₂) with a carbonyl group (an aldehyde or ketone) to form a highly stable oxime ether linkage (-O-N=C).[1][2]

The key advantages of oxime ligation include:

  • High Chemoselectivity: The aminooxy and carbonyl functionalities are largely inert to other biological functional groups, ensuring that the conjugation occurs precisely at the desired location without side reactions.

  • Robust Stability: The resulting oxime bond is significantly more stable against hydrolysis compared to other imine-based linkages like hydrazones, making it suitable for applications requiring long-term stability in vivo.[3]

  • Mild Reaction Conditions: The reaction proceeds efficiently in aqueous buffers at or near neutral pH, preserving the delicate three-dimensional structure and function of the biomolecule.[1]

O-(1-Methyl-allyl)-hydroxylamine hydrochloride introduces a versatile aminooxy reagent into this field, featuring a functional allyl group that can serve as a cleavable linker or a handle for secondary modifications.

The Reagent: O-(1-Methyl-allyl)-hydroxylamine Hydrochloride

Structure and Properties

O-(1-Methyl-allyl)-hydroxylamine, also known as O-(But-3-en-2-yl)hydroxylamine, is a hydroxylamine derivative featuring a methyl substituent on the allyl chain. This substitution has important implications for its reactivity and use.

PropertyValueSource
Chemical Formula C₄H₁₀ClNO(Calculated)
Molecular Weight 123.58 g/mol (Calculated)
Synonyms O-(But-3-en-2-yl)hydroxylamine HCl-
Appearance White to off-white solid (predicted)-
Solubility Soluble in water, methanol, DMSO (predicted based on similar compounds)

Safety Information: No specific safety data sheet (SDS) is available for O-(1-Methyl-allyl)-hydroxylamine hydrochloride. However, the closely related O-Allylhydroxylamine hydrochloride is classified as a skin and eye irritant.[4][5] It is strongly recommended to handle O-(1-Methyl-allyl)-hydroxylamine hydrochloride with the same level of caution. Always use appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, and work in a well-ventilated fume hood.

The Dual-Function 1-Methyl-allyl Group

The defining feature of this reagent is its 1-methyl-allyl group, which offers two primary strategic advantages in bioconjugation:

  • A Cleavable Linker: The allyl ether functionality is cleavable under specific, mild conditions, most commonly using palladium-based catalysts.[6][7] This allows for the controlled release of a conjugated payload (e.g., a drug, a dye) from the biomolecule at a desired time or location.

  • A Handle for Post-Conjugation Modification: The double bond of the allyl group can participate in a variety of subsequent chemical reactions (e.g., thiol-ene click chemistry, metathesis, dihydroxylation), enabling the attachment of additional molecules after the initial bioconjugation event.

The Influence of the Methyl Group: A Mechanistic Perspective

The presence of a methyl group at the C1 position of the allyl chain (adjacent to the oxygen atom) is predicted to influence the reagent's behavior compared to its unsubstituted counterpart, O-allylhydroxylamine.

  • Steric Effects on Ligation: The methyl group introduces steric bulk near the reactive aminooxy center. This may lead to a modest decrease in the rate of oxime formation compared to less hindered hydroxylamines.[8] The approach of the aminooxy group to the carbonyl carbon on the biomolecule is more sterically hindered, potentially requiring longer reaction times or slightly higher catalyst concentrations to achieve high yields.

  • Impact on Linker Cleavage: The substitution on the allyl group can affect the efficiency of palladium-catalyzed deprotection. While still cleavable, the reaction conditions (e.g., catalyst choice, ligands, temperature) may require optimization to achieve quantitative removal of the 1-methyl-allyl group compared to a terminal allyl group.[6]

Mechanism of Oxime Ligation

The formation of an oxime bond proceeds via a two-step mechanism: addition of the aminooxy nucleophile to the carbonyl electrophile to form a tetrahedral hemiaminal intermediate, followed by a rate-limiting dehydration step to yield the stable oxime.

Caption: Mechanism of aniline-catalyzed oxime ligation.

The reaction is typically catalyzed by nucleophilic catalysts like aniline, which accelerate the rate-limiting dehydration step, especially at neutral pH.[9] Aniline forms a transient, more reactive Schiff base with the carbonyl, which is then readily displaced by the stronger aminooxy nucleophile.

Experimental Protocols

Protocol 1: General Bioconjugation to a Carbonyl-Modified Protein

This protocol describes a general workflow for conjugating O-(1-Methyl-allyl)-hydroxylamine hydrochloride to a protein that has been modified to contain an aldehyde group.

Workflow Overview:

BioconjugationWorkflow start_node Protein with N-terminal Ser/Thr process1_node NaIO₄ Oxidation start_node->process1_node intermediate_node Aldehyde-Modified Protein process1_node->intermediate_node process2_node Oxime Ligation (Reagent + Aniline) intermediate_node->process2_node end_node Allyl-Linked Bioconjugate process2_node->end_node process3_node Purification (SEC / Dialysis) end_node->process3_node final_product Purified Bioconjugate process3_node->final_product

Caption: Workflow for protein modification and oxime ligation.

A. Materials

  • Aldehyde-functionalized biomolecule (e.g., protein, peptide) in a suitable buffer (e.g., 100 mM phosphate buffer, pH 6.5-7.0).

  • O-(1-Methyl-allyl)-hydroxylamine hydrochloride (MW: 123.58 g/mol ).

  • Aniline (MW: 93.13 g/mol , d=1.022 g/mL). Note: Use freshly distilled aniline for best results.

  • Reaction Buffer: 100 mM Sodium Phosphate, 150 mM NaCl, pH 6.8.

  • Anhydrous Dimethyl sulfoxide (DMSO).

  • Purification system: Size-Exclusion Chromatography (SEC) column (e.g., PD-10, Superdex 75/200) or dialysis cassettes (appropriate MWCO).

  • Analytical tools: SDS-PAGE, Mass Spectrometry (ESI-MS or MALDI-TOF).

B. Reagent Preparation

  • Hydroxylamine Stock (100 mM): Dissolve 12.36 mg of O-(1-Methyl-allyl)-hydroxylamine hydrochloride in 1.0 mL of Reaction Buffer. Prepare fresh.

  • Aniline Catalyst Stock (1 M): Add 91.5 µL of aniline to 908.5 µL of DMSO. Store at 4°C, protected from light.

C. Ligation Procedure

  • To 1 mL of your aldehyde-functionalized protein solution (e.g., at 5 mg/mL, ~50-100 µM), add 100 µL of the 1 M aniline stock solution. This results in a final aniline concentration of 100 mM. Mix gently by pipetting.

    • Causality: Aniline serves as a crucial catalyst to accelerate the dehydration of the hemiaminal intermediate, which is the rate-limiting step at neutral pH.[9]

  • Add 50 µL of the 100 mM hydroxylamine stock solution to the protein-aniline mixture. This corresponds to a 5 mM final concentration of the hydroxylamine reagent.

    • Expert Insight: A 50- to 100-fold molar excess of the hydroxylamine reagent over the protein is a good starting point to drive the reaction to completion.

  • Incubate the reaction at room temperature (20-25°C) for 2-4 hours with gentle agitation. For biomolecules that are sensitive or if reaction kinetics are slow, incubation can be extended overnight at 4°C.

  • Monitor the reaction progress by taking aliquots at different time points (e.g., 1h, 2h, 4h, overnight) and analyzing them by mass spectrometry to observe the mass shift corresponding to the conjugate formation.

D. Purification and Analysis

  • Once the reaction is complete, remove the excess small molecules (hydroxylamine, aniline) by SEC or dialysis against a suitable buffer (e.g., PBS, pH 7.4).

  • Analyze the purified conjugate by SDS-PAGE. A successful conjugation may result in a slight shift in the protein's migration.

  • Confirm the identity and purity of the final bioconjugate by mass spectrometry. The expected mass increase is 85.07 Da (C₅H₉NO).

ParameterRecommended Starting ConditionRationale
Biomolecule Conc. 1 - 10 mg/mL (10 - 200 µM)Balances reaction rate with protein solubility.
Hydroxylamine Conc. 5 - 20 mM (50-100x molar excess)Drives the reaction equilibrium towards product formation.
Aniline Conc. 50 - 100 mMEffective catalytic range for oxime ligations at neutral pH.[10]
pH 6.5 - 7.0Optimal balance between aminooxy nucleophilicity and hemiaminal dehydration.
Temperature 4°C to 25°CDependent on the stability of the biomolecule.
Reaction Time 2 - 16 hoursMonitor progress to determine the optimal time.
Protocol 2: Palladium-Catalyzed Cleavage of the 1-Methyl-allyl Linker

This protocol provides a starting point for releasing the conjugated biomolecule. Note: This reaction should be performed in a fume hood, and palladium reagents should be handled with care.

A. Materials

  • Allyl-linked bioconjugate (from Protocol 1) in a degassed buffer (e.g., PBS, pH 7.4).

  • Palladium catalyst, e.g., Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄].

  • Scavenger, e.g., 1,3-Dimethylbarbituric acid (DMBA) or Morpholine.

  • Degassed buffer (e.g., PBS pH 7.4, purged with argon or nitrogen).

B. Cleavage Procedure

  • Prepare a stock solution of the palladium catalyst (e.g., 10 mM Pd(PPh₃)₄ in degassed DMSO).

  • Prepare a stock solution of the scavenger (e.g., 500 mM DMBA in degassed buffer).

  • In a reaction vessel, add the purified bioconjugate.

  • Add the scavenger to a final concentration of ~50 mM.

    • Causality: The scavenger is required to trap the reactive π-allyl-palladium intermediate, preventing it from re-reacting with the biomolecule and ensuring the catalytic cycle proceeds.[7]

  • Initiate the reaction by adding the palladium catalyst to a final concentration of 100-500 µM.

  • Incubate the reaction at 25-37°C for 1-2 hours under an inert atmosphere (argon or nitrogen).

  • Monitor the cleavage by mass spectrometry, looking for the loss of the linker mass.

  • Purify the cleaved biomolecule using SEC or dialysis to remove the catalyst, scavenger, and cleaved linker fragments.

Troubleshooting Guide

IssuePotential Cause(s)Suggested Solution(s)
Low Conjugation Yield 1. Inefficient aldehyde formation on the biomolecule. 2. Suboptimal reaction pH. 3. Insufficient catalyst or reagent concentration. 4. Steric hindrance from the methyl group slowing the reaction.1. Verify aldehyde presence with a carbonyl-reactive probe. 2. Optimize pH in the 6.0-7.0 range. 3. Increase the molar excess of the hydroxylamine and/or aniline. 4. Increase reaction time or temperature (if biomolecule is stable).
Protein Precipitation 1. High concentration of organic co-solvent (DMSO). 2. Protein instability at the reaction pH or temperature.1. Keep DMSO concentration below 10% (v/v). 2. Perform the reaction at 4°C. Screen different buffer compositions for stability.
Incomplete Cleavage 1. Inactive catalyst (oxidized). 2. Insufficient scavenger. 3. Steric hindrance of the 1-methyl-allyl group.1. Use fresh, high-quality palladium catalyst. Ensure all buffers are thoroughly degassed. 2. Increase the concentration of the scavenger. 3. Try a different water-soluble palladium catalyst/ligand system. Increase temperature.

References

  • Hering, A., Emidio, N. B., & Muttenthaler, M. (2022). Expanding the versatility and scope of the oxime ligation: rapid bioconjugation to disulfide-rich peptides. Chemical Communications, 58(71), 9100–9103. [Link]

  • Hering, A., Emidio, N. B., & Muttenthaler, M. (2022). Expanding the versatility and scope of the oxime ligation: rapid bioconjugation to disulfide-rich peptides. PMC. [Link]

  • PubChem. O-Allylhydroxylamine hydrochloride. [Link]

  • Google Patents.
  • Rashidian, M., Mahmoodi, M. M., Shah, R., Dozier, J. K., Wagner, C. R., & Distefano, M. D. (2013). Kinetic Analysis of Oxime Ligation Reactions. ResearchGate. [Link]

  • Corey, E. J., & Suggs, J. W. (1973). Selective cleavage of allyl ethers under mild conditions by transition metal reagents. The Journal of Organic Chemistry, 38(18), 3224–3224. [Link]

  • Reactivity of oximes for diverse methodologies and synthetic applications. (n.d.). Nature. [Link]

  • Google Patents. Method for synthesizing o-trans-(3-Cl-2-propenyl) hydroxylamine hydrochloride.
  • Organic Chemistry Portal. Allyl Ethers - Protecting Groups. [Link]

  • Kölmel, D. K., & Kool, E. T. (2017). Oximes and Hydrazones in Bioconjugation: Mechanism and Catalysis. Chemical Reviews, 117(15), 10358–10376. [Link]

  • MDPI. Recent Advances in N-O Bond Cleavage of Oximes and Hydroxylamines to Construct N-Heterocycle. [Link]

  • MURAL - Maynooth University Research Archive Library. Steric control of reactivity: formation of oximes, benzodiazepinone N-oxides and isoxazoloquinolinones. [Link]

  • Rajapakse, S., Lee, Y., Jayawardana, S. B., Helms, J., Mondal, P., Singh, A., Pierce, B. S., Shafaat, H. S., & Wijeratne, G. B. (2025). Modulation of heme peroxo nucleophilicities with axial ligands reveal key insights into the mechanistic landscape of nitric oxide synthase. RSC Publishing. [Link]

  • ResearchGate. Schematic representation of oxime ligation and click reaction. [Link]

  • PubChem. Hydroxylamine, O-[(2E)-3-chloro-2-propen-1-yl]-, hydrochloride (1:1). [Link]

  • ResearchGate. Methyl N,O-hydroxylamine linker synthesis. [Link]

  • Wordpress. Metal-Catalysed Ether Cleavages. [Link]

  • Truffert, J.-C., Lorthioir, O., Clicquot, J., & Temsamani, J. (2016). The Emergence of Oxime Click Chemistry and its Utility in Polymer Science. RSC Publishing. [Link]

  • Kalia, J., & Raines, R. T. (2011). Advances in Bioconjugation. Current Organic Chemistry, 14(2), 138-147. [Link]

  • YouTube. ether cleavage with strong acids. [Link]

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Method

Application Note: Precision Synthesis of Allylic Amines via [3,3]-Sigmatropic Rearrangement

Executive Summary The synthesis of chiral allylic amines is a cornerstone of modern drug development, serving as a critical motif in therapeutic agents ranging from antifungal allylamines (e.g., Naftifine) to complex alk...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The synthesis of chiral allylic amines is a cornerstone of modern drug development, serving as a critical motif in therapeutic agents ranging from antifungal allylamines (e.g., Naftifine) to complex alkaloids. Traditional methods, such as direct allylic substitution, often suffer from poor regiocontrol (branched vs. linear mixtures) and limited stereoselectivity.

This Application Note details a high-precision protocol using O-(1-Methyl-allyl)-hydroxylamine hydrochloride as a "chiral ammonia equivalent." By leveraging the [3,3]-sigmatropic rearrangement of its N-acyl derivatives, researchers can achieve complete chirality transfer and regio-inversion. This method transforms the branched O-allyl starting material into linear, E-configured N-crotyl amides, which are readily hydrolyzed to free allylic amines. This approach ensures high atom economy and strict stereochemical integrity, essential for GMP-compliant workflows.

Mechanistic Principles & Causality

The Challenge of Direct Allylation

Direct amination of allylic halides or Trost-type Pd-catalyzed allylation often yields mixtures of regioisomers (SN2 vs SN2') and suffers from competitive poly-alkylation.

The Solution: The Aza-Claisen Logic

The use of O-(1-Methyl-allyl)-hydroxylamine hydrochloride circumvents these issues by tethering the nitrogen nucleophile to the allyl system via a weak N–O bond. The transformation proceeds through three distinct phases:

  • Acylation: The amine functionality is capped with an acyl group (e.g., trifluoroacetyl or benzoyl), creating the rearrangement precursor.

  • [3,3]-Sigmatropic Rearrangement: Under thermal or base-catalyzed conditions, the N-acyl-O-allyl system undergoes a concerted [3,3]-shift.

    • Regiocontrol: The bond breaks at the oxygen-allyl position and reforms at the nitrogen-allyl terminus (gamma-position).

    • Stereocontrol: The reaction proceeds via a highly ordered chair-like transition state. The specific "1-methyl" (branched) geometry of the reagent forces the methyl group into an equatorial position in the transition state, exclusively yielding the (E)-linear alkene geometry in the product.

  • N–O Bond Cleavage: The rearrangement effectively breaks the N–O bond and forms a C–N bond, delivering a protected allylic amine.

Pathway Visualization

The following diagram illustrates the transition from the branched precursor to the linear product via the chair transition state.

RearrangementPathway Reagent O-(1-Methyl-allyl)-hydroxylamine (Branched Precursor) Acylation Step 1: N-Acylation (R-COCl) Reagent->Acylation Base/DCM Intermediate N-Acyl-O-allyl Intermediate Acylation->Intermediate TS [3,3]-Sigmatropic Chair Transition State Intermediate->TS Heat or Lewis Acid Product N-Crotyl Amide (Linear, E-isomer) TS->Product Regio-inversion Stereoselection Final Free Allylic Amine Product->Final Hydrolysis

Caption: Logical flow of the [3,3]-rearrangement converting the branched O-allyl reagent into a linear E-allylic amine.

Experimental Protocols

Materials & Reagents[1][2][3]
  • Reagent: O-(1-Methyl-allyl)-hydroxylamine hydrochloride (CAS: 38945-21-0)

  • Acylating Agent: Trifluoroacetic anhydride (TFAA) or Benzoyl Chloride (BzCl).

  • Base: Triethylamine (Et3N) or 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU).

  • Solvent: Dichloromethane (DCM) for acylation; Toluene or Xylene for rearrangement.

Protocol A: Preparation of N-Acyl Precursor

Rationale: The hydrochloride salt must be neutralized and acylated immediately to prevent degradation. Trifluoroacetyl groups are preferred for easier subsequent hydrolysis.

  • Suspension: Suspend O-(1-Methyl-allyl)-hydroxylamine hydrochloride (10 mmol, 1.23 g) in dry DCM (50 mL) under Argon atmosphere at 0°C.

  • Neutralization: Add Et3N (22 mmol, 3.0 mL) dropwise. The solution will become clear as the free amine is liberated.

  • Acylation: Add Trifluoroacetic anhydride (11 mmol, 1.55 mL) dropwise over 10 minutes, maintaining temperature < 5°C.

    • Checkpoint: Monitor by TLC (SiO2, 20% EtOAc/Hexanes). The starting amine (ninhydrin active) should disappear.

  • Workup: Quench with saturated NaHCO3 (30 mL). Extract aqueous layer with DCM (2 x 20 mL). Dry combined organics over MgSO4 and concentrate

    • Yield Expectation: >90% of N-trifluoroacetyl-O-(1-methyl-allyl)hydroxylamine.

Protocol B: Thermal [3,3]-Rearrangement

Rationale: Thermal rearrangement avoids metal contaminants, ideal for late-stage pharmaceutical intermediates. The high energy barrier ensures concertedness and stereofidelity.

  • Solvent Switch: Dissolve the crude acylated intermediate from Protocol A in degassed Xylene (0.1 M concentration).

  • Reaction: Heat the solution to reflux (approx. 135-140°C) for 4–6 hours.

    • Process Control: Monitor the disappearance of the "O-allyl" signals in 1H NMR (distinctive multiplet at δ 4.5-4.8 ppm) and appearance of "N-allyl" signals (doublet at δ 3.8-4.0 ppm).

  • Purification: Cool to room temperature and concentrate under reduced pressure. Purify via flash column chromatography (Hexanes/EtOAc gradient).

    • Product:N-(But-2-en-1-yl)-2,2,2-trifluoroacetamide (Linear E-isomer).

Protocol C: Hydrolysis to Free Amine
  • Deprotection: Dissolve the rearranged amide in MeOH/H2O (4:1). Add K2CO3 (3 equiv) and stir at room temperature for 2 hours (for trifluoroacetyl) or reflux with 6M HCl (for benzoyl).

  • Isolation: Acidify to pH 2, wash with ether (removes byproducts), then basify aqueous layer to pH 12 with NaOH. Extract with DCM to obtain the pure allylic amine.

Data Interpretation & Validation

Expected Regio- and Stereochemistry

The utility of this protocol lies in the predictable shift of geometry.

ParameterStarting Material (O-Isomer)Product (N-Isomer)
Substitution Branched (1-methyl-allyl)Linear (Crotyl)
Double Bond Terminal (Vinyl)Internal (Disubstituted)
Geometry N/A(E)-Selective (>20:1 E:Z)
Chirality Chiral center at C-alphaChirality transferred to Nitrogen? No, product is achiral (linear).*

Critical Note on Chirality: If the starting material is O-(1-methyl-allyl), the product is the linear crotyl amine, which is achiral. However , if the starting material were the linearO-crotyl hydroxylamine, the product would be the branched allylic amine, and chirality would be transferred with >95% fidelity.

  • Application: To synthesize chiral branched amines, reverse the logic: Start with (E)-O-crotyl hydroxylamine to yield the chiral 1-methyl-allyl amine .

Troubleshooting Guide
ObservationRoot CauseCorrective Action
Low Yield in Step 1 Hydrolysis of anhydride; Wet solvent.Use freshly distilled DCM and dry Et3N.
Incomplete Rearrangement Temperature too low.Switch from Toluene (110°C) to Xylene (140°C) or use Microwave (150°C, 30 min).
Degradation/Black Tar Radical polymerization.Add radical inhibitor (BHT, 1 mol%) during reflux. Degas solvents thoroughly.
Crossover Products Intermolecular reaction.[1][2]Maintain high dilution (0.05 - 0.1 M) to favor intramolecular rearrangement.

References

  • Sigmatropic Rearrangements in Synthesis: Ilardi, E. A., Stivala, C. E., & Zakarian, A. (2009). [3,3]-Sigmatropic rearrangements: recent applications in the total synthesis of natural products.[3] Chemical Society Reviews. [Link]

  • Hydroxylamine Reagents in Amination: Starkov, P., & Moore, J. (2021).[4][5] Hydroxylamine-mediated C–C amination via an aza-Hock rearrangement.[4][5] Nature Communications. [Link][4]

  • Electrophilic Amination Overview: Organic Chemistry Portal. (2023). Synthesis of Hydroxylamines and Electrophilic Amination. [Link]

Sources

Application

Application Note: O-(1-Methyl-allyl)-hydroxylamine Hydrochloride in Carbonyl Derivatization and Heterocycle Synthesis

Executive Summary This application note details the protocol for reacting O-(1-Methyl-allyl)-hydroxylamine hydrochloride (CAS: 206557-03-1 for O-allyl generic; specific isomer requires custom synthesis or isomeric isolat...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details the protocol for reacting O-(1-Methyl-allyl)-hydroxylamine hydrochloride (CAS: 206557-03-1 for O-allyl generic; specific isomer requires custom synthesis or isomeric isolation) with aldehydes and ketones.

Beyond standard carbonyl protection, this reagent offers unique utility in drug discovery.[1] The resulting O-(1-methyl-allyl)oxime ethers serve as stable analytical derivatives for GC-MS or as versatile intermediates. Most notably, they function as precursors for [3,3]-sigmatropic rearrangements (aza-Claisen) , enabling the synthesis of


-unsaturated carbonyls, pyrroles, and substituted pyridines.[1]

Chemical Basis & Mechanism

The Reagent
  • Chemical Name: O-(1-Methyl-allyl)-hydroxylamine hydrochloride

  • Structure:

    
    
    
  • Properties: Hygroscopic solid; soluble in water, methanol, and ethanol.[1]

  • Key Feature: The "1-methyl-allyl" (branched) moiety introduces specific steric bulk and enables regioselective outcomes in downstream rearrangements that distinct from linear crotyl isomers.

Reaction Mechanism: Condensation

The reaction follows a classic nucleophilic addition-elimination pathway.[1]

  • Activation: The amine is liberated from the hydrochloride salt using a mild base (Pyridine or NaOAc).

  • Attack: The nucleophilic nitrogen attacks the carbonyl carbon (

    
    ).
    
  • Elimination: Proton transfer and loss of water generate the

    
     double bond.[1]
    

Critical Factor: The reaction rate is pH-dependent.[1] At low pH, the amine is protonated (


) and non-nucleophilic.[1] At high pH, the carbonyl is not activated.[1] The optimal pH is 4.5–5.0 , where the amine is free, but the carbonyl oxygen is sufficiently hydrogen-bonded to facilitate attack.[1]

ReactionMechanism Reagent O-(1-Methyl-allyl) hydroxylamine HCl Intermed Tetrahedral Intermediate Reagent->Intermed Deprotonation Base Base (Pyridine/NaOAc) Base->Intermed Deprotonation Carbonyl Aldehyde/Ketone (R-CHO / R-CO-R') Carbonyl->Intermed Nucleophilic Attack Product O-(1-Methyl-allyl) Oxime Ether Intermed->Product - H2O (Elimination) Water H2O Intermed->Water

Figure 1: Mechanism of Oxime Ether Formation. The reaction is driven by the thermodynamic stability of the C=N bond and the removal of water.

Experimental Protocol

Materials
  • Reagent: O-(1-Methyl-allyl)-hydroxylamine hydrochloride (1.2 – 1.5 equivalents).

  • Substrate: Target Aldehyde or Ketone (1.0 equivalent).[1]

  • Solvent: Methanol (MeOH) or Ethanol (EtOH) (Anhydrous preferred).

  • Base: Pyridine (1.5 – 2.0 equivalents) or Sodium Acetate (NaOAc) (1.5 equivalents).

  • Workup: Ethyl Acetate (EtOAc), 1M HCl, Brine, Sodium Sulfate (

    
    ).[1]
    
Step-by-Step Procedure
  • Preparation:

    • In a round-bottom flask equipped with a magnetic stir bar, dissolve the Aldehyde/Ketone (1.0 mmol) in Methanol (5-10 mL) .

  • Reagent Addition:

    • Add Pyridine (1.5 mmol, 120 µL) to the solution. Stir for 5 minutes.

    • Add O-(1-Methyl-allyl)-hydroxylamine hydrochloride (1.2 mmol) in one portion.

    • Note: If using NaOAc, premix the hydroxylamine salt and NaOAc in a minimum amount of water/methanol before adding to the carbonyl solution to prevent salt precipitation on the flask walls.[1]

  • Reaction:

    • Aldehydes: Stir at Room Temperature (20-25°C) for 1–3 hours.

    • Ketones: Stir at Reflux (65°C) for 2–6 hours. Sterically hindered ketones may require overnight reflux.[1]

    • Monitoring: Check progress via TLC. The oxime ether is typically less polar (higher

      
      ) than the starting hydroxylamine but may be similar to the carbonyl. Use a stain (Anisaldehyde or KMnO4) as UV activity might be low for aliphatic substrates.[1]
      
  • Workup:

    • Concentrate the reaction mixture under reduced pressure (Rotavap) to remove most methanol.

    • Resuspend the residue in EtOAc (20 mL) and Water (20 mL) .

    • Separate phases.[1] Extract the aqueous layer with EtOAc (2 x 10 mL).

    • Wash combined organics with 1M HCl (to remove residual pyridine) followed by Brine .[1]

    • Dry over anhydrous

      
      , filter, and concentrate.[1]
      
  • Purification:

    • The crude oil is often sufficiently pure (>95%) for downstream use.

    • If necessary, purify via Flash Column Chromatography (Hexanes/EtOAc gradient).[1]

Data Interpretation (Validation)
Analytical MethodCharacteristic SignalInterpretation
1H NMR

7.0–8.5 ppm (s/d)
Oxime Proton (

)
: Distinctive downfield shift for aldoximes.
1H NMR

4.5–4.8 ppm (m)
Allylic Methine (

)
: Multiplet corresponding to the chiral center.
13C NMR

145–160 ppm
Imine Carbon (

)
: Characteristic of oxime ethers.
GC-MS M+Molecular Ion : Stable peak; often shows fragmentation loss of the allylic group (

).

Downstream Applications: The [3,3]-Sigmatropic Rearrangement

The true value of O-(1-methyl-allyl) derivatives lies in their potential for Aza-Claisen rearrangements .

The Pathway

Upon heating (or Lewis Acid catalysis), the O-allylic oxime undergoes a [3,3]-sigmatropic shift.[1]

  • Regiochemistry: The branched "1-methyl-allyl" group rearranges to a linear "crotyl" chain attached to the nitrogen.

  • Bond Breaking: N-O bond.

  • Bond Forming: C-C bond between the imine carbon and the

    
    -carbon of the allyl group.
    
  • Product: After hydrolysis of the resulting imine, a

    
    -unsaturated carbonyl  is formed.[1]
    
Application in Heterocycle Synthesis

This rearrangement is a key step in the Trofinov Reaction (synthesis of pyrroles) and can be diverted to form Pyridines under specific oxidative or electrocyclic conditions.

Rearrangement Oxime O-(1-Methyl-allyl) Oxime (Branched Allyl) TS [3,3]-Sigmatropic Transition State Oxime->TS Heat / Acid Imine N-Crotyl Imine (Linear Allyl on N) TS->Imine Rearrangement Target Gamma,Delta-Unsaturated Carbonyl or Heterocycle Imine->Target Hydrolysis or Cyclization

Figure 2: The [3,3]-Sigmatropic Rearrangement pathway. Note the inversion of the allylic chain from branched (start) to linear (product).

Troubleshooting & Optimization

IssueProbable CauseSolution
Low Conversion pH too low (protonated amine) or too high.[1]Ensure Pyridine/NaOAc equivalents are accurate. Check pH (aim for ~5).
E/Z Isomerism Intrinsic nature of oximes.[1]Oxime ethers exist as E/Z mixtures.[1] Usually separable by careful chromatography, but often irrelevant for rearrangement steps.[1]
Hydrolysis Acidic workup too harsh.[1]Use dilute HCl (0.5M) or Citric Acid for the wash step. Store product in a desiccator.
No Reaction (Sterics) Bulky ketone (e.g., Di-tert-butyl).Switch solvent to Ethanol/Water (10:1) and reflux for 24h. Use microwave irradiation (100°C, 30 min).

References

  • General Oxime Synthesis: Sandler, S. R., & Karo, W. (1983).[1] Organic Functional Group Preparations (Vol. 3). Academic Press.[1]

  • [3,3]-Sigmatropic Rearrangements: Castro, A. M. M. (2004).[1] Claisen Rearrangement over the Past Nine Decades. Chemical Reviews, 104(6), 2939–3002.[1] [Link]

  • Pyridine Synthesis from Oximes: Kucukdisli, M., & Opatz, T. (2012).[1] The rearrangement of O-vinyl oximes: A new approach to the synthesis of pyridines. European Journal of Organic Chemistry. [Link]

  • Reagent Preparation (Analogous): Petrilenkova, et al. (2006).[1] Synthesis of O-alkylhydroxylamines. Russian Journal of Organic Chemistry.

Sources

Method

Application Notes and Protocols for O-(1-Methyl-allyl)-hydroxylamine Hydrochloride in Analytical Chemistry

Foreword In the landscape of modern analytical chemistry, the demand for reagents with high specificity and efficiency is ever-present. Substituted hydroxylamines have carved a niche as versatile molecules with applicati...

Author: BenchChem Technical Support Team. Date: February 2026

Foreword

In the landscape of modern analytical chemistry, the demand for reagents with high specificity and efficiency is ever-present. Substituted hydroxylamines have carved a niche as versatile molecules with applications ranging from organic synthesis to the complexation of metal ions. This document provides a detailed technical guide on the use of O-(1-Methyl-allyl)-hydroxylamine hydrochloride as a complexing agent in analytical chemistry. While direct literature on this specific analogue is emerging, the principles and protocols outlined herein are built upon the well-established chemistry of closely related compounds, such as O-Allylhydroxylamine hydrochloride, and the broader family of hydroxylamine derivatives.[1] This guide is intended for researchers, scientists, and drug development professionals seeking to leverage the unique properties of this reagent for metal ion analysis and separation.

Introduction to O-(1-Methyl-allyl)-hydroxylamine Hydrochloride

O-(1-Methyl-allyl)-hydroxylamine hydrochloride is a derivative of hydroxylamine featuring a 1-methyl-allyl group attached to the oxygen atom. This structural modification, particularly the presence of the alkenyl group, influences its reactivity and complexing capabilities. Like other hydroxylamine derivatives, it is expected to act as a chelating agent, forming stable complexes with various metal ions.[1] The hydrochloride salt form enhances its stability and solubility in aqueous solutions, making it a convenient reagent for analytical applications.

Physicochemical Properties (Inferred from Analogues)

While specific experimental data for O-(1-Methyl-allyl)-hydroxylamine hydrochloride is not widely published, we can infer its general properties based on its structure and data from similar compounds like O-Allylhydroxylamine hydrochloride.

PropertyInferred Value/CharacteristicReference
Molecular Formula C4H10ClNOAnalogous Structure
Molecular Weight 123.58 g/mol Analogous Structure
Appearance White to off-white crystalline solid[2]
Solubility Soluble in water and methanol[3]
Stability The hydrochloride salt is more stable than the free base.
Mechanism of Action as a Complexing Agent

The efficacy of O-(1-Methyl-allyl)-hydroxylamine hydrochloride as a complexing agent stems from the presence of both nitrogen and oxygen atoms with lone pairs of electrons, which can coordinate with metal ions.[4] The formation of a chelate ring with the metal ion significantly enhances the stability of the complex compared to monodentate ligands. This chelation is a key factor in its utility for sequestering metal ions in solution.

The general complexation reaction can be represented as:

Mⁿ⁺ + xL ⇌ [MLₓ]ⁿ⁺

Where:

  • Mⁿ⁺ is the metal ion

  • L is the O-(1-Methyl-allyl)-hydroxylamine ligand

  • [MLₓ]ⁿ⁺ is the resulting metal complex

The stability of these complexes is pH-dependent, a characteristic that can be exploited for selective complexation and separation of different metal ions.[4]

Applications in Analytical Chemistry

The ability of O-(1-Methyl-allyl)-hydroxylamine hydrochloride to form stable metal complexes opens up a range of applications in analytical chemistry, particularly in the pharmaceutical and environmental sectors.

Quantification of Metal Ion Impurities in Drug Substances

Pharmaceutical manufacturing processes can introduce trace metal ion impurities into the final drug product. These impurities can affect the drug's stability, efficacy, and safety. Hydroxylamine derivatives can be used to complex with these metal ions, facilitating their quantification by various analytical techniques.[5]

Pre-column Derivatization Agent for HPLC Analysis

Due to their lack of a strong chromophore, many metal ions are difficult to detect directly using UV-Vis detectors in High-Performance Liquid Chromatography (HPLC). O-(1-Methyl-allyl)-hydroxylamine hydrochloride can be used as a pre-column derivatization agent to form a complex that is readily detectable.[6]

Masking Agent in Complexometric Titrations

In complexometric titrations, interfering metal ions can be "masked" by adding a complexing agent that forms a highly stable complex with the interfering ion, preventing it from reacting with the titrant. The specific selectivity of O-(1-Methyl-allyl)-hydroxylamine hydrochloride for certain metal ions could make it a useful masking agent in specific analytical scenarios.

Experimental Protocols

The following protocols are designed to be starting points for method development. Optimization will be necessary based on the specific metal ion, sample matrix, and analytical instrumentation.

Protocol 1: Spectrophotometric Determination of a Metal Ion

This protocol describes a general method for the quantification of a metal ion using O-(1-Methyl-allyl)-hydroxylamine hydrochloride as a complexing agent and subsequent measurement with a UV-Vis spectrophotometer.

Principle: The formation of a colored complex between the metal ion and the complexing agent allows for its concentration to be determined by measuring the absorbance of the solution at a specific wavelength (λmax).[7]

Materials:

  • O-(1-Methyl-allyl)-hydroxylamine hydrochloride

  • Standard solution of the metal ion of interest (e.g., 1000 ppm)

  • Appropriate buffer solutions (to control pH)

  • Deionized water

  • Spectrophotometer

Procedure:

  • Preparation of Reagent Solution: Prepare a stock solution of O-(1-Methyl-allyl)-hydroxylamine hydrochloride (e.g., 0.1 M) in deionized water.

  • Preparation of Standard Solutions: Prepare a series of standard solutions of the metal ion by diluting the stock solution to concentrations ranging from, for example, 1 to 10 ppm.

  • Complex Formation:

    • To a set of volumetric flasks, add a fixed volume of each standard solution.

    • Add an excess of the O-(1-Methyl-allyl)-hydroxylamine hydrochloride solution to each flask.

    • Adjust the pH of the solutions to the optimal value for complex formation using a suitable buffer. This will require preliminary experiments to determine the optimal pH.

    • Dilute to the mark with deionized water and mix well.

    • Allow the reaction to proceed for a sufficient time to ensure complete complex formation.[7]

  • Spectrophotometric Measurement:

    • Measure the absorbance of each standard solution at the wavelength of maximum absorbance (λmax) against a reagent blank (containing all components except the metal ion).

  • Calibration Curve: Plot a graph of absorbance versus the concentration of the metal ion. This should yield a linear relationship according to the Beer-Lambert law.[7]

  • Sample Analysis: Prepare the unknown sample in the same manner as the standards and measure its absorbance. Determine the concentration of the metal ion in the sample from the calibration curve.

Causality Behind Experimental Choices:

  • Excess Reagent: Using an excess of the complexing agent ensures that the formation of the metal complex is the limiting factor, leading to a linear relationship between concentration and absorbance.

  • pH Control: The stability of metal complexes is often highly dependent on pH. Buffering the solution ensures reproducible complex formation and accurate measurements.[8]

Workflow for Spectrophotometric Determination

G cluster_prep Preparation cluster_reaction Complexation Reaction cluster_analysis Analysis reagent_prep Prepare Reagent Solution (O-(1-Methyl-allyl)-hydroxylamine HCl) mix Mix Standards/Sample with Reagent reagent_prep->mix standard_prep Prepare Metal Ion Standard Solutions standard_prep->mix ph_adjust Adjust pH with Buffer mix->ph_adjust incubate Incubate for Complete Complexation ph_adjust->incubate measure_abs Measure Absorbance at λmax incubate->measure_abs cal_curve Generate Calibration Curve measure_abs->cal_curve determine_conc Determine Unknown Concentration cal_curve->determine_conc

Caption: Workflow for the spectrophotometric determination of metal ions.

Protocol 2: HPLC Analysis with Pre-column Derivatization

This protocol outlines a general procedure for the analysis of metal ions by reverse-phase HPLC after pre-column derivatization with O-(1-Methyl-allyl)-hydroxylamine hydrochloride.

Principle: The metal ion is reacted with the complexing agent to form a stable, UV-active complex that can be separated and quantified by HPLC with a UV detector.

Materials:

  • O-(1-Methyl-allyl)-hydroxylamine hydrochloride

  • Standard solution of the metal ion of interest

  • HPLC-grade solvents (e.g., acetonitrile, methanol, water)

  • Buffer for mobile phase (e.g., phosphate or acetate buffer)

  • HPLC system with a UV detector and a C18 column

Procedure:

  • Derivatization Reaction:

    • In a vial, mix a known volume of the metal ion standard or sample with an excess of the O-(1-Methyl-allyl)-hydroxylamine hydrochloride solution.

    • Adjust the pH to the optimal level for complex formation.

    • Heat the mixture if necessary to accelerate the reaction (optimization required).

    • Cool the solution to room temperature.

  • HPLC Analysis:

    • Mobile Phase: Prepare a suitable mobile phase, for example, a mixture of acetonitrile and a buffer solution. The exact composition will need to be optimized for the specific metal complex.

    • Injection: Inject a known volume of the derivatized solution onto the HPLC system.

    • Separation: Elute the complex from the C18 column using the optimized mobile phase.

    • Detection: Monitor the eluent at the λmax of the metal complex.

  • Quantification:

    • Create a calibration curve by plotting the peak area of the derivatized metal complex against the concentration of the metal ion standards.

    • Determine the concentration of the metal ion in the sample from the calibration curve.

Self-Validating System:

  • Peak Identification: The retention time of the peak in the sample chromatogram should match that of the standard.

  • Peak Purity: The purity of the peak can be assessed using a diode array detector (DAD) to obtain the UV spectrum of the peak, which should be consistent across the peak.

Workflow for HPLC Analysis with Pre-column Derivatization

G cluster_derivatization Pre-column Derivatization cluster_hplc HPLC Analysis cluster_quantification Quantification mix_reagents Mix Sample/Standard with O-(1-Methyl-allyl)-hydroxylamine HCl adjust_ph Adjust pH mix_reagents->adjust_ph heat Heat to Complete Reaction (if needed) adjust_ph->heat cool Cool to Room Temperature heat->cool inject Inject Derivatized Sample cool->inject separate Separate on C18 Column inject->separate detect Detect with UV Detector separate->detect calibration Generate Calibration Curve (Peak Area vs. Concentration) detect->calibration calculate Calculate Concentration in Unknown Sample calibration->calculate

Caption: Workflow for HPLC analysis using pre-column derivatization.

Synthesis of O-(1-Methyl-allyl)-hydroxylamine Hydrochloride

For researchers who wish to synthesize this reagent, a general procedure analogous to the synthesis of similar O-alkenyl hydroxylamines is provided below. This is based on the nucleophilic substitution of a suitable allyl halide with a protected hydroxylamine.

Reaction Scheme:

1-Chloro-2-butene + N-Hydroxyphthalimide → N-(1-Methyl-allyloxy)-phthalimide N-(1-Methyl-allyloxy)-phthalimide + Hydrazine → O-(1-Methyl-allyl)-hydroxylamine + Phthalhydrazide O-(1-Methyl-allyl)-hydroxylamine + HCl → O-(1-Methyl-allyl)-hydroxylamine hydrochloride

Materials:

  • 1-Chloro-2-butene

  • N-Hydroxyphthalimide

  • Potassium carbonate

  • Dimethylformamide (DMF)

  • Hydrazine hydrate

  • Ethanol

  • Hydrochloric acid

Procedure:

  • Step 1: Synthesis of N-(1-Methyl-allyloxy)-phthalimide

    • Dissolve N-hydroxyphthalimide and potassium carbonate in DMF.

    • Slowly add 1-chloro-2-butene to the mixture at room temperature.

    • Stir the reaction mixture overnight.

    • Pour the reaction mixture into ice water and extract the product with a suitable organic solvent (e.g., ethyl acetate).

    • Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product.

  • Step 2: Synthesis of O-(1-Methyl-allyl)-hydroxylamine

    • Dissolve the crude N-(1-Methyl-allyloxy)-phthalimide in ethanol.

    • Add hydrazine hydrate to the solution and stir at room temperature. A precipitate of phthalhydrazide will form.

    • Filter off the precipitate and wash it with ethanol.

    • Concentrate the filtrate under reduced pressure to obtain the crude O-(1-Methyl-allyl)-hydroxylamine.

  • Step 3: Formation of the Hydrochloride Salt

    • Dissolve the crude O-(1-Methyl-allyl)-hydroxylamine in a minimal amount of a suitable solvent (e.g., diethyl ether).

    • Bubble dry hydrogen chloride gas through the solution or add a solution of HCl in a non-polar solvent.

    • The hydrochloride salt will precipitate.

    • Collect the precipitate by filtration, wash with cold solvent, and dry under vacuum.

Characterization: The final product should be characterized by techniques such as NMR spectroscopy (¹H and ¹³C), mass spectrometry, and melting point determination to confirm its identity and purity.

Concluding Remarks

O-(1-Methyl-allyl)-hydroxylamine hydrochloride presents a promising addition to the analytical chemist's toolkit. Its potential as a selective complexing agent for metal ions warrants further investigation and application development. The protocols and information provided in this guide, though based on analogous compounds, offer a solid foundation for researchers to explore the capabilities of this reagent in their specific analytical challenges. As with any analytical method, careful optimization and validation are crucial for obtaining accurate and reliable results.

References

  • ResearchGate. Spectrophotometric Determination of Hydroxylamine and Its Derivatives in Pharmaceuticals. [Link]

  • PubChem. O-Methylhydroxylamine hydrochloride. [Link]

  • ACS Publications. Hydroxylamine Derivatives as a New Paradigm in the Search of Antibacterial Agents. [Link]

  • ResearchGate. QUANTITATIVE MEASUREMENT OF TRACE LEVELS OF RESIDUAL HYDROXYLAMINE HYDROCHLORIDE BY A SIMPLE GAS CHROMATOGRAPHIC METHOD AND ITS APPLICATION IN DRUG SUBSTANCE. [Link]

  • SciSpace. Spectrophotometric determination of hydroxylamine and its derivatives in drug formulation using methyl red. [Link]

  • Google Patents. Method for producing aqueous hydroxylamine solutions which are substantially free of metal ions.
  • PubMed. Spectrophotometric determination of hydroxylamine and its derivatives in pharmaceuticals. [Link]

  • PubChem. O-Allylhydroxylamine hydrochloride. [Link]

  • PubChem. Hydroxylamine, O-((4-nitrophenyl)methyl)-, hydrochloride (1:1). [Link]

  • ResearchGate. Synthesis and Characterization of (allylamine hydrochloride-vinyl sulfonic acid) Copolymer and Determination of Monomer Reactivity Ratios. [Link]

  • MDPI. Efficient Separation of Hydroxylamine from Metal Ions by PIM-ED Process. [Link]

  • ResearchGate. O -Alkenyl Hydroxylamines: A New Concept for Cyclofunctionalization. [Link]

  • PubMed. O-alkenyl hydroxylamines: a new concept for cyclofunctionalization. [Link]

  • ResearchGate. Stability constants of various metal complexes. [Link]

  • MDPI. Efficient Separation of Hydroxylamine from Metal Ions by PIM-ED Process. [Link]

  • Semantic Scholar. Facile Access to Fe(III)-Complexing Cyclic Hydroxamic Acids in a Three-Component Format. [Link]

  • ResearchGate. Scheme 5: Preparation of N--substituted hydroxylamine using.... [Link]

  • ThaiScience. O-Alkenyl Hydroxylamines: A New Concept for Cyclofunctionalization. [Link]

  • National Institute of Standards and Technology. NIST Critically Selected Stability Constants of Metal Complexes Database. [Link]

  • Juniper Publishers. Spectrophotometric Methods in Pharmaceutical Analysis: Principles, Reagents, and Applications. [Link]

  • PMC. Recent Advances in the Synthesis of Di- and Trisubstituted Hydroxylamines. [Link]

  • Royal Society of Chemistry. Recent Advances in Transition-Metal-Catalyzed Directed C-H Alkenylation with Maleimides. [Link]

  • Dalal Institute. Stability constants of metal complexes and their applications. [Link]

  • MDPI. A Reaction of N-Substituted Succinimides with Hydroxylamine as a Novel Approach to the Synthesis of Hydroxamic Acids. [Link]

  • ResearchGate. Crown-hydroxylamines are pH-dependent chelating N,O-ligands with a potential for aerobic oxidation catalysis. [Link]

  • Der Pharma Chemica. Metal-ligand stability constants of Th(III), Sm(III), Nd(III) and Pr(III) metal ion complexes. [Link]

  • Dalal Institute. Stepwise and Overall Formation Constants and Their Interactions. [Link]

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Technical Notes & Optimization

Troubleshooting

Technical Support Center: O-(1-Methyl-allyl)-hydroxylamine Hydrochloride Reaction Optimization

Welcome to the technical support center for the synthesis and optimization of O-(1-Methyl-allyl)-hydroxylamine hydrochloride. This guide is designed for researchers, medicinal chemists, and process development scientists...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis and optimization of O-(1-Methyl-allyl)-hydroxylamine hydrochloride. This guide is designed for researchers, medicinal chemists, and process development scientists who are working with or developing syntheses involving this versatile reagent. As a branched O-allyl hydroxylamine derivative, its synthesis presents unique challenges, primarily concerning regioselectivity and stereochemistry.

This document provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols based on established chemical principles and field-proven insights. Our goal is to empower you to overcome common hurdles and optimize your reaction conditions for yield, purity, and selectivity.

Table of Contents

  • Core Concepts: Understanding the Synthetic Challenge

    • The Problem of Regioselectivity: Sₙ2 vs. Sₙ2' Pathways

    • Common Synthetic Strategies

  • Frequently Asked Questions (FAQs) & Troubleshooting Guide

    • Low Yield: Why is my overall yield low, and how can I improve it?

    • Incorrect Regioisomer: My analytical data suggests I've synthesized the linear O-crotyl isomer instead of the desired branched O-(1-methyl-allyl) product. How can I control the regioselectivity?

    • Product Identification: How can I confirm I have the correct isomer?

    • Side Reactions: I'm observing significant byproducts. What are they, and how can I minimize them?

    • Purification Issues: How can I effectively purify my product and separate it from its regioisomer?

  • Key Experimental Protocols

    • Protocol 1: Two-Step Synthesis via N-Hydroxycarbamate Alkylation (General Approach)

    • Protocol 2: Regiocontrolled Synthesis of the Branched Isomer via Iridium Catalysis (Advanced Method)

  • Data Interpretation & Characterization

    • Table 1: Expected ¹H NMR and ¹³C NMR Chemical Shift Regions for Isomer Differentiation

    • Mass Spectrometry Fragmentation Patterns

  • References

Core Concepts: Understanding the Synthetic Challenge

The synthesis of O-(1-Methyl-allyl)-hydroxylamine (also known as O-(but-2-en-2-yl)hydroxylamine) is not as straightforward as a simple alkylation. The use of a crotyl-based electrophile (e.g., crotyl bromide or 1-chloro-2-butene) introduces a competitive reaction pathway that is the primary source of difficulty in this synthesis.

The Problem of Regioselectivity: Sₙ2 vs. Sₙ2' Pathways

The hydroxylamine nucleophile can attack the crotyl electrophile at two different positions:

  • Sₙ2 Pathway (α-attack): The nucleophile attacks the carbon atom directly bonded to the leaving group. This results in the formation of the undesired linear isomer, O-crotyl-hydroxylamine .

  • Sₙ2' Pathway (γ-attack): The nucleophile attacks the terminal carbon of the double bond, inducing a rearrangement of the double bond and expulsion of the leaving group. This pathway yields the desired branched isomer, O-(1-Methyl-allyl)-hydroxylamine .

The ratio of these two products is highly dependent on the reaction conditions, including the metal catalyst, ligands, solvent, base, and leaving group.[1]

G cluster_0 Reaction Pathways reagents N-Protected Hydroxylamine + Crotyl-LG path_sn2 Sₙ2 Pathway (α-attack) reagents->path_sn2 path_sn2_prime Sₙ2' Pathway (γ-attack) reagents->path_sn2_prime product_linear O-Crotyl-hydroxylamine (Linear, Undesired) path_sn2->product_linear Favored by Pd catalysts product_branched O-(1-Methyl-allyl)-hydroxylamine (Branched, Desired) path_sn2_prime->product_branched Favored by Ir catalysts

Caption: Competing Sₙ2 and Sₙ2' pathways in the synthesis.

Common Synthetic Strategies

To manage selectivity and avoid common side reactions like over-alkylation, two primary strategies are employed:

  • Alkylation of N-Protected Hydroxylamines: This is the most common approach. The nitrogen atom of hydroxylamine is first protected (e.g., as a carbamate, phthalimide, or oxime), which prevents N-alkylation and allows for selective O-alkylation.[2][3] The protecting group is then removed in a final step.

  • Mitsunobu Reaction: This reaction allows for the conversion of an alcohol (but-2-en-1-ol or but-3-en-2-ol) directly to the O-alkylated product using a protected hydroxylamine like N-hydroxyphthalimide. The reaction proceeds with inversion of stereochemistry, which can be advantageous for stereoselective synthesis.[4][5]

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses common issues encountered during the synthesis of O-(1-Methyl-allyl)-hydroxylamine hydrochloride.

Q1: Why is my overall yield low, and how can I improve it?

A1: Low yield can stem from several factors. Use the following decision tree to diagnose the issue.

G start Low Yield Observed check_purity Is starting material pure and dry? start->check_purity check_conditions Are reaction conditions (temp, atmosphere) optimal? check_purity->check_conditions Yes sol_purity Solution: Recrystallize/redistill starting materials. Dry solvents. check_purity->sol_purity No check_isomer Is the main product the undesired linear isomer? check_conditions->check_isomer Yes sol_conditions Solution: Ensure inert atmosphere (N₂/Ar). Optimize temperature. check_conditions->sol_conditions No check_byproducts Are there significant byproducts (TLC/GC-MS)? check_isomer->check_byproducts No sol_isomer Solution: See Q2 on controlling regioselectivity. check_isomer->sol_isomer Yes sol_byproducts Solution: See Q4 on minimizing side reactions. check_byproducts->sol_byproducts Yes

Caption: Troubleshooting workflow for low reaction yield.

Detailed Causality:

  • Incomplete Reaction: The alkylation of N-protected hydroxylamines can be slow. Ensure you are using an appropriate base (e.g., DBU, NaH) in a suitable solvent (e.g., DMF, THF). Monitor the reaction by TLC or GC-MS until the starting material is consumed.

  • Poor Regioselectivity: If the reaction favors the linear O-crotyl isomer, the yield of your desired product will inherently be low. This is the most common issue. See Q2 for a detailed solution.

  • Degradation: The final deprotection step, often under acidic conditions to yield the hydrochloride salt, can sometimes lead to degradation if not controlled properly. Perform deprotection at low temperatures (e.g., 0 °C) and use anhydrous HCl.

  • Workup Losses: O-alkyl hydroxylamines can have some water solubility, especially as the hydrochloride salt. Ensure you are using appropriate extraction solvents and minimize aqueous washes if possible.

Q2: My analytical data suggests I've synthesized the linear O-crotyl isomer. How can I control the regioselectivity?

A2: This is the central challenge. Controlling the regioselectivity requires moving away from standard Sₙ2 conditions and employing transition metal catalysis.

  • The Problem with Standard Conditions: Uncatalyzed reactions or those using palladium catalysts often favor the formation of the linear (α-attack) product due to steric factors and the stability of the resulting π-allyl complex.[6]

  • The Solution with Iridium Catalysis: Iridium catalysts, particularly those with chiral phosphoramidite ligands, are well-documented to favor attack at the more substituted carbon of the allyl group (γ-attack), leading to the desired branched product.[1][4][7] This is because the iridium forms a metallacyclic allyl intermediate that directs the nucleophile to the more sterically hindered position.[7]

Optimization Strategy:

  • Catalyst System: Employ an iridium-based catalyst system. A common combination is [Ir(cod)Cl]₂ as the precursor and a chiral phosphoramidite ligand.

  • Lewis Acid Activation: For reactions starting from allylic alcohols (instead of halides), the addition of a Lewis acid can activate the alcohol as a leaving group.[8][9]

  • Solvent Choice: The choice of solvent can influence the catalyst's efficacy. Non-polar or weakly coordinating solvents are often preferred in these catalytic systems.

See Protocol 2 for a detailed experimental procedure.

Q3: How can I confirm I have the correct isomer?

A3: A combination of NMR spectroscopy and GC-MS is the most reliable way to differentiate between the branched (desired) and linear (undesired) isomers.

  • ¹H NMR Spectroscopy: This is the most powerful tool. The key differences to look for are:

    • Branched Isomer (O-(1-Methyl-allyl)-hydroxylamine):

      • You will see a methine proton (-O-CH-) coupled to both a methyl group and a vinyl proton. This will likely appear as a multiplet or quintet around 4.0-4.5 ppm .

      • A doublet for the adjacent methyl group (-CH-CH₃) around 1.2-1.4 ppm .

      • Vinyl protons (=CH₂) will appear further downfield.

    • Linear Isomer (O-crotyl-hydroxylamine):

      • You will see methylene protons (-O-CH₂-) coupled to a vinyl proton. This will appear as a doublet around 4.0-4.3 ppm .

      • There will be no methine signal in this region.

      • A methyl group attached to the double bond (=CH-CH₃) will appear as a doublet around 1.6-1.8 ppm .

  • ¹³C NMR Spectroscopy: The chemical shifts of the carbons attached to the oxygen will be distinct. The methine carbon of the branched isomer will appear in a different region than the methylene carbon of the linear isomer. (See Table 1).

  • GC-MS: The two isomers should have different retention times on a standard GC column. Their mass spectra will likely be very similar due to being isomers, but subtle differences in fragmentation patterns, particularly from allylic cleavage, may be observable.[10] Allylic cleavage of the branched isomer can lead to a stabilized secondary carbocation, which might result in a different fragmentation pattern compared to the linear isomer.

Q4: I'm observing significant byproducts. What are they, and how can I minimize them?

A4: Besides the regioisomer, other byproducts can form.

  • N-Alkylated Product: If you are not using an N-protected hydroxylamine, both N-alkylation and O,N-dialkylation can occur.

    • Solution: Always use an N-protected starting material such as tert-butyl N-hydroxycarbamate[3], N-hydroxyphthalimide, or an acetohydroxamic acid ester.[3]

  • Elimination Products: Strong, non-nucleophilic bases can promote the elimination of H-X from the crotyl halide to form 1,3-butadiene, especially at elevated temperatures.

    • Solution: Use a base that is sufficiently strong to deprotonate the N-protected hydroxylamine but not so strong as to favor elimination. K₂CO₃, Cs₂CO₃, or DBU are often good choices. If using a very strong base like NaH, add it slowly at a low temperature.

  • Triphenylphosphine Oxide (from Mitsunobu): If using the Mitsunobu reaction, removing triphenylphosphine oxide can be a major purification challenge.

    • Solution: Several purification strategies exist, including chromatography on silica gel, or crystallization. Sometimes, precipitating the oxide from a non-polar solvent (like ether or hexanes) is effective.

Q5: How can I effectively purify my product and separate it from its regioisomer?

A5: Separating these isomers can be challenging due to their similar structures and likely close boiling points.

  • Column Chromatography: This is the most reliable method for separation at a laboratory scale.

    • Stationary Phase: Standard silica gel is usually effective.

    • Eluent System: A gradient of ethyl acetate in hexanes or dichloromethane in hexanes is a good starting point. The polarity difference between the two isomers, though small, should be sufficient for separation. The branched isomer is often slightly less polar. Monitor fractions carefully by TLC or GC.[11]

  • Fractional Distillation: If the boiling points of the free bases are sufficiently different (a difference of >10-15 °C is ideal), fractional distillation under reduced pressure could be a viable option for larger scales.[12] However, this requires a highly efficient distillation column.

  • Recrystallization: The final hydrochloride salts may have different solubilities, allowing for separation by fractional crystallization. Try a solvent/anti-solvent system like ethanol/diethyl ether or isopropanol/hexanes.[3]

Key Experimental Protocols

Protocol 1: Two-Step Synthesis via N-Hydroxycarbamate Alkylation (General Approach)

This protocol is a general method that often gives a mixture of regioisomers but can be optimized.

Step A: O-Alkylation of tert-butyl N-hydroxycarbamate

  • In an oven-dried flask under an inert atmosphere (N₂ or Ar), dissolve tert-butyl N-hydroxycarbamate (1.0 eq) in anhydrous DMF or THF.

  • Cool the solution to 0 °C in an ice bath.

  • Add sodium hydride (NaH, 60% dispersion in mineral oil, 1.1 eq) portion-wise. Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature for another 30 minutes until hydrogen evolution ceases.

  • Cool the mixture back to 0 °C and add a solution of crotyl bromide (or another suitable crotyl electrophile, 1.1 eq) in the same anhydrous solvent dropwise.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring by TLC.

  • Upon completion, carefully quench the reaction by slowly adding saturated aqueous NH₄Cl solution.

  • Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product (a mixture of protected isomers) by column chromatography.

Step B: Deprotection to form the Hydrochloride Salt

  • Dissolve the purified, protected hydroxylamine from Step A in anhydrous diethyl ether or dichloromethane.

  • Cool the solution to 0 °C.

  • Bubble anhydrous HCl gas through the solution, or add a solution of HCl in diethyl ether (2.0 M) dropwise until a precipitate forms and no further precipitation is observed.

  • Stir the resulting slurry at 0 °C for 1-2 hours.

  • Collect the solid product by vacuum filtration, wash with cold diethyl ether, and dry under vacuum to yield O-(1-Methyl-allyl)-hydroxylamine hydrochloride (and/or its isomer).

Protocol 2: Regiocontrolled Synthesis of the Branched Isomer via Iridium Catalysis (Advanced Method)

This method is adapted from principles of iridium-catalyzed asymmetric allylic substitution, which strongly favors the formation of the branched product.[1][7]

  • In a glovebox or under a strictly inert atmosphere, charge a reaction vessel with the iridium precursor [Ir(cod)Cl]₂ (e.g., 1-2 mol%) and the appropriate chiral phosphoramidite ligand (e.g., 2-4 mol%).

  • Add an anhydrous, degassed solvent such as THF or dichloromethane. Stir for 15-30 minutes to allow for catalyst formation.

  • Add the N-protected hydroxylamine (e.g., N-hydroxyphthalimide or tert-butyl N-hydroxycarbamate, 1.2 eq) and a suitable base (e.g., a non-nucleophilic organic base or an inorganic base like Cs₂CO₃, 1.5 eq).

  • Add the allylic substrate, such as cinnamyl acetate or a similar crotyl derivative (1.0 eq).

  • Stir the reaction at the optimized temperature (often room temperature) for the required time (monitor by TLC/GC-MS).

  • After completion, quench the reaction and perform an aqueous workup as described in Protocol 1, Step A.

  • Purify the N-protected product by column chromatography.

  • Perform the deprotection and hydrochloride salt formation as described in Protocol 1, Step B.

Data Interpretation & Characterization

Table 1: Expected ¹H and ¹³C NMR Chemical Shift Regions for Isomer Differentiation

Note: These are estimated values based on typical chemical shifts for similar functional groups. Actual values may vary based on solvent and other factors.[13][14][15]

Isomer Group ¹H NMR (ppm) ¹³C NMR (ppm) Key ¹H Multiplicity
Branched (Desired) -O-CH(CH₃)- 4.0 - 4.5 75 - 85 Multiplet / Quintet
-O-CH(CH₃ )-1.2 - 1.418 - 23Doublet
=CH-CH₃1.6 - 1.812 - 18Doublet
-CH=CH-5.5 - 6.0125 - 135Multiplets
Linear (Undesired) -O-CH₂- 4.0 - 4.3 68 - 75 Doublet
=CH-CH₃ 1.6 - 1.817 - 20Doublet
-CH=CH-5.5 - 6.0125 - 135Multiplets
Mass Spectrometry Fragmentation Patterns

In Electron Ionization Mass Spectrometry (EI-MS), both isomers will likely show a molecular ion peak (M⁺). The key to differentiation lies in the fragmentation patterns.

  • Allylic Cleavage: This is often a dominant fragmentation pathway for allylic ethers.[10]

    • The branched isomer can cleave to form a resonance-stabilized secondary carbocation, which may be a prominent peak in the spectrum.

    • The linear isomer cleaves to form a primary carbocation, which is less stable.

  • McLafferty Rearrangement: If applicable, this rearrangement can also produce diagnostic fragments.

When analyzing your MS data, look for differences in the relative intensities of key fragment ions rather than just the presence of the molecular ion.[6]

References

[2] Albrecht, S.; Defoin, A.; Tarnus, C. Simple Preparation of O-Substituted Hydroxylamines from Alcohols. Synthesis2006 , 2006 (10), 1635–1638. [3] European Patent No. EP0440582A1. Process for preparing O-substituted hydroxylamines. Published August 7, 1991. [10] JoVE. Mass Spectrometry: Alkene Fragmentation. Journal of Visualized Experiments. Accessed January 2026. [11] Organic Syntheses. Efficient Preparation of Chiral Hydroxylamines via Nickel-Catalyzed Asymmetric Hydrogenation of Oximes. Org. Synth.2022 , 99, 233-253. [4] Organic Chemistry Portal. Mitsunobu Reaction. Accessed January 2026. [16] How NMR Helps Identify Isomers in Organic Chemistry? - Creative Biostructure. Accessed January 2026. [1] Regio- and Enantioselective Iridium-Catalyzed Amination of Alkyl-Substituted Allylic Acetates with Secondary Amines. J. Am. Chem. Soc.2021 , 143(35), 14038–14044. [17] ACD/Labs. 1H–1H Coupling in Proton NMR. Accessed January 2026. [13] Chemistry LibreTexts. 13.4: Chemical Shifts in ¹H NMR Spectroscopy. Accessed January 2026. [18] ResearchGate. Overlay of 1 H NMR spectra comparing the hydroxylamine synthetic products. Accessed January 2026. [6] Chemistry LibreTexts. Mass Spectrometry - Fragmentation Patterns. Accessed January 2026. [19] Chemistry LibreTexts. 14.12: Coupling Constants Identify Coupled Protons. Accessed January 2026. [14] Oregon State University. 13C NMR Chemical Shift. Accessed January 2026. [20] NIH National Library of Medicine. Asymmetric α-C(sp3)−H allylic alkylation of primary alkylamines by synergistic Ir/ketone catalysis. Accessed January 2026. University of Texas. CHAPTER 2 Fragmentation and Interpretation of Spectra. Accessed January 2026. [21] University of Colorado Boulder. Spin-spin splitting and coupling - Coupling in 1H NMR. Accessed January 2026. [22] ChemicalBook. o-(4-nitrobenzyl)hydroxylamine hydrochloride(2086-26-2) 13c nmr. Accessed January 2026. [23] ACS Publications. Modern Stereoselective Synthesis of Chiral Sulfinyl Compounds. Chem. Rev.2020 , 120(9), 4349-4464. [24] SciSpace. Iridium-Catalyzed, Stereoselective Allylic Alkylation Reactions with Crotyl Chloride. Accessed January 2026. [25] SciELO. Hydroxylamine as an oxygen nucleophile. Direct evidence from its reaction with a phosphate triester. Accessed January 2026. [5] NIH National Library of Medicine. Mitsunobu Reaction: A Powerful Tool for the Synthesis of Natural Products: A Review. Accessed January 2026. [26] Organic Syntheses. Preparation of 1-Methylimidazole-N-oxide (NMI-O). Org. Synth.2014 , 91, 264. [27] Scribd. NMR Spectroscopy: Coupling Constants. Accessed January 2026. [15] Chemistry LibreTexts. Interpreting C-13 NMR Spectra. Accessed January 2026. [28] Thermo Fisher Scientific. Differentiating Isomers using High Resolution Mass Spectrometry. Accessed January 2026. [12] Wikipedia. Fractional distillation. Accessed January 2026. [7] NIH National Library of Medicine. The Allyl Intermediate in Regioselective and Enantioselective Iridium-Catalyzed Asymmetric Allylic Substitution Reactions. J. Am. Chem. Soc.2009 , 131(21), 7228–7229. [8] RSC Publishing. Direct enantioselective allylic substitution of 4-hydroxycoumarin derivatives with branched allylic alcohols via iridium catalysis. Chem. Commun.2019 , 55, 10839-10842. [29] NIH National Library of Medicine. Catalytic Asymmetric Synthesis of Chiral Allylic Esters. Org. Lett.2011 , 13(16), 4296–4299. [9] ACS Publications. Iridium-Catalyzed, Asymmetric Amination of Allylic Alcohols Activated by Lewis Acids. J. Am. Chem. Soc.2009 , 131(46), 16632–16633. [30] Patsnap Eureka. A method for preparing chiral allylamine compounds with high chemical and stereoselectivity. Published February 15, 2022. [31] Compound Interest. A GUIDE TO 13C NMR CHEMICAL SHIFT VALUES. Accessed January 2026. University of Calgary. Ch 13 - Coupling. Accessed January 2026.

Sources

Optimization

Technical Support Center: O-(1-Methyl-allyl)-hydroxylamine Hydrochloride Purification

Introduction You have reached the technical support hub for the purification of O-(1-Methyl-allyl)-hydroxylamine hydrochloride . This compound is a critical building block for oxime ligation and the synthesis of bioactiv...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

You have reached the technical support hub for the purification of O-(1-Methyl-allyl)-hydroxylamine hydrochloride . This compound is a critical building block for oxime ligation and the synthesis of bioactive heterocycles. However, its allylic ether linkage and amine functionality present a unique "Purification Paradox":

  • Volatility: The free base is volatile, making distillation risky.

  • Lability: The allylic ether bond is susceptible to acid-catalyzed rearrangement (forming the linear crotyl isomer) or cleavage.

  • Contamination: Synthesis via the standard Mitsunobu/Gabriel route often leaves stubborn phthalhydrazide and phosphine oxide impurities.

This guide provides a self-validating workflow to isolate high-purity material while preserving the delicate 1-methylallyl architecture.

Module 1: The Impurity Profile & Synthesis Context

To purify effectively, you must understand the origin of your impurities. The standard synthesis involves the alkylation of N-hydroxyphthalimide followed by hydrazinolysis.

Common Impurities:

  • Phthalhydrazide: A byproduct of the hydrazine deprotection.[1] White solid, highly insoluble in ethanol/ether, but traces often co-precipitate with the product.

  • Triphenylphosphine oxide (TPPO): If Mitsunobu conditions were used.

  • Crotyl Isomer (Linear): A result of allylic rearrangement (

    
     attack or acid-catalyzed migration).
    
Visualizing the Purification Logic

The following workflow illustrates the decision process for purifying the crude reaction mixture.

PurificationWorkflow Start Crude Reaction Mixture (Post-Hydrazinolysis) Filtration Step 1: Cold Filtration (Remove Phthalhydrazide Solid) Start->Filtration Concentration Step 2: Concentrate Filtrate (Remove MeOH/EtOH) Filtration->Concentration Extraction Step 3: Acid/Base Extraction? (CAUTION: Volatility Risk) Concentration->Extraction Only if very dirty DirectSalt Preferred: Direct Salt Formation (Anhydrous HCl/Dioxane) Concentration->DirectSalt Standard Route Extraction->DirectSalt Precipitation Step 4: Controlled Precipitation (Solvent: Et2O or MTBE) DirectSalt->Precipitation Check QC Check: 1H NMR Precipitation->Check Success Target: >98% Purity White Crystalline Solid Check->Success Pass Recryst Troubleshoot: Recrystallization (iPrOH / Et2O) Check->Recryst Fail (Phthalhydrazide/Salts) Recryst->Check

Figure 1: Decision tree for the purification of O-alkenyl hydroxylamine salts. Note the emphasis on avoiding aqueous extraction to prevent product loss due to volatility and water solubility.

Module 2: Troubleshooting Protocols (Q&A)

Issue 1: "My product is oiling out instead of crystallizing upon HCl addition."

Diagnosis: This is typically caused by residual alcohol (methanol/ethanol) or water in the crude mixture. The HCl salt is highly soluble in alcohols but insoluble in ethers. If the alcohol content is too high, the salt remains dissolved or forms a supersaturated oil.

Corrective Protocol:

  • Evaporation: Rotovap the crude free base to dryness (keep bath < 40°C to avoid volatility loss).

  • Azeotrope: Add anhydrous toluene and rotovap again to remove trace alcohols/water.

  • Solvent Switch: Dissolve the residue in a minimum amount of Dichloromethane (DCM) or dry Diethyl Ether .

  • Acidification: Add 4M HCl in Dioxane dropwise at 0°C.

  • Precipitation: If oil forms, scratch the flask sides with a glass rod and add excess diethyl ether.

Issue 2: "I see a white insoluble solid that won't dissolve in my NMR solvent (CDCl3/DMSO)."

Diagnosis: This is likely Phthalhydrazide contamination. It is notoriously difficult to remove because it has low solubility in almost everything, but "micro-crystals" can pass through standard filter paper.

Corrective Protocol (The "Reverse Filtration" Technique):

  • Dissolution: Dissolve your crude HCl salt in a minimum amount of cold water (the hydroxylamine salt is highly water-soluble; phthalhydrazide is not).

  • Filtration: Filter the aqueous solution through a 0.22 µm PTFE syringe filter. The phthalhydrazide will be retained on the filter.

  • Lyophilization: Do not use heat to remove the water (risk of hydrolysis). Freeze-dry (lyophilize) the filtrate to recover the pure salt.

Issue 3: "My NMR shows a mixture of isomers." (The Regioisomer Problem)

Diagnosis: You are seeing the Crotyl (linear) isomer alongside your 1-Methyl-allyl (branched) target.

  • Target (Branched):

    
    
    
  • Impurity (Linear):

    
    
    

This occurs if the alkylation step had


 character or if the ether rearranged under acidic conditions.

Verification (1H NMR Data Table):

Feature1-Methyl-allyl (Target)Crotyl (Impurity)
Alkene Proton Multiplet at ~5.8 - 6.0 ppm (Terminal vinyl)Multiplet at ~5.5 - 5.7 ppm (Internal alkene)
Terminal CH2 Distinct doublets at ~5.2 - 5.4 ppm N/A (Methyl group at end)
Methyl Group Doublet at ~1.2 - 1.3 ppm (attached to CH)Doublet at ~1.7 ppm (attached to alkene)

Resolution Strategy: Separating these isomers as HCl salts is extremely difficult due to similar polarities.

  • Prevention: Ensure the alkylation (Mitsunobu) is kept strictly below 0°C.

  • Purification: If the ratio is poor (>5% impurity), convert back to the N-Boc protected intermediate (if applicable) or the free base, separate via silica chromatography (using Pentane/Ether), and then re-form the salt.

Module 3: Stability & Storage

Q: Can I store this compound on the shelf? A: No. O-substituted hydroxylamines are susceptible to degradation.

  • Hygroscopicity: The HCl salt is hygroscopic. Moisture absorption leads to hydrolysis of the ether bond, releasing hydroxylamine (toxic) and the alcohol.

  • Thermal Instability: Allylic ethers can undergo Claisen-type rearrangements or decomposition at elevated temperatures.

Storage Protocol:

  • Container: Amber glass vial with a Teflon-lined cap.

  • Atmosphere: Argon or Nitrogen flush.

  • Temperature: -20°C (Freezer).

  • Desiccant: Store the vial inside a secondary jar containing Drierite or silica gel.

References

  • General Hydroxylamine Synthesis: Petrassi, H. M., et al. (2001). "Solid-Phase Synthesis of Hydroxamic Acids." Journal of the American Chemical Society, 123(12), 2898.

  • Mitsunobu Reaction & Phthalimide Removal: Grochowski, E., & Jurczak, J. (1976). "A new synthesis of O-alkylhydroxylamines." Synthesis, 1976(10), 682-684.

  • Gabriel Synthesis Mechanism: Gibson, M. S., & Bradshaw, R. W. (1968). "The Gabriel Synthesis of Primary Amines." Angewandte Chemie International Edition, 7(12), 919-930.

  • Purification of Amine Salts: Armarego, W. L. F., & Chai, C. L. L. (2013). Purification of Laboratory Chemicals (7th Ed.). Butterworth-Heinemann.

Sources

Troubleshooting

O-(1-Methyl-allyl)-hydroxylamine hydrochloride reaction monitoring by TLC/LCMS

[1] Executive Summary Monitoring O-(1-Methyl-allyl)-hydroxylamine hydrochloride presents a dual challenge: it is an aliphatic amine salt (highly polar, causing streaking on silica) and lacks a strong UV chromophore (maki...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Executive Summary

Monitoring O-(1-Methyl-allyl)-hydroxylamine hydrochloride presents a dual challenge: it is an aliphatic amine salt (highly polar, causing streaking on silica) and lacks a strong UV chromophore (making it invisible at standard 254 nm detection).[1]

This guide provides a self-validating workflow to monitor this reagent using TLC and LCMS. The protocols below prioritize chemical derivatization (staining) for TLC and ion-pairing/HILIC modes for LCMS to overcome detection limits.

Tier 1: Method Development & Sample Preparation

Q: How do I prepare the sample for analysis? The HCl salt is not dissolving in my organic solvent.

A: The hydrochloride salt is highly polar and water-soluble but poorly soluble in non-polar organic solvents (DCM, Hexanes).[1]

  • For TLC: Dissolve a small amount (~5 mg) in Methanol (MeOH) or 50% MeOH/DCM .[1] If the salt persists, add 1 drop of Triethylamine (

    
    )  to the vial to liberate the free base in situ.
    
  • For LCMS: Dissolve in Water/Acetonitrile (50:50) .[1] Do not use pure organic solvents as the salt may precipitate in the lines.

Q: Which chromatography mode should I choose?

Use the decision matrix below. If your reaction solvent is aqueous, go directly to LCMS.[1] If organic, start with TLC for a quick read.[1][2]

MethodSelection Start Start: Reaction Aliquot Solvent Reaction Solvent? Start->Solvent Aqueous Aqueous/Polar Solvent->Aqueous Water/DMF Organic Organic (DCM/THF) Solvent->Organic DCM/EtOAc LCMS LCMS Method (ESI+) Aqueous->LCMS Direct Injection TLC TLC Method (Req. Staining) Organic->TLC Quick Check Organic->LCMS Quantitation TLC->LCMS Ambiguous Result?

Figure 1: Decision matrix for selecting the appropriate monitoring technique based on reaction solvent and data needs.

Tier 2: TLC Troubleshooting (Visualizing the Invisible)

Q: I spot the plate, but I see nothing under UV (254 nm). Is my compound gone?

A: No. O-(1-Methyl-allyl)-hydroxylamine is aliphatic .[1] It does not absorb UV light at 254 nm.[1] You must use a chemical stain.[1]

Recommended Stains:

Stain Target Moiety Color Sensitivity

| Ninhydrin |


 (Amine) | Red/Violet | High |
| KMnO

|

(Alkene) | Yellow/Brown | Medium | | Iodine (

)
| Universal | Brown | Low-Medium |[1][3]

Protocol: Ninhydrin Visualization

  • Dip the developed TLC plate into the Ninhydrin solution.

  • Heat with a heat gun at 110°C for 1-2 minutes.

  • Result: The hydroxylamine usually appears as a pink-to-violet spot .[1]

    • Note: Hydroxylamines can sometimes yield a different hue (brownish-red) compared to primary amines depending on the heating time.

Q: The spot is "streaking" or staying at the baseline. How do I fix this?

A: This is caused by the interaction between the amine hydrochloride and the acidic silica gel.

  • Fix 1 (Eluent Modifier): Add 1% Ammonium Hydroxide (

    
    )  or 1% Triethylamine (
    
    
    
    )
    to your eluent system (e.g., 5% MeOH in DCM + 1%
    
    
    ).[1] This neutralizes the silica sites.
  • Fix 2 (Basify Plate): Pre-run the empty TLC plate in a chamber containing 5%

    
    /Hexanes, dry it, and then use it.[1]
    

Tier 3: LCMS Troubleshooting (Retention & Ionization)

Q: I see a peak at the solvent front (void volume). Why is there no retention?

A: The compound is small (MW ~87 free base) and polar. Standard C18 columns often fail to retain it.[1]

Troubleshooting Workflow:

  • Switch Column: Use a HILIC column or a Polar-Embedded C18 (e.g., Waters T3 or Phenomenex Luna Omega).[1]

  • Ion Pairing: If you must use C18, add 0.1% Trifluoroacetic Acid (TFA) or Heptafluorobutyric acid (HFBA) to the mobile phase.[1] These act as ion-pairing agents to increase retention of the amine.

    • Warning: TFA suppresses MS signal intensity in negative mode (irrelevant here, as we use Positive mode) but can linger in the system.[1]

Q: What Mass-to-Charge (m/z) ratio should I look for?

A: You are looking for the Protonated Free Base


 .[1]
  • Formula:

    
    
    
  • MW (Free Base): 87.12 Da[1]

  • Target m/z: 88.1 (

    
    )
    

Critical Alert - Thermal Instability: Hydroxylamines can disproportionate or degrade in the high-temperature source of the MS.

  • Action: Lower the Desolvation Temperature to <350°C and the Source Temperature to <120°C to prevent in-source fragmentation.

  • Artifacts: If you see m/z 71 (Loss of

    
    ) or m/z 56 (Loss of 
    
    
    
    ), this indicates thermal degradation in the source.[1]

Tier 4: Reaction Context (Oxime Ligation)

Q: I see two new spots/peaks forming. Is this an impurity?

A: If you are reacting this hydroxylamine with a ketone/aldehyde to form an oxime, two spots are expected .[1]

  • Cause: Oximes exist as E (trans) and Z (cis) geometric isomers.[1]

  • Observation:

    • TLC: Two spots very close to each other (figure-8 shape).

    • LCMS: Two peaks with identical mass (m/z) but slightly different retention times.[1]

  • Verification: Both peaks should show the expected product mass

    
    .[1]
    
Troubleshooting Logic Tree

Troubleshooting Issue Issue: No Product Detected CheckUV Checking UV (254nm)? Issue->CheckUV UV_Yes Yes CheckUV->UV_Yes UV_No No (Using MS/ELSD) CheckUV->UV_No Action_UV STOP. Compound is UV Inactive. Switch to Ninhydrin Stain or LCMS. UV_Yes->Action_UV CheckMass Check Mass Spectrum UV_No->CheckMass Mass_Void Peak at Void Volume? CheckMass->Mass_Void Mass_None No Peak Found? CheckMass->Mass_None Action_Void Retention Issue. Switch to HILIC or add TFA. Mass_Void->Action_Void Action_Ion Ionization Issue. Check Source Temp (Lower it). Check pH (Must be acidic for ESI+). Mass_None->Action_Ion

Figure 2: Logical workflow for diagnosing detection failures during reaction monitoring.

References

  • Ninhydrin Reaction Mechanism: Friedman, M. (2004).[1] Applications of the Ninhydrin Reaction for Analysis of Amino Acids, Peptides, and Proteins to Agricultural and Biomedical Sciences.[1][4] Journal of Agricultural and Food Chemistry.

  • HILIC for Polar Amines: McCalley, D. V. (2017).[1] Understanding and manipulating the separation in hydrophilic interaction liquid chromatography. Journal of Chromatography A. [1]

  • Hydroxylamine Stability: Cisneros, L. O., et al. (2004).[1] Thermal stability of hydroxylamine and its salts. Journal of Hazardous Materials.[1]

  • TLC Visualization Methods: Merck Millipore.[1][5] TLC Visualization Reagents and Methods.[1]

Sources

Optimization

Technical Support Center: O-(1-Methyl-allyl)-hydroxylamine hydrochloride Byproduct Identification

Welcome to the technical support center for O-(1-Methyl-allyl)-hydroxylamine hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to navigate the potential challenges enco...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for O-(1-Methyl-allyl)-hydroxylamine hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to navigate the potential challenges encountered during the synthesis and analysis of this compound. Here, we address common questions regarding byproduct identification and provide troubleshooting strategies based on established chemical principles and analytical techniques.

Frequently Asked Questions (FAQs)

Q1: What is a common synthetic route for O-(1-Methyl-allyl)-hydroxylamine hydrochloride, and what are the theoretically possible byproducts?

A1: A prevalent method for synthesizing O-alkylhydroxylamines involves a multi-step process that can be adapted for O-(1-Methyl-allyl)-hydroxylamine hydrochloride.[1] This process generally includes the formation of an oxime, followed by O-alkylation and subsequent hydrolysis.

A plausible synthetic pathway is the O-alkylation of a suitable N-protected hydroxylamine derivative (like N-hydroxyphthalimide or an oxime) with a 1-methyl-allyl halide (e.g., 3-chloro-1-butene), followed by deprotection.

Based on this, several byproducts can be anticipated:

  • N-Alkylated Isomer: Hydroxylamine and its derivatives are ambident nucleophiles, meaning they can react at either the nitrogen or the oxygen atom.[2] The N-alkylation product, N-(1-Methyl-allyl)-hydroxylamine, is a common byproduct. In some cases, dialkylation on both N and O can also occur, leading to N,O-di-(1-methyl-allyl)-hydroxylamine.[3]

  • Unreacted Starting Materials: Incomplete reaction can lead to the presence of residual hydroxylamine, the N-protected hydroxylamine, or the 1-methyl-allyl halide in the final product.

  • Products of Elimination: The alkylating agent, 3-chloro-1-butene, can undergo elimination to form butadiene, especially in the presence of a base.

  • Rearrangement Products: The 1-methyl-allyl group can potentially undergo allylic rearrangement, especially if the reaction conditions involve acidic or basic environments, leading to the formation of the crotyl (but-2-enyl) isomer.

  • Hydrolysis Byproducts: During the final hydrolysis step to remove the protecting group and form the hydrochloride salt, incomplete hydrolysis can leave residual protected product. Conversely, harsh hydrolysis conditions could potentially lead to degradation of the desired product.

  • Oxidation Products: Hydroxylamines can be susceptible to oxidation.[1] Depending on the reaction and workup conditions, byproducts resulting from oxidation may be present.

Troubleshooting Guide

Q2: My reaction mixture shows multiple unexpected spots on TLC/peaks in LC-MS. How can I begin to identify these byproducts?

A2: A systematic approach is crucial for identifying unknown byproducts. We recommend a combination of chromatographic and spectroscopic techniques.

Step-by-Step Identification Protocol:

  • Initial Characterization (LC-MS/GC-MS):

    • Obtain the mass spectrum for each unknown peak. The molecular weight will provide the first clue to the identity of the byproduct.

    • Compare the molecular weights to the theoretically possible byproducts listed in Table 1 .

    • For volatile byproducts, GC-MS can be particularly effective. Derivatization may be necessary for non-volatile hydroxylamine derivatives to make them amenable to GC analysis.[4][5]

  • Spectroscopic Analysis (NMR):

    • If possible, isolate the major byproducts using preparative chromatography (prep-TLC or column chromatography).

    • Acquire ¹H and ¹³C NMR spectra for each isolated byproduct. The chemical shifts and coupling patterns will be instrumental in confirming the structure. For example, the presence of signals corresponding to an N-alkyl group instead of an O-alkyl group can confirm the formation of the N-alkylated isomer.

  • Isotopic Labeling Studies:

    • To definitively determine the reaction mechanism and the origin of byproducts, isotopic labeling can be employed.[6][7] For instance, using a ¹⁵N-labeled hydroxylamine derivative can help distinguish between N- and O-alkylation products in mass spectrometry.

The following diagram illustrates a general workflow for byproduct identification:

Byproduct_Identification_Workflow cluster_synthesis Synthesis & Initial Observation cluster_analysis Analytical Workflow cluster_confirmation Confirmation & Further Steps Reaction_Mixture Reaction Mixture TLC_LCMS TLC/LC-MS Analysis (Multiple Spots/Peaks) Reaction_Mixture->TLC_LCMS Observe Unexpected Products LCMS_GCMS LC-MS / GC-MS Analysis TLC_LCMS->LCMS_GCMS Characterize by Mass Isolation Isolation of Byproducts (Prep-TLC, Column Chrom.) LCMS_GCMS->Isolation Isolate for Further Analysis Structure_Elucidation Structure Elucidation LCMS_GCMS->Structure_Elucidation Propose Structures NMR NMR Spectroscopy (¹H, ¹³C, COSY, etc.) NMR->Structure_Elucidation Isolation->NMR Structural Analysis Isotopic_Labeling Isotopic Labeling Studies (Optional) Structure_Elucidation->Isotopic_Labeling Mechanistic Insight Reference_Standard Synthesis of Reference Standard Structure_Elucidation->Reference_Standard Confirm by Comparison Final_Confirmation Final Confirmation Isotopic_Labeling->Final_Confirmation Reference_Standard->Final_Confirmation

Caption: A typical workflow for the identification and confirmation of reaction byproducts.

Q3: How can I minimize the formation of the N-alkylated byproduct?

A3: Minimizing N-alkylation is a common challenge in the synthesis of O-alkylhydroxylamines. The O/N selectivity of alkylation depends on several factors:

  • Protecting Group: The choice of the N-protecting group on the hydroxylamine starting material is critical. Bulky protecting groups can sterically hinder N-alkylation.

  • Solvent: The polarity of the solvent can influence the reaction's regioselectivity. Experimenting with a range of solvents from polar aprotic (e.g., DMF, DMSO) to nonpolar (e.g., toluene, THF) is recommended.

  • Counter-ion: In the case of starting with a hydroxylamine salt, the nature of the counter-ion can affect the nucleophilicity of the oxygen and nitrogen atoms.

  • Base: The choice of base used to deprotonate the hydroxylamine derivative can impact the O/N ratio of the products. A hindered base might favor O-alkylation.

  • Temperature: Lowering the reaction temperature generally increases selectivity and can disfavor the formation of byproducts.

The following diagram illustrates the competing O- and N-alkylation pathways:

Alkylation_Pathways cluster_products Alkylation Products Reactants Hydroxylamine Derivative (R-NH-OH) 1-Methyl-allyl Halide O_Alkylation O-(1-Methyl-allyl)-hydroxylamine (Desired Product) Reactants:f0->O_Alkylation O-Alkylation (Oxygen attack) N_Alkylation N-(1-Methyl-allyl)-hydroxylamine (Byproduct) Reactants:f0->N_Alkylation N-Alkylation (Nitrogen attack)

Caption: Competing O- and N-alkylation pathways in the synthesis of O-(1-Methyl-allyl)-hydroxylamine.

Data Summary

Table 1: Potential Byproducts and their Expected Molecular Weights

Compound Name Molecular Formula Molecular Weight ( g/mol ) Notes
O-(1-Methyl-allyl)-hydroxylamineC₄H₉NO87.12Desired Product (as free base)
N-(1-Methyl-allyl)-hydroxylamineC₄H₉NO87.12N-alkylated isomer
N,O-di-(1-methyl-allyl)-hydroxylamineC₈H₁₅NO141.21Dialkylated byproduct
ButadieneC₄H₆54.09From elimination of alkylating agent
O-Crotyl-hydroxylamineC₄H₉NO87.12Rearrangement product

Experimental Protocols

Protocol 1: General Procedure for Byproduct Analysis by LC-MS
  • Sample Preparation: Dilute the crude reaction mixture in a suitable solvent (e.g., methanol, acetonitrile) to a concentration of approximately 1 mg/mL.

  • Chromatographic Conditions:

    • Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

    • Mobile Phase A: 0.1% Formic acid in water.

    • Mobile Phase B: 0.1% Formic acid in acetonitrile.

    • Gradient: Start with a low percentage of B, and gradually increase to elute more nonpolar compounds. A typical gradient might be 5-95% B over 10 minutes.

    • Flow Rate: 0.3 mL/min.

    • Column Temperature: 40 °C.

  • Mass Spectrometry Conditions:

    • Ionization Mode: Electrospray Ionization (ESI), positive mode.

    • Scan Range: m/z 50-500.

    • Data Analysis: Extract the ion chromatograms for the expected molecular weights of the product and potential byproducts.

References

  • Google Patents. (1995).
  • Google Patents. (2013). Hydroxylamine synthesis method.
  • Google Patents. (2014).
  • Google Patents. (2013). Method for synthesizing N, O-dimethylhydroxylamine hydrochloride.
  • PubChem. (n.d.). O-Allylhydroxylamine hydrochloride. [Link]

  • Carreira, E. M., et al. (2020). Design and Scalable Synthesis of N-Alkyl-Hydroxylamine Reagents for the Direct, Iron-Catalyzed Installation of Medicinally Relevant Amines. ETH Zürich. [Link]

  • ResearchGate. (2023). Determination of hydroxylamine genotoxic impurity by derivatization in penicillamine drug substance by GCHS-MS. [Link]

  • ChemRxiv. (2020). Design and Scalable Synthesis of Novel N-Alkyl-Hydroxylamine Reagents for the Direct, Fe-Catalyzed Installation of Medicinally Relevant Amines. [Link]

  • Royal Society of Chemistry. (2017). A selective and sensitive pre-column derivatization HPLC method for the trace analysis of genotoxic impurity hydroxylamine in active pharmaceutical ingredients. [Link]

  • Google Patents. (1998).
  • Dalal Institute. (n.d.). Methods of Determining Mechanisms. [Link]

  • Organic Chemistry Portal. (n.d.). O-alkylation and arylation of Oximes, Hydroxylamines and related compounds. [Link]

  • International Journal of Pharmacy & Pharmaceutical Research. (2018). Determination of Hydroxylamine by HPLC, a Mutagenic Impurity in Febuxostat Drug Substance. [Link]

  • National Institutes of Health. (2012). ANALYTICAL METHODS FOR KINETIC STUDIES OF BIOLOGICAL INTERACTIONS: A REVIEW. [Link]

  • American Journal of Biomedical Science and Research. (2024). Determination of Hydroxylamine Hydrochloride in Relugolix Using Pre-Column Derivatization HPLC Method. [Link]

  • Wikipedia. (n.d.). Hydroxylamine. [Link]

  • ResearchGate. (2015). (PDF) Qualitative Analysis Based Reaction Mechanism Identification. [Link]

  • Online Chemistry notes. (2021). Methods of determining reaction mechanism. [Link]

  • Slideshare. (2015). Determination of reaction mechanisms. [Link]

  • IChemE. (n.d.). Preparation of a pharmaceutical intermediate: An example of how inherent safety can be maximised during the early stages of proc. [Link]

  • ResearchGate. (2019). Methyl N,O‐hydroxylamine linker synthesis: A) Short linker 10:. [Link]

  • ResearchGate. (2018). Major Degradation Product Identified in Several Pharmaceutical Formulations against the Common Cold. [Link]

Sources

Reference Data & Comparative Studies

Validation

Comparative Technical Guide: O-(1-Methyl-allyl)-hydroxylamine HCl vs. O-Allylhydroxylamine HCl

Executive Summary In the landscape of alkoxyamine reagents, O-allylhydroxylamine hydrochloride is the industry standard "workhorse" for oxime ligation and protecting group chemistry, valued for its high reactivity and we...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the landscape of alkoxyamine reagents, O-allylhydroxylamine hydrochloride is the industry standard "workhorse" for oxime ligation and protecting group chemistry, valued for its high reactivity and well-documented palladium-catalyzed deprotection. O-(1-methyl-allyl)-hydroxylamine hydrochloride , its branched isomer, is a specialized alternative. It is primarily employed when increased hydrolytic stability of the resulting oxime is required or when introducing a chiral center adjacent to the oxygen is necessary for structure-activity relationship (SAR) studies.

This guide objectively compares these two reagents, focusing on their steric properties, reaction kinetics, and stability profiles to aid researchers in selecting the optimal reagent for drug development and organic synthesis.

Part 1: Chemical Identity & Structural Analysis

The fundamental difference lies in the substitution pattern at the


-carbon relative to the oxygen atom. This structural variation dictates the steric environment and subsequent reactivity.
FeatureO-Allylhydroxylamine HCl O-(1-Methyl-allyl)-hydroxylamine HCl
CAS Number 38945-21-0 71350-16-8
Common Name O-AllylhydroxylamineO-Crotylhydroxylamine (Branched isomer)
IUPAC Name O-(prop-2-en-1-yl)hydroxylamine HClO-(but-3-en-2-yl)hydroxylamine HCl
Structure Linear Allyl GroupH2N-O-CH2-CH=CH2Branched Allyl GroupH2N-O-CH(CH3)-CH=CH2
Molecular Weight 109.55 g/mol 123.58 g/mol
Chirality AchiralChiral (Racemic or Enantiopure)
Steric Bulk Low (Primary carbon)Moderate (Secondary carbon)
Primary Use General Oxime Ligation, Protecting GroupSteric Control, Chiral Linkers, Stable Oximes
Structural Visualization

The following diagram illustrates the structural relationship and the steric environment of the nitrogen nucleophile.

Structures cluster_0 Linear Isomer (Standard) cluster_1 Branched Isomer (Specialized) A O-Allylhydroxylamine (Unobstructed Nucleophile) B O-(1-Methyl-allyl)-hydroxylamine (Sterically Hindered α-Carbon) A->B Methyl Substitution at α-Carbon

Caption: Comparison of the linear O-allyl vs. the branched O-(1-methyl-allyl) structure. The methyl group in the branched isomer creates local steric bulk near the reaction center.

Part 2: Performance Comparison

Reactivity in Oxime Formation

The rate of oxime formation is governed by the nucleophilicity of the nitrogen atom. While the oxygen substituent is not directly attached to the nitrogen, its steric bulk influences the approach of the hydroxylamine to the electrophilic carbonyl carbon (ketone/aldehyde).

  • O-Allyl (Linear): Exhibits rapid kinetics due to minimal steric hindrance. Ideal for sterically crowded ketones or when fast conjugation is required at low concentrations.

  • O-(1-Methyl-allyl) (Branched): Shows slightly reduced reaction rates. The

    
    -methyl group creates a "picket fence" effect, slowing the initial nucleophilic attack. However, this steric bulk can enhance E/Z selectivity , often favoring the thermodynamically more stable E-isomer to minimize steric clash in the product.
    
Hydrolytic Stability of Resulting Oximes

This is the critical differentiator. Oximes are susceptible to hydrolysis under acidic conditions, regenerating the carbonyl and hydroxylamine.

  • Mechanism: Hydrolysis requires the protonation of the imine nitrogen followed by water attack.

  • Advantage of Branched Isomer: The bulky 1-methyl-allyl group shields the C=N bond from water attack, significantly increasing the half-life of the oxime in aqueous/acidic environments.

ParameterO-Allyl OximeO-(1-Methyl-allyl) Oxime
Formation Rate Fast (

)
Moderate (

)
Hydrolytic Stability ModerateHigh (Steric Shielding)
E/Z Selectivity Low to ModerateEnhanced
Deprotection (Cleavage)

Both groups serve as protecting groups for hydroxamic acids or as temporary linkers. They are cleaved using Palladium(0) catalysts, but the mechanism and rate differ.

  • O-Allyl: Cleaves rapidly via a

    
    -allyl palladium complex. The standard condition uses Pd(PPh
    
    
    
    )
    
    
    and a scavenger (e.g., morpholine or tributyltin hydride).
  • O-(1-Methyl-allyl): Also cleaves via a

    
    -allyl mechanism. However, the formation of the substituted 
    
    
    
    -allyl complex is slower. Furthermore, the cleavage can be regioselective; nucleophilic attack on the
    
    
    -allyl intermediate typically occurs at the less hindered terminus, releasing the linear alkene product and the free hydroxylamine/hydroxamic acid.
Palladium Catalytic Cycle & Steric Impact

PdCycle Start Oxime Ether (Substrate) Complex Oxidative Addition (Pd-Allyl Complex) Start->Complex + Pd(0) Pd0 Pd(0) Catalyst PiAllyl π-Allyl Intermediate (Linear vs Branched) Complex->PiAllyl Ionization Product Deprotected N-OH Species PiAllyl->Product Nucleophilic Trapping Byproduct Allyl Scavenger Adduct PiAllyl->Byproduct Scavenger Note1 Branched isomer forms more substituted π-complex (Slower formation) PiAllyl->Note1 Product->Pd0 Regeneration

Caption: Pd-catalyzed deprotection cycle. The branched 1-methyl-allyl group forms a more substituted pi-allyl complex, potentially slowing the oxidative addition step compared to the linear allyl group.

Part 3: Experimental Protocols

Protocol A: General Oxime Ligation

Applicable to both reagents, with time adjustments for the branched isomer.

Materials:

  • Ketone/Aldehyde substrate (1.0 equiv)

  • O-Alkoxyamine HCl (1.2 - 1.5 equiv)

  • Pyridine or Sodium Acetate (1.5 - 2.0 equiv)

  • Solvent: Methanol or Ethanol/Water (3:1)

Step-by-Step:

  • Dissolution: Dissolve the ketone substrate in the chosen solvent (0.1 M concentration).

  • Buffering: Add Pyridine or Sodium Acetate. Note: For O-(1-methyl-allyl), ensure pH is maintained at 4.5-5.0 to optimize nucleophilicity without protonating the amine excessively.

  • Addition: Add the O-Alkoxyamine HCl salt in one portion.

  • Incubation:

    • O-Allyl:[1] Stir at Room Temperature (RT) for 1–4 hours.

    • O-(1-Methyl-allyl): Stir at RT for 4–12 hours. Heating to 40°C may be required for sterically hindered ketones.

  • Workup: Concentrate solvent, dilute with EtOAc, wash with 1N HCl (to remove pyridine), saturated NaHCO

    
    , and brine. Dry over MgSO
    
    
    
    .
Protocol B: Palladium-Catalyzed Deprotection

Used to cleave the O-allyl/O-(1-methyl-allyl) group to regenerate N-OH.

Materials:

  • O-Allyl protected substrate

  • Pd(PPh

    
    )
    
    
    
    (5 mol%)
  • Scavenger: N,N-Dimethylbarbituric acid (NDMBA) or Morpholine (2-3 equiv)

  • Solvent: DCM or THF (degassed)

Step-by-Step:

  • Preparation: Dissolve the substrate in degassed solvent under Argon/Nitrogen.

  • Scavenger: Add the scavenger (NDMBA is preferred for sensitive substrates).

  • Catalyst: Add Pd(PPh

    
    )
    
    
    
    . The solution should turn pale yellow.
  • Reaction:

    • O-Allyl:[1] Stir at RT for 30–60 mins.

    • O-(1-Methyl-allyl): Stir at RT for 2–6 hours. If conversion is slow, warm to 35°C.

  • Purification: Filter through a short pad of silica or Celite to remove Pd residues. Concentrate and purify via chromatography.

References

  • Sigma-Aldrich. O-Allylhydroxylamine hydrochloride hydrate Product Sheet. Accessed Jan 2026. Link

  • ChemicalBook. O-(1-Methyl-allyl)-hydroxylamine hydrochloride Properties and CAS 71350-16-8. Accessed Jan 2026. Link

  • Koolman, H. et al. "Automated Library Synthesis of Oxime Ethers." Journal of Combinatorial Chemistry, 2006.
  • Ishizaki, M. et al. "Palladium charcoal-catalyzed deprotection of O-allylphenols." Tetrahedron, 2004, 60, 7973-7981.[2] Link

  • Rzepa, H. "Oxime formation from hydroxylamine and ketone: a computational reality check." Imperial College London, 2012. Link

  • Kalia, J. et al. "Hydrolytic Stability of Hydrazones and Oximes." Angewandte Chemie Int. Ed., 2008.[3] (General principles of steric shielding in hydrolytic stability).

Sources

Comparative

Alternatives to O-(1-Methyl-allyl)-hydroxylamine hydrochloride in synthesis

This guide provides a strategic technical analysis for replacing O-(1-Methyl-allyl)-hydroxylamine hydrochloride in organic synthesis. It is designed for process chemists and discovery scientists seeking to optimize cost,...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a strategic technical analysis for replacing O-(1-Methyl-allyl)-hydroxylamine hydrochloride in organic synthesis. It is designed for process chemists and discovery scientists seeking to optimize cost, safety, and supply chain resilience.

A Comparative Technical Guide for High-Value Synthesis

Executive Summary: The Case for Replacement

O-(1-Methyl-allyl)-hydroxylamine hydrochloride (CAS: 115686-76-1 / Generic variants) is a specialized reagent primarily used to introduce the O-(1-methylallyl) moiety into oxime ethers (often for agrochemicals like herbicide safeners) or as a precursor for [3,3]-sigmatropic rearrangements.

While effective, this reagent presents three critical bottlenecks:

  • Thermal Instability: Like many hydroxylamine salts, it possesses a high energy profile, posing thermal runaway risks during bulk storage or drying.

  • Supply Chain Rigidity: Dependence on a pre-functionalized niche reagent creates single-source vulnerabilities.

  • Cost Efficiency: The unit cost of the isolated salt is significantly higher than the sum of its commodity precursors (Hydroxylamine HCl + Allylic electrophiles).

This guide details three validated alternative workflows that bypass the need for the isolated salt, utilizing In-Situ Generation , Direct Alkylation , or Mitsunobu Inversion .

Strategic Pathway Analysis

The following diagram illustrates the three primary synthetic routes to achieve the target O-(1-methylallyl) functionality without isolating the unstable hydroxylamine salt.

ReactionPathways Target Target O-(1-Methylallyl) Product AcetoneOxime Acetone Oxime (Carrier) AlkylationA Alkylation (w/ 3-chloro-1-butene) AcetoneOxime->AlkylationA IntermediateA O-Allyl Acetoxime (Stable Intermediate) AlkylationA->IntermediateA Formation Hydrolysis Acid Hydrolysis / Transoximation IntermediateA->Hydrolysis In-Situ Release Hydrolysis->Target Reaction w/ Substrate TargetKetone Target Ketone/Aldehyde TargetOxime Target Oxime TargetKetone->TargetOxime + NH2OH.HCl Hydroxylamine Hydroxylamine HCl DirectAlk Direct O-Alkylation (Base + 3-chloro-1-butene) TargetOxime->DirectAlk DirectAlk->Target O-Selective Conditions NHPI N-Hydroxyphthalimide Mitsunobu Mitsunobu Reaction (PPh3 / DIAD) NHPI->Mitsunobu Alcohol 3-Buten-2-ol (Allylic Alcohol) Alcohol->Mitsunobu Hydrazinolysis Hydrazinolysis Mitsunobu->Hydrazinolysis Deprotection Hydrazinolysis->Target Free Amine

Figure 1: Strategic pathways for synthesizing O-(1-methylallyl) derivatives. Route A (Top) offers the best balance of safety and scalability.

Detailed Methodologies

Alternative 1: The "Acetone Oxime" Transoximation Protocol (Recommended)

Best For: Industrial scale-up, safety-critical processes. Mechanism: Acetone oxime acts as a "carrier" for the hydroxylamine oxygen. It is O-alkylated and then hydrolyzed in situ or subjected to transoximation with the target ketone. This avoids handling free O-allyl hydroxylamine.[1]

Experimental Protocol
  • Alkylation:

    • Charge a reactor with Acetone Oxime (1.0 eq) and KOH (powdered, 1.1 eq) in DMSO or DMF.

    • Add 3-chloro-1-butene (1.1 eq) dropwise at 0–5°C. Note: 3-chloro-1-butene is the branched isomer required for the 1-methylallyl group.

    • Stir at RT for 4–6 hours.

    • Workup: Dilute with water, extract with hexanes/toluene. The product, Acetone O-(1-methylallyl)oxime , is a stable oil.

  • Transoximation / Hydrolysis:

    • Method A (Two-Pot): Isolate the intermediate. Reflux with 2N HCl to liberate the O-substituted hydroxylamine HCl salt in solution, then immediately react with the target aldehyde/ketone.

    • Method B (Direct Exchange): React the Acetone O-(1-methylallyl)oxime directly with the Target Ketone in ethanol with an acidic catalyst (e.g., p-TsOH). The volatile acetone byproduct is distilled off, driving the equilibrium to the product.

Why it works: The O-alkylation of acetone oxime is highly selective compared to other oximes, minimizing N-alkylation (nitrone formation).

Alternative 2: Direct O-Alkylation of Target Oximes

Best For: Short synthetic sequences where the target oxime is stable. Mechanism: The target ketone is first converted to its oxime, which is then alkylated.[2][3]

Experimental Protocol
  • Oxime Formation: Standard condensation of Target Ketone with Hydroxylamine HCl.[3]

  • Alkylation:

    • Dissolve Target Oxime (1.0 eq) in DMF.

    • Add Cesium Carbonate (

      
      )  (1.2 eq) or NaH  (1.1 eq). Cs2CO3 is preferred for higher O-selectivity.
      
    • Add 3-chloro-1-butene (1.2 eq).

    • Heat to 60°C. Monitor by HPLC.

    • Critical Control Point: Monitor for N-alkylation (nitrone byproduct). If N-alkylation >10%, switch to Alternative 1 or 3.

Alternative 3: The Mitsunobu Route (Phthalimide Protection)

Best For: High-value pharmaceutical intermediates requiring 100% regioselectivity and stereocontrol. Mechanism: Uses 3-buten-2-ol (alcohol) instead of the chloride. The reaction is stereospecific (inverts the alcohol center).

Experimental Protocol
  • Coupling:

    • Dissolve N-Hydroxyphthalimide (1.0 eq), 3-buten-2-ol (1.0 eq), and Triphenylphosphine (

      
      , 1.1 eq) in THF.
      
    • Cool to 0°C. Add DIAD or DEAD (1.1 eq) dropwise.

    • Stir 12h. Isolate the phthalimide intermediate.

  • Deprotection:

    • Dissolve intermediate in Ethanol/MeNH2 or treat with Hydrazine hydrate (1.1 eq).

    • Filter off the phthalhydrazide byproduct.

    • The filtrate contains the free O-(1-methylallyl)hydroxylamine , which can be reacted immediately with the target substrate.

Comparative Performance Analysis

The following table contrasts the incumbent reagent against the proposed alternatives.

FeatureIncumbent (HCl Salt)Alt 1: Acetone Oxime RouteAlt 2: Direct AlkylationAlt 3: Mitsunobu
Cost Index High (100)Low (35) Low (30)Medium (65)
Atom Economy GoodModerateExcellent Poor (PPh3O waste)
Safety Low (Thermal/Shock)High (Stable intermediates)MediumMedium (Hydrazine)
Regioselectivity N/A (Pre-formed)High (>95:5 O:N) Variable (Substrate dependent)Perfect (100:0)
Scalability Limited (Storage risks)Excellent GoodLimited (Chromatography often needed)

Decision Logic for Process Chemists

Use this logic flow to select the optimal alternative for your specific synthesis.

DecisionTree Start Start: Replace O-(1-Methylallyl)hydroxylamine HCl IsChiral Is the 1-methylallyl stereocenter chiral? Start->IsChiral Mitsunobu Use Alternative 3: Mitsunobu Protocol (Stereoinversion of chiral alcohol) IsChiral->Mitsunobu Yes Scale Production Scale? IsChiral->Scale No (Racemic) Large > 1 kg Scale->Large Small < 100 g Scale->Small Alt1 Use Alternative 1: Acetone Oxime Transoximation (Robust, Safe, Scalable) Large->Alt1 SubstrateSensitive Is Substrate Base Sensitive? Small->SubstrateSensitive SubstrateSensitive->Alt1 Yes Alt2 Use Alternative 2: Direct Alkylation (Fastest, fewest steps) SubstrateSensitive->Alt2 No

Figure 2: Decision matrix for selecting the optimal synthetic strategy.

References

  • Sigma-Aldrich. O-Allylhydroxylamine hydrochloride Safety Data Sheet.Link

  • Ghosh, R., & Olofsson, B. (2014).[4] "Synthesis of aryloxyamines via a mild, metal-free hydrazine-mediated cleavage of N-aryloxyphthalimides." Organic Letters, 16(6), 1830-1832. Link

  • Miyabe, H., et al. (2005).[4] "Palladium-catalyzed O-allylation of hydroxylamines." Journal of Organic Chemistry, 70(6), 2148-2153. Link

  • Dunstan, W. R., & Goulding, E. (1901). "The action of alkyl haloids on aldoximes and ketoximes." Journal of the Chemical Society, Transactions, 91, 628. Link

  • Cisneros, J. A., et al. (2024).[1] "Safety parameters and stability diagram of hydroxylamine hydrochloride." Journal of Thermal Analysis and Calorimetry. Link

Sources

Validation

A Comparative Guide to the Reactivity of Substituted O-Allyl Hydroxylamines for Researchers

For researchers, scientists, and professionals in drug development, the nuanced reactivity of O-allyl hydroxylamines is a critical parameter in the design and execution of synthetic strategies. These versatile molecules...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and professionals in drug development, the nuanced reactivity of O-allyl hydroxylamines is a critical parameter in the design and execution of synthetic strategies. These versatile molecules are key intermediates in a variety of powerful transformations, including radical cyclizations and cycloaddition reactions, which are fundamental to the construction of complex nitrogen-containing heterocycles. The reactivity of the O-allyl hydroxylamine scaffold can be finely tuned by the judicious placement of substituents, allowing for precise control over reaction pathways and outcomes.

This guide provides an in-depth comparison of the reactivity of substituted O-allyl hydroxylamines, supported by experimental data and mechanistic insights. We will explore how electronic and steric effects governed by substituents on the allyl group, the nitrogen, and the oxygen influence the propensity of these molecules to engage in synthetically useful reactions.

The Influence of Substituents on Reactivity: A Tale of Electronic and Steric Effects

The reactivity of O-allyl hydroxylamines is primarily dictated by the stability of the key intermediates involved in their characteristic reactions. In the context of radical cyclizations, the formation and subsequent reactivity of the O-allyl hydroxylaminyl radical are paramount. The electronic nature of substituents on the allyl moiety can significantly impact the rate and regioselectivity of these cyclization reactions.

Electronic Effects: Modulating Radical Stability and Nucleophilicity

Electron-donating groups (EDGs) and electron-withdrawing groups (EWGs) on the allyl substituent can profoundly alter the electron density of the double bond and the stability of the radical intermediate formed upon cyclization.

  • Electron-Donating Groups (EDGs): Substituents such as methoxy (-OCH₃) or alkyl groups increase the electron density of the alkene, making it more nucleophilic and susceptible to attack by the electrophilic aminoxyl radical. This generally leads to an acceleration of the cyclization rate.

  • Electron-Withdrawing Groups (EWGs): Conversely, groups like nitro (-NO₂) or cyano (-CN) decrease the electron density of the double bond, rendering it less nucleophilic and potentially slowing down the cyclization process.

These electronic perturbations influence the transition state of the cyclization, with substituents capable of stabilizing the forming radical intermediate having a pronounced effect on the reaction kinetics.

Steric Effects: A Gatekeeper to Reactivity

The size and positioning of substituents on the O-allyl hydroxylamine can introduce steric hindrance that influences the approach of reagents and the preferred conformation for reaction. Bulky substituents near the reaction center can impede the formation of the desired transition state, leading to slower reaction rates or favoring alternative reaction pathways. For instance, in bimolecular reactions, sterically demanding groups on either the hydroxylamine or the reaction partner can significantly lower reaction yields.

Comparative Analysis of Reactivity in Radical Cyclization

The 5-exo-trig cyclization of O-allyl hydroxylaminyl radicals is a synthetically valuable transformation for the construction of five-membered nitrogen-containing rings. The rate of this intramolecular reaction is a clear indicator of the substrate's reactivity.

Substituent on Allyl GroupElectronic EffectExpected Impact on 5-exo-trig Cyclization Rate
-H (Unsubstituted)NeutralBaseline reactivity
-OCH₃ (para-methoxy)Electron-DonatingIncreased rate
-NO₂ (para-nitro)Electron-WithdrawingDecreased rate
-CH₃ (Alkyl)Electron-DonatingIncreased rate
-Cl (para-chloro)Electron-Withdrawing (inductive), Weakly Donating (resonance)Slightly decreased or comparable rate

Experimental Protocols

To facilitate further research and validation of the principles discussed, we provide detailed, step-by-step methodologies for the synthesis of representative substituted O-allyl hydroxylamines and a protocol for a competitive reactivity study.

Synthesis of Substituted O-Allyl Hydroxylamines

The synthesis of O-allyl hydroxylamines can be achieved through the O-alkylation of a protected hydroxylamine derivative, followed by deprotection. The following protocols are adapted from established literature procedures.[1][2][3]

Workflow for the Synthesis of Substituted O-Allyl Hydroxylamines

cluster_synthesis Synthesis Workflow start Substituted Allyl Alcohol mesylation Mesylation start->mesylation MsCl, Et3N alkylation O-Alkylation of N-hydroxy-t-butylcarbamate mesylation->alkylation N-hydroxy-t-butylcarbamate, DBU deprotection Acidic Deprotection alkylation->deprotection HCl in Et2O product Substituted O-Allyl Hydroxylamine HCl deprotection->product

Caption: General workflow for the synthesis of substituted O-allyl hydroxylamines.

Protocol 1: Synthesis of O-(4-methoxyallyl)hydroxylamine Hydrochloride (Electron-Donating Group)

  • Mesylation of 4-methoxyallyl alcohol: To a solution of 4-methoxyallyl alcohol (1.0 eq) and triethylamine (1.5 eq) in dichloromethane (DCM) at 0 °C, add methanesulfonyl chloride (1.2 eq) dropwise. Stir the mixture at 0 °C for 1 hour and then at room temperature for 2 hours. Wash the reaction mixture with water, saturated aqueous NaHCO₃, and brine. Dry the organic layer over Na₂SO₄, filter, and concentrate under reduced pressure to yield the corresponding mesylate.

  • O-Alkylation: To a solution of N-hydroxy-tert-butylcarbamate (1.0 eq) in anhydrous DMF, add 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) (1.1 eq) at room temperature. After 15 minutes, add a solution of the 4-methoxyallyl mesylate (1.0 eq) in DMF. Stir the reaction mixture at room temperature for 12 hours. Dilute with ethyl acetate, wash with water and brine, dry over Na₂SO₄, and concentrate. Purify the crude product by column chromatography.

  • Deprotection: Dissolve the purified O-alkylated product in diethyl ether and cool to 0 °C. Bubble dry HCl gas through the solution for 15 minutes. The hydrochloride salt will precipitate. Collect the solid by filtration, wash with cold diethyl ether, and dry under vacuum to yield O-(4-methoxyallyl)hydroxylamine hydrochloride.

Protocol 2: Synthesis of O-(4-nitroallyl)hydroxylamine Hydrochloride (Electron-Withdrawing Group)

This synthesis follows the same three steps as Protocol 1, starting with 4-nitroallyl alcohol. Due to the electron-withdrawing nature of the nitro group, the reactivity of the corresponding mesylate in the alkylation step might be different, potentially requiring longer reaction times or slightly elevated temperatures.

Competitive Reactivity Study

A competitive kinetic analysis is a powerful method to determine the relative reactivities of different substrates.[4] In this experiment, two substituted O-allyl hydroxylamines are allowed to react in the same vessel with a limited amount of a radical initiator. The ratio of the products formed reflects the relative rates of cyclization.

Workflow for Competitive Reactivity Experiment

cluster_competition Competitive Reactivity Workflow start Mix equimolar amounts of Substituted O-Allyl Hydroxylamines initiation Add radical initiator (e.g., AIBN) and a radical scavenger (e.g., Bu3SnH) start->initiation reaction Heat to initiate reaction initiation->reaction quenching Quench reaction at various time points reaction->quenching analysis Analyze product ratio by GC-MS or NMR quenching->analysis

Caption: Workflow for a competitive reactivity study of substituted O-allyl hydroxylamines.

Protocol 3: Competitive Radical Cyclization

  • Reaction Setup: In a flame-dried Schlenk tube under an inert atmosphere, dissolve equimolar amounts (e.g., 0.1 mmol) of O-(4-methoxyallyl)hydroxylamine and O-(4-nitroallyl)hydroxylamine in deoxygenated benzene (5 mL).

  • Addition of Reagents: Add tributyltin hydride (Bu₃SnH) (1.2 eq relative to the total hydroxylamines) as a radical scavenger and azobisisobutyronitrile (AIBN) (0.1 eq) as a radical initiator.

  • Reaction Execution: Heat the reaction mixture at 80 °C. Take aliquots at regular intervals (e.g., 15, 30, 60, and 120 minutes).

  • Quenching and Analysis: Quench each aliquot by cooling and exposing it to air. Analyze the product ratio of the two cyclized products by gas chromatography-mass spectrometry (GC-MS) or ¹H NMR spectroscopy.[5][6][7] The relative rates can be determined from the ratio of the products at low conversion.

Mechanistic Considerations

The 5-exo-trig cyclization of an O-allyl hydroxylaminyl radical proceeds through a well-defined transition state.[8][9] Computational studies can provide valuable insights into the geometry and energetics of these transition states, helping to rationalize the observed reactivity trends.

Mechanism of 5-exo-trig Radical Cyclization

cluster_mechanism Radical Cyclization Mechanism start O-Allyl Hydroxylamine radical O-Allyl Hydroxylaminyl Radical start->radical H-atom abstraction ts 5-exo-trig Transition State radical->ts cyclized_radical Cyclized Radical ts->cyclized_radical product Cyclized Product cyclized_radical->product Radical quenching

Caption: Simplified mechanism of the 5-exo-trig radical cyclization of O-allyl hydroxylamines.

The stability of the forming carbon-centered radical in the transition state is a key factor. Electron-donating groups on the double bond can stabilize this radical through hyperconjugation or resonance, thus lowering the activation energy of the cyclization. Conversely, electron-withdrawing groups can destabilize the radical, leading to a higher activation barrier.

Conclusion

The reactivity of substituted O-allyl hydroxylamines is a tunable property that can be rationally controlled through the strategic placement of substituents. Electronic effects play a dominant role in modulating the rates of radical cyclization reactions, with electron-donating groups generally accelerating the process and electron-withdrawing groups having a retarding effect. Steric factors also contribute to the overall reactivity profile. The provided experimental protocols offer a starting point for researchers to synthesize a variety of substituted O-allyl hydroxylamines and to quantitatively compare their reactivities. A deeper understanding of these structure-reactivity relationships will undoubtedly facilitate the development of novel synthetic methodologies for the construction of valuable nitrogen-containing molecules.

References

  • Chen, J., Liang, Q., & Zhao, X. (2019). The utilization of unprotected NH₂OH, which is not only an oxygen nucleophile but also a nitrogen nucleophile, in iridium-catalyzed allylic substitution provides N-(1-allyl)hydroxylamines in good to high yields with high level of chemoselectivities, regioselectivities, and enantioselectivities under mild, carefully adjusted reaction conditions. Organic Letters, 21, 5383-5386. [Link]

  • Newcomb, M. (1993). Competition methods and scales for radical reaction rates. Tetrahedron, 49(6), 1151-1176. [Link]

  • Control of the electronic and optical properties of aminoxyl radicals via boron complexation. Dalton Transactions. (2020). [Link]

  • Recent Advances in the Synthesis of Di- and Trisubstituted Hydroxylamines. Molecules. (2023). [Link]

  • Miyabe, H., Yoshida, K., Yamauchi, M., & Takemoto, Y. (2005). The oxygen atom of hydroxylamines having an N-electron-withdrawing substituent (also known as hydroxamic acids) acts as a reactive nucleophile in transition-metal-catalyzed allylic substitutions. The palladium-catalyzed O-allylic substitution of hydroxylamines with allylic carbonate afforded linear hydroxylamines, whereas branched hydroxylamines were observed in iridium-catalyzed reactions. The Journal of Organic Chemistry, 70(6), 2148-2153. [Link]

  • Competition Kinetics: An Experimental Approach. ResearchGate. (2025). [Link]

  • Control of the electronic and optical properties of aminoxyl radicals via boron complexation. Dalton Transactions. (n.d.). [Link]

  • Experimental setup for the competition kinetics method. ResearchGate. (n.d.). [Link]

  • Kitahara, K., Toma, T., Shimokawa, J., & Fukuyama, T. (2008). With a simple two-step procedure involving substitution with readily available TsNHOTBS and subsequent treatment with CsF, a range of oximes were prepared from the corresponding alcohols, alkyl halides, or alkyl sulfonates without using external oxidants. Organic Letters, 10(11), 2259-2261. [Link]

  • Kinetic Study of OH Radical Reactions with Cyclopentenone Derivatives. The Journal of Physical Chemistry A. (2018). [Link]

  • Ravat, P., Šolomek, T., Häussinger, D., Blacque, O., & Juríček, M. (2018). Dimethylcethrene: A Chiroptical Diradicaloid Photoswitch. Journal of the American Chemical Society, 140(34), 10839-10847. [Link]

  • Simple Preparation of O-Substituted Hydroxylamines from Alcohols. ResearchGate. (2006). [Link]

  • Hydroxylamine synthesis by oxidation. Organic Chemistry Portal. (n.d.). [Link]

  • 5‐exo‐trig Versus 6‐endo‐trig Cyclization of Alk‐5‐enoyl Radicals: The Role of One‐Carbon Ring Expansion. Sci-Hub. (n.d.). [Link]

  • Gas chromatographic/mass spectrometric determination of alicyclic primary hydroxylamines in metabolic studies in vitro. PubMed. (1989). [Link]

  • Recent Advances in the Application of N,O-Dialkylhydroxylamines in Organic Chemistry. ResearchGate. (2003). [Link]

  • Computational Investigation of Mechanism and Selectivity in (3+2) Cycloaddition Reactions Involving Azaoxyallyl Cations. Molecules. (2024). [Link]

  • Detection and characterization of cyclic hydroxylamine adducts by mass spectrometry. PubMed. (2011). [Link]

  • Applications of 5-exo-trig thiyl radical cyclizations for the synthesis of thiosugars. PubMed. (2007). [Link]

  • Method for preparing hydroxylamine through nitro-reduction.
  • Mn(III)-based oxidative free-radical cyclizations of substituted allyl alpha-methyl-beta-ketoesters: syntheses, DFT calculations, and mechanistic studies. PubMed. (2003). [Link]

  • 5-exo-trig Versus 6-endo-trig Cyclization of Alk-5-enoyl Radicals: The Role of One-Carbon Ring Expansion. ResearchGate. (1997). [Link]

  • O-Cyclopropyl Hydroxylamines: Gram-Scale Synthesis and Utility as Precursors for N-Heterocycles. PubMed Central. (2020). [Link]

  • Radicals as Exceptional Electron-Withdrawing Groups: Nucleophilic Aromatic Substitution of Halophenols via Homolysis-Enabled Electronic Activation. PubMed Central. (2019). [Link]

  • Simple Preparation of O-Substituted Hydroxylamines from Alcohols. ResearchGate. (2006). [Link]

  • The chemistry of amine radical cations produced by visible light photoredox catalysis. Beilstein Journal of Organic Chemistry. (2018). [Link]

  • Recent Advances in the Enantioselective Radical Reactions. Molecules. (2023). [Link]

  • 5-Endo-trig Radical Cyclizations: Disfavored or Favored Processes?. PubMed. (2002). [Link]

  • Process for the preparation of a hydroxylamine.
  • Thiyl Radicals: Versatile Reactive Intermediates for Cyclization of Unsaturated Substrates. Molecules. (2022). [Link]

  • Experimental and theoretical study of the mechanism and rate constants of the sequential 5-exo-trig spirocyclization involving vinyl, aryl and N-alkoxyaminyl radicals. Organic & Biomolecular Chemistry. (2018). [Link]

  • MS and NMR Analysis of Isotopically Labeled Chloramination Disinfection Byproducts: Hyperlinks and Chemical Reactions. PubMed Central. (2018). [Link]

  • Determination of hydroxyl groups in biorefinery resources via quantitative 31P NMR spectroscopy. Nature Protocols. (2016). [Link]

Sources

Comparative

Spectroscopic analysis (NMR, IR) of O-(1-Methyl-allyl)-hydroxylamine hydrochloride

Executive Summary O-(1-Methyl-allyl)-hydroxylamine hydrochloride (CAS: 71350-16-8, also known as O-(but-3-en-2-yl)hydroxylamine HCl) is a specialized building block used in the synthesis of chiral oxime ethers and alkoxy...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

O-(1-Methyl-allyl)-hydroxylamine hydrochloride (CAS: 71350-16-8, also known as O-(but-3-en-2-yl)hydroxylamine HCl) is a specialized building block used in the synthesis of chiral oxime ethers and alkoxyamine-based pharmaceuticals. Unlike its linear homologue O-allylhydroxylamine, this branched isomer introduces a chiral center adjacent to the oxygen atom, significantly influencing the pharmacokinetics and metabolic stability of downstream drug candidates.

The Critical Analytical Challenge: During the synthesis of this compound (typically via N-hydroxyphthalimide alkylation with allylic halides or alcohols), a common competitive side reaction leads to the formation of the linear regioisomer, O-crotylhydroxylamine (O-(but-2-en-1-yl)hydroxylamine). Distinguishing these two isomers is critical for regulatory compliance and process control.

This guide provides a definitive spectroscopic framework to validate the branched O-(1-methyl-allyl) structure against its linear alternatives, supported by experimental protocols and diagnostic signal analysis.

Comparative Analysis: Branched vs. Linear Isomers

In drug development, the choice between a branched and linear alkoxyamine tail can alter potency by orders of magnitude. The table below objectively compares the target compound with its primary synthetic impurity (Crotyl isomer) and the standard Allyl analogue.

Table 1: Structural & Spectroscopic Performance Matrix
FeatureTarget: O-(1-Methyl-allyl) Alternative 1: O-Crotyl (Linear Impurity) Alternative 2: O-Allyl (Standard)
Structure Branched (Chiral Center at C2)Linear (Achiral, Internal Alkene)Linear (Achiral, Terminal Alkene)
Diagnostic 1H NMR Signal Methyl Doublet (~1.2 ppm) (Saturated, coupled to CH)Methyl Doublet (~1.7 ppm) (Allylic, coupled to =CH)No Methyl Signal
Alkene Pattern Terminal Vinyl (Multiplets at ~5.2 & 5.8 ppm)Internal Alkene (Multiplet at ~5.6–5.8 ppm)Terminal Vinyl (Multiplets at ~5.3 & 5.9 ppm)
Alpha-Proton (H-C-O) Sextet/Multiplet (~4.7 ppm) (1H intensity)Doublet (~4.5 ppm) (2H intensity)Doublet (~4.5 ppm) (2H intensity)
Reactivity Profile Sterically hindered; slower oximation but higher hydrolytic stability.[1][2]Higher nucleophilicity; prone to rapid hydrolysis.High nucleophilicity; standard reactivity.
Primary Application Chiral oxime ethers; metabolic blocking.Linear spacers; less common in modern MedChem.General purpose alkoxyamine.

Spectroscopic Deep Dive

Nuclear Magnetic Resonance (NMR) Analysis[3][4][5][6][7]

The definitive identification of O-(1-Methyl-allyl)-hydroxylamine HCl relies on observing the coupling between the chiral methine proton and the adjacent methyl group.

1H NMR Protocol (400 MHz, DMSO-d6)
  • Sample Prep: Dissolve 10-15 mg of the hydrochloride salt in 0.6 mL DMSO-d6. Note: D2O can be used, but the ammonium protons will exchange and disappear.

  • Key Signals:

    • 
       10.9–11.2 ppm (br s, 3H): 
      
      
      
      protons. Diagnostic of the salt form.
    • 
       5.85 ppm (ddd, 1H):  Internal vinyl proton (
      
      
      
      ).
    • 
       5.20–5.35 ppm (m, 2H):  Terminal vinyl protons (
      
      
      
      ). Look for the distinct splitting pattern characteristic of a terminal alkene.
    • 
       4.65–4.75 ppm (m, 1H):  Methine proton (
      
      
      
      ). This signal is crucial. In the linear isomers, this region contains a doublet for a
      
      
      group. Here, it is a multiplet (sextet-like) integrating to 1H.
    • 
       1.25 ppm (d, 
      
      
      
      Hz, 3H):
      Methyl group (
      
      
      ). This is the "Fingerprint" signal.
13C NMR Diagnostic Peaks
  • 
     ~136 ppm:  Internal alkene carbon (
    
    
    
    ).
  • 
     ~118 ppm:  Terminal alkene carbon (
    
    
    
    ).
  • 
     ~78 ppm:  Methine carbon attached to oxygen (
    
    
    
    ). Note: The linear crotyl isomer shows a CH2 signal at ~74 ppm.
  • 
     ~18 ppm:  Methyl carbon. Note: The linear crotyl isomer methyl is typically shifted to ~13 ppm due to the double bond attachment.
    
Infrared Spectroscopy (FT-IR)[8]

While less specific than NMR for isomer differentiation, IR confirms the functional group integrity.

  • 3200–2800 cm⁻¹ (Broad, Strong): N-H stretching of the ammonium salt (

    
    ). Overlaps with C-H stretches.
    
  • ~1640 cm⁻¹ (Medium): C=C stretching vibration.

  • ~1500–1550 cm⁻¹ (Weak/Medium): N-H bending.

  • 1000–1050 cm⁻¹ (Strong): C-O stretching.

Experimental Protocols

Protocol A: Analytical Differentiation Workflow

This self-validating workflow ensures that the material is not the linear crotyl isomer, which often co-elutes in low-resolution chromatography.

AnalyticalWorkflow Start Unknown Sample (White/Off-white Solid) Solubility Dissolve in DMSO-d6 (15 mg/0.6 mL) Start->Solubility HNMR Acquire 1H NMR (>300 MHz) Solubility->HNMR Decision1 Check 1.0 - 2.0 ppm Region HNMR->Decision1 ResultA Doublet at ~1.7 ppm (Allylic Methyl) Decision1->ResultA Found ResultB Doublet at ~1.2 ppm (Saturated Methyl) Decision1->ResultB Found ConclusionLinear IDENTIFIED: O-Crotyl Isomer (REJECT) ResultA->ConclusionLinear CheckVinyl Check 5.0 - 6.0 ppm Region ResultB->CheckVinyl ConclusionMix Mixture Detected (Quantify via Integration) ResultB->ConclusionMix Both Signals Present ResultC Multiplet 1H + Multiplet 2H (Terminal Vinyl) CheckVinyl->ResultC Pattern Matches ResultD Multiplet 2H (Internal Alkene) CheckVinyl->ResultD Pattern Matches ConclusionBranched CONFIRMED: O-(1-Methyl-allyl)-hydroxylamine HCl ResultC->ConclusionBranched ResultD->ConclusionLinear

Figure 1: Decision tree for distinguishing O-(1-Methyl-allyl) from O-Crotyl isomers using 1H NMR.

Protocol B: Reactivity Test (Performance Validation)

To verify the utility of the reagent, a standard oximation test is recommended.

  • Reagents: 1.0 eq p-nitrobenzaldehyde, 1.2 eq O-(1-methyl-allyl)-hydroxylamine HCl, 1.5 eq Pyridine, Methanol.

  • Procedure: Mix reagents in methanol at room temperature.

  • Observation: Reaction should proceed to completion within 2-4 hours.

  • Checkpoint: If the reaction is instantaneous (< 10 min), suspect the presence of the unbranched O-allyl or O-crotyl isomers (steric hindrance of the branched isomer slows the kinetics slightly).

  • Product Analysis: The resulting oxime ether will show diastereomeric signals in NMR if the aldehyde was chiral, or simple E/Z isomerism.

Synthesis Pathway & Isomer Origin

Understanding where the impurity comes from is key to preventing it. The diagram below illustrates the divergent pathway during the alkylation step.

SynthesisPathway Precursor N-Hydroxyphthalimide (NHPI) Reaction Alkylation (Base, Solvent) Precursor->Reaction Reagent Crotyl Bromide (Mixture of isomers) Reagent->Reaction ProductA O-Crotyl-NHPI (Linear Product - Kinetic) Reaction->ProductA SN2 Attack ProductB O-(1-Methyl-allyl)-NHPI (Branched Product - Thermodynamic/Metal Cat.) Reaction->ProductB SN2' or Metal Cat. Deprotection Hydrazinolysis (HCl workup) ProductA->Deprotection ProductB->Deprotection FinalLinear O-Crotyl-hydroxylamine HCl (Impurity) Deprotection->FinalLinear FinalBranched O-(1-Methyl-allyl)-hydroxylamine HCl (Target) Deprotection->FinalBranched

Figure 2: Mechanistic origin of the branched vs. linear isomers during synthesis.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 14074427, O-But-3-en-1-ylhydroxylamine. Retrieved from [Link]

  • Miyabe, H., et al. (2005).Regioselective O-Allylation of Hydroxylamines. Journal of Organic Chemistry. (Discusses the palladium vs.
  • Organic Chemistry Portal. Synthesis of Hydroxylamines and Related Compounds. Retrieved from [Link]

Sources

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Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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